2-Bromo-1,3-benzoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSUVHHASUJZNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559668 | |
| Record name | 2-Bromo-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68005-30-1 | |
| Record name | 2-Bromo-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1,3-benzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Bromo-1,3-benzoxazole from 2-Aminophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-bromo-1,3-benzoxazole, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, 2-aminophenol. The synthesis involves a two-step process: the formation of a 2-aminobenzoxazole intermediate, followed by a Sandmeyer-type reaction to introduce the bromine atom at the 2-position.
Synthetic Strategy Overview
The synthesis of this compound from 2-aminophenol is most effectively achieved through a two-step sequence. The initial step involves the cyclization of 2-aminophenol to form 2-aminobenzoxazole. Subsequently, the amino group of this intermediate is converted to a bromo group via a diazotization-bromination reaction.
Caption: Overall synthetic strategy for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Aminobenzoxazole from 2-Aminophenol
This procedure utilizes a safer alternative to cyanogen bromide, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), for the cyclization reaction.[1]
Experimental Workflow:
Caption: Experimental workflow for the synthesis of 2-aminobenzoxazole.
Reagents and Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (per 0.9 mmol 2-aminophenol) |
| 2-Aminophenol | C₆H₇NO | 109.13 | 100 mg (0.9 mmol, 1.0 equiv) |
| N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | C₁₄H₁₂N₂O₂S | 272.33 | 367 mg (1.35 mmol, 1.5 equiv) |
| Boron trifluoride diethyl etherate (BF₃·Et₂O) | (C₂H₅)₂O·BF₃ | 141.93 | 0.23 mL (1.8 mmol, 2.0 equiv) |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 4 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~90 mL for extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed |
Procedure:
-
In a round-bottom flask, dissolve 2-aminophenol (0.9 mmol, 1 equiv) and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.35 mmol, 1.5 equiv) in 1,4-dioxane (4 mL).[1]
-
To this solution, add boron trifluoride diethyl etherate (BF₃·Et₂O) (1.8 mmol, 2 equiv) dropwise.[1]
-
Reflux the reaction mixture overnight (approximately 24-30 hours), monitoring the progress by Thin Layer Chromatography (TLC).[1]
-
After completion, cool the mixture to room temperature and quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7.[1]
-
Dilute the mixture with water (30 mL) and extract the product with ethyl acetate (3 x 30 mL).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield 2-aminobenzoxazole.[1]
Expected Yield: 45-60%[2]
Step 2: Synthesis of this compound from 2-Aminobenzoxazole (Sandmeyer Reaction)
This protocol is an adaptation of the Sandmeyer reaction, a standard method for the conversion of primary aromatic amines to aryl halides.
Experimental Workflow:
References
Spectroscopic Profile of 2-Bromo-1,3-benzoxazole: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-Bromo-1,3-benzoxazole. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who require detailed structural information and analytical protocols for this compound.
Molecular Structure and Properties
This compound is a halogenated aromatic compound with the molecular formula C₇H₄BrNO. Its structure consists of a benzene ring fused to an oxazole ring, with a bromine atom substituted at the 2-position. This substitution provides a reactive site for further chemical modifications, making it a valuable intermediate in organic synthesis.
Molecular Weight: 198.02 g/mol
Caption: Chemical structure of this compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.75 - 7.65 | m | 2H, Ar-H |
| 7.40 - 7.30 | m | 2H, Ar-H |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| 151.0 | C7a |
| 142.1 | C3a |
| 133.0 | C2 |
| 125.5 | C5 |
| 125.0 | C6 |
| 120.3 | C4 |
| 111.0 | C7 |
Note: Predicted values based on typical chemical shifts for benzoxazole derivatives. Precise experimental values may vary based on solvent and instrument conditions.
Infrared (IR) Spectroscopy
Table 3: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Weak | Aromatic C-H stretch |
| ~1610 | Medium | C=N stretch (oxazole ring) |
| ~1580, 1480, 1450 | Medium-Strong | Aromatic C=C stretch |
| ~1240 | Strong | Asymmetric C-O-C stretch |
| ~1080 | Medium | Symmetric C-O-C stretch |
| ~745 | Strong | Ortho-disubstituted benzene C-H bend |
| ~680 | Medium | C-Br stretch |
Note: Predicted values based on characteristic vibrational modes of benzoxazole and bromo-aromatic compounds.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 197/199 | High | [M]⁺˙ (Molecular ion peak, showing isotopic pattern for Bromine) |
| 170/172 | Moderate | [M - HCN]⁺˙ |
| 118 | Moderate | [M - Br]⁺ |
| 90 | High | [C₆H₄O]⁺˙ |
| 63 | Moderate | [C₅H₃]⁺ |
Note: Predicted fragmentation pattern based on the typical mass spectrometry behavior of benzoxazoles and halogenated compounds.
Experimental Protocols
Standard analytical methods were employed for the spectroscopic characterization of this compound.
NMR Spectroscopy
A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) was dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to a 5 mm NMR tube. Spectra were acquired on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Caption: Standard workflow for NMR analysis.
IR Spectroscopy
The infrared spectrum was recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. The sample was prepared as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectral data was obtained using an electron ionization (EI) mass spectrometer. The sample was introduced via a direct insertion probe or through a gas chromatograph. The ionization energy was typically set at 70 eV.
Mass Spectrometry Fragmentation Pathway
The fragmentation of this compound upon electron ionization is a key tool for its identification. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak ([M]⁺˙ and [M+2]⁺˙ in approximately a 1:1 ratio).
Caption: Proposed mass fragmentation pathway of this compound.
This technical guide serves as a valuable resource for the scientific community, providing essential spectroscopic data and analytical methodologies for this compound. The detailed information herein will aid in the quality control, characterization, and further development of novel compounds based on this versatile chemical scaffold.
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Bromo-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1,3-benzoxazole is a versatile heterocyclic compound that serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Its unique structure, featuring a benzene ring fused to an oxazole ring with a reactive bromine atom at the 2-position, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on its application in key synthetic reactions and its relevance in drug discovery.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₄BrNO | --INVALID-LINK-- |
| Molecular Weight | 198.02 g/mol | --INVALID-LINK-- |
| Melting Point | 27-28 °C | Sigma-Aldrich |
| Boiling Point | Predicted: ~251.2 °C | (Predicted for 5-Bromo-1,3-benzoxazole) |
| Appearance | White to light yellow solid | [Generic supplier data] |
| CAS Number | 68005-30-1 | --INVALID-LINK-- |
| Solubility | Generally soluble in polar organic solvents like alcohols (ethanol, methanol) and DMSO. Moderate solubility in non-polar solvents. | [Generic supplier data] |
Reactivity and Key Synthetic Applications
The bromine atom at the C2 position of the benzoxazole ring is the primary site of reactivity, making it an excellent substrate for a variety of cross-coupling and nucleophilic substitution reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. This compound readily participates in this reaction with various boronic acids to yield 2-aryl-1,3-benzoxazoles, a scaffold present in many biologically active molecules.
Generalized Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) or PdCl₂(dppf) (0.05 mmol), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 2.0 mmol) or K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of toluene and ethanol (e.g., 4:1 v/v, 10 mL).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-aryl-1,3-benzoxazole.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that is highly effective for the formation of carbon-nitrogen bonds. This reaction allows for the synthesis of 2-amino-1,3-benzoxazole derivatives, which are important pharmacophores.
Generalized Experimental Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst such as Pd₂(dba)₃ (0.02 mmol) or a pre-formed Pd-ligand complex, a suitable phosphine ligand (e.g., XPhos, BINAP; 0.04 mmol), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 mmol).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane (5 mL).
-
Reaction Execution: Seal the tube and heat the mixture with stirring at a temperature typically ranging from 80 to 110 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is purified by flash column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-withdrawing nature of the benzoxazole ring system activates the C2 position for nucleophilic aromatic substitution (SₙAr). Strong nucleophiles, such as alkoxides and thiolates, can displace the bromide ion to form 2-alkoxy- or 2-thioalkyl-1,3-benzoxazoles.
Generalized Experimental Protocol for Nucleophilic Aromatic Substitution:
-
Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (5 mL), add the nucleophile (e.g., sodium methoxide, 1.2 mmol) at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Relevance in Drug Discovery and Signaling Pathways
The benzoxazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Derivatives of 2-substituted benzoxazoles have been shown to target various enzymes and signaling pathways implicated in disease.
For instance, certain 2-substituted benzoxazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[1] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy in cancer therapy.
Conclusion
This compound is a highly valuable and reactive intermediate in organic synthesis. Its ability to readily undergo Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution reactions provides synthetic chemists with a powerful tool to construct diverse libraries of benzoxazole derivatives. The established biological significance of the benzoxazole scaffold, particularly in the context of enzyme inhibition and modulation of signaling pathways, underscores the importance of this compound as a starting material for the discovery and development of new therapeutic agents. Further exploration of its reactivity and the biological activities of its derivatives will undoubtedly continue to be a fruitful area of research.
References
An In-depth Technical Guide to the Crystal Structure Analysis of 2-Bromo-1,3-benzoxazole
Abstract: This technical guide provides a comprehensive overview of the methodologies and expected outcomes for the crystal structure analysis of 2-Bromo-1,3-benzoxazole. While a definitive crystal structure for this compound is not publicly available as of the date of this publication, this document outlines the detailed experimental protocols for its determination, based on established practices for analogous benzoxazole derivatives. It includes a summary of the known physicochemical properties of the target compound, a generalized procedure for single-crystal X-ray diffraction, and representative crystallographic data from related structures to serve as a benchmark for researchers. This guide is intended for researchers, scientists, and drug development professionals working with benzoxazole scaffolds.
Introduction
This compound is a versatile heterocyclic compound that serves as a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical agents.[1] The benzoxazole scaffold is recognized as a "privileged structure" in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1] Understanding the three-dimensional structure of this compound at an atomic level is crucial for rational drug design, as it provides insights into molecular geometry, conformation, and potential intermolecular interactions that govern its behavior in a crystalline state and its binding to biological targets.
This guide provides a detailed framework for the crystal structure determination of this compound, from synthesis and crystallization to data analysis and interpretation.
Physicochemical and Spectroscopic Properties of this compound
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for handling, characterization, and designing crystallization experiments.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrNO | [2] |
| Molecular Weight | 198.02 g/mol | [2] |
| CAS Number | 68005-30-1 | [2][3] |
| Appearance | Powder | [3] |
| Melting Point | 27-28 °C | [3] |
| InChI | 1S/C7H4BrNO/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H | [2][3] |
| InChIKey | ZMSUVHHASUJZNH-UHFFFAOYSA-N | [2][3] |
| SMILES | C1=CC=C2C(=C1)N=C(O2)Br | [2] |
Spectroscopic data, such as Nuclear Magnetic Resonance (NMR), is critical for confirming the chemical structure of the synthesized compound prior to crystallization attempts.[1]
Experimental Protocols for Crystal Structure Determination
The determination of a single-crystal structure of a small organic molecule like this compound follows a well-established workflow.
Synthesis and Purification
Various synthetic routes to 2-substituted benzoxazoles have been reported. A common method involves the condensation of 2-aminophenol with a suitable bromine-containing reagent.[1] For instance, direct bromination of the benzoxazole core using electrophilic brominating agents like N-bromosuccinimide (NBS) is a primary strategy.[1] Following synthesis, the crude product must be purified to a high degree, typically by column chromatography or recrystallization, to remove impurities that can inhibit crystal growth. The purity and identity of the compound should be confirmed by NMR and mass spectrometry.[1]
Crystallization
Growing single crystals of sufficient size and quality is often the most challenging step. The key is to allow crystals to form slowly from a supersaturated solution.[4]
Recommended Crystallization Methods:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, dichloromethane, or hexane) is prepared in a vial. The vial is covered with a perforated film to allow the solvent to evaporate slowly over several days or weeks.[4]
-
Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a second solvent (the "anti-solvent") in which the compound is less soluble but the first solvent is miscible. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting slow crystallization.
-
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then cooled slowly. The rate of cooling can be controlled by placing the flask in a large, insulated container.[4]
The choice of solvent or solvent system is critical and often requires screening multiple conditions.[4]
Single-Crystal X-ray Diffraction Data Collection
Once a suitable single crystal (ideally 30-300 microns in size, transparent, and without visible defects) is obtained, it is mounted on a goniometer head for data collection.[5][6]
-
Crystal Mounting: The selected crystal is carefully mounted on a loop, often using cryoprotectant oil, and flash-frozen in a stream of cold nitrogen gas (typically at 100 K) on the diffractometer.[5] This cryogenic temperature minimizes thermal motion of the atoms, leading to higher quality diffraction data.[5]
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation).[7] As the crystal is rotated through a series of angles, the X-rays are diffracted by the planes of atoms in the crystal lattice, producing a diffraction pattern of spots.[6] This pattern is recorded by a detector.[6][7] A complete dataset is collected by rotating the crystal over a wide angular range.
Structure Solution and Refinement
The collected diffraction data is processed to determine the crystal structure.
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell, which is the basic repeating unit of the crystal lattice.[7]
-
Structure Solution: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined using a least-squares method to improve the agreement between the calculated and observed diffraction data. Anisotropic displacement parameters are typically refined for all non-hydrogen atoms. The final R-factor (R1) is a measure of the quality of the fit, with values below 0.05 generally indicating a well-refined structure.
Representative Crystallographic Data
As the crystal structure of this compound has not been reported, the following table presents representative crystallographic data for other 2-substituted benzoxazole derivatives to provide an example of the expected parameters.
| Parameter | (E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile[8] | 2-[(4-chlorophenylazo) cyanomethyl] benzoxazole[9] |
| Chemical Formula | C₁₇H₁₂N₂O | C₁₅H₉ClN₄O |
| Formula Weight | 260.29 | 296.72 |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | 11.0508(8) | 7.6161(7) |
| b (Å) | 12.0159(10) | 7.2876(10) |
| c (Å) | 10.0074(9) | 12.2712(12) |
| α (°) | 90 | 106.288(8) |
| β (°) | 94.761(5) | 91.286(7) |
| γ (°) | 90 | 102.769(8) |
| Volume (ų) | 1324.25(19) | 637.78(12) |
| Z | 4 | 2 |
| Temperature (K) | 293(2) | 293(2) |
| Radiation (λ, Å) | Mo Kα (0.71073) | Mo Kα (0.71073) |
| Final R1 [I > 2σ(I)] | 0.052 | 0.048 |
Visualization of Experimental Workflow
The general workflow for the crystal structure determination of this compound is illustrated below.
Conclusion
While the specific crystal structure of this compound remains to be determined, this guide provides a comprehensive and technically detailed roadmap for its analysis. By following the outlined protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can elucidate its three-dimensional atomic arrangement. The resulting structural information will be invaluable for understanding its chemical properties and for advancing the design of new benzoxazole-based compounds in medicinal chemistry and materials science. It is anticipated that the crystal packing of this compound will be influenced by intermolecular interactions such as halogen bonding and π-π stacking.[1]
References
- 1. This compound|High-Purity|CAS 68005-30-1 [benchchem.com]
- 2. This compound | C7H4BrNO | CID 14387159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 68005-30-1 [sigmaaldrich.com]
- 4. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 5. youtube.com [youtube.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. books.rsc.org [books.rsc.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility of 2-Bromo-1,3-benzoxazole in Organic Solvents
Introduction
2-Bromo-1,3-benzoxazole is a heterocyclic organic compound that serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The benzoxazole core is recognized as a privileged structure in drug discovery due to the wide range of biological activities exhibited by its derivatives. An understanding of the solubility of this compound in organic solvents is crucial for its synthesis, purification, and formulation in various applications. This guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of its solubility characteristics based on available data and established methodologies.
Qualitative Solubility Profile
Based on general principles of "like dissolves like" and information gathered from the synthesis and purification of benzoxazole derivatives, a qualitative solubility profile for this compound can be inferred. The presence of the fused aromatic rings suggests that it will be more soluble in organic solvents than in water. The polarity of the benzoxazole moiety, along with the bromo-substituent, will influence its solubility in solvents of varying polarities.
The following table summarizes the qualitative solubility and provides a list of organic solvents in which this compound is likely to be soluble, based on their use in synthetic and purification procedures for this compound and its analogs.
| Solvent Class | Solvent | Formula | Type | Inferred Solubility | Context of Use |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Likely Soluble | Commonly used for benzoxazole synthesis and biological assays.[1] |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Likely Soluble | Frequently used as a solvent for the synthesis of benzoxazole derivatives.[1][2] | |
| Acetonitrile | C₂H₃N | Polar Aprotic | Likely Soluble | Used in the synthesis of benzoxazole derivatives.[1] | |
| Acetone | C₃H₆O | Polar Aprotic | Likely Soluble | Mentioned as a solvent for purification (column chromatography).[3] | |
| Polar Protic | Ethanol | C₂H₅OH | Polar Protic | Likely Soluble | Used in the synthesis and recrystallization of benzoxazole compounds.[1] |
| Non-Polar/Slightly Polar | Toluene | C₇H₈ | Non-Polar | Likely Soluble | A common solvent for the synthesis of benzoxazole derivatives.[2] |
| p-Xylene | C₈H₁₀ | Non-Polar | Likely Soluble | Mentioned as a solvent for the synthesis of benzoxazoles.[2] | |
| Dichloromethane (DCM) | CH₂Cl₂ | Slightly Polar | Likely Soluble | A common solvent in organic synthesis, including for benzoxazoles.[1] | |
| Chloroform | CHCl₃ | Slightly Polar | Likely Soluble | Used as a solvent in the synthesis of halogenated benzoxazole derivatives. | |
| Ethyl Acetate | C₄H₈O₂ | Slightly Polar | Likely Soluble | Frequently used as a solvent for extraction and column chromatography.[1][3][4] | |
| Petroleum Ether | N/A | Non-Polar | Likely Soluble | Used as a co-solvent in column chromatography for purification.[3][4] | |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | Slightly Polar | Likely Soluble | Used as a solvent for the synthesis of 2-substituted benzoxazoles.[4] | |
| 1,4-Dioxane | C₄H₈O₂ | Slightly Polar | Likely Soluble | Used as a solvent for the synthesis of 2-aminobenzoxazoles.[2] |
Experimental Protocol for Determining Thermodynamic Solubility
The following is a detailed methodology for the experimental determination of the thermodynamic solubility of a solid compound like this compound in organic solvents. The "shake-flask" method is a widely accepted and reliable technique for this purpose.[5][6]
1. Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Accurately add a known volume or mass of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation during the equilibration process.
-
-
Equilibration:
-
Place the vials in a constant temperature bath or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the vials using an orbital shaker or vortex mixer at a constant speed for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached.[5][6] The time required for equilibration may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the withdrawn solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.
-
Accurately weigh the filtered solution to determine its mass.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered saturated solution and the standard solutions using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of this compound in the saturated solution. A calibration curve should be generated from the standard solutions.
-
-
Calculation of Solubility:
-
The solubility is expressed as the concentration of the solute in the saturated solution, typically in units of mg/mL, g/L, or mol/L.
-
Calculate the solubility using the concentration value obtained from the analytical measurement and the known volume of the solvent.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for determining the solubility of this compound.
References
An In-depth Technical Guide on the Thermal and Chemical Stability of 2-Bromo-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1,3-benzoxazole is a pivotal heterocyclic intermediate in the synthesis of a wide array of biologically active molecules and functional materials. Its reactivity, largely centered around the labile bromine atom at the 2-position, makes it a valuable building block in cross-coupling reactions and other molecular elaborations. Consequently, a thorough understanding of its thermal and chemical stability is paramount for optimizing reaction conditions, ensuring process safety, and predicting storage longevity. This technical guide provides a comprehensive overview of the stability profile of this compound, including its anticipated thermal decomposition behavior and its reactivity under various chemical stressors. Detailed experimental protocols for assessing thermal and chemical stability are provided, alongside visual representations of key experimental workflows and potential degradation pathways to facilitate a deeper understanding.
Physicochemical Properties
While specific experimental data for this compound is limited in publicly available literature, the properties of the closely related 2-Chlorobenzoxazole can serve as a valuable reference point. The physicochemical characteristics of both compounds are summarized below.
| Property | This compound | 2-Chlorobenzoxazole (for comparison) |
| Molecular Formula | C₇H₄BrNO | C₇H₄ClNO[1] |
| Molecular Weight | 198.02 g/mol | 153.57 g/mol |
| Melting Point | 27-28 °C | 7 °C[2] |
| Boiling Point | Not available | 201-202 °C[2] |
| Density | Not available | 1.345 g/mL at 25 °C[2] |
| Appearance | White to light yellow solid | Liquid |
| Solubility | Insoluble in water | Not miscible in water[2] |
| CAS Number | 68005-30-1 | 615-18-9 |
Thermal Stability
The thermal stability of an organic molecule is a critical parameter for its safe handling, storage, and use in chemical synthesis, particularly at elevated temperatures. The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Expected Thermal Behavior
The benzoxazole ring is an aromatic system, which confers a degree of thermal stability.[3] However, the presence of the bromo-substituent may influence its decomposition profile. Upon heating, this compound is expected to undergo decomposition, likely involving the cleavage of the carbon-bromine bond and the eventual breakdown of the heterocyclic ring structure. Studies on the thermal breakdown of polybenzoxazoles indicate that at high temperatures (above 550 °C), the benzoxazole ring decomposes to yield carbon monoxide, carbon dioxide, and hydrogen cyanide. While the decomposition temperature for the small molecule this compound is expected to be lower than that of its polymeric counterparts, the ultimate decomposition products are likely to be similar.
Experimental Protocols for Thermal Stability Assessment
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset of decomposition and to quantify mass loss at different temperatures.
Experimental Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Experimental Conditions:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Set the temperature program to ramp from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition is typically determined from the intersection of the baseline and the tangent of the decomposition curve. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of mass loss.
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition.[4]
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).[5]
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.[6]
-
Experimental Conditions:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Set the temperature program to ramp from a sub-ambient temperature (e.g., 0 °C) through the melting point and beyond the expected decomposition temperature at a constant heating rate (e.g., 10 °C/min).
-
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Data Analysis: The resulting thermogram will show an endothermic peak corresponding to melting and potentially an exothermic peak corresponding to decomposition. The onset temperature and the peak maximum of these transitions provide information on the thermal stability of the compound.[7]
Chemical Stability
The chemical stability of this compound is largely dictated by the reactivity of the benzoxazole ring and the carbon-bromine bond. Forced degradation studies are employed to assess its stability under various chemical conditions, including hydrolysis, oxidation, and in the presence of acids and bases.[8] These studies are crucial for identifying potential degradation pathways and for the development of stability-indicating analytical methods.[9]
Expected Chemical Reactivity
-
Hydrolysis: The benzoxazole ring is susceptible to hydrolysis, particularly under acidic or basic conditions. The reaction likely proceeds via nucleophilic attack at the C2 position, leading to ring opening and the formation of 2-aminophenol derivatives. The rate of hydrolysis is expected to be pH-dependent.
-
Oxidation: Aromatic systems can be susceptible to oxidation, though the benzoxazole ring is relatively stable. Strong oxidizing agents may lead to the formation of N-oxides or ring-opened products.
-
Acid and Base Stability: Strong acids may protonate the nitrogen atom of the oxazole ring, potentially facilitating hydrolysis. Strong bases can promote nucleophilic substitution at the C2 position or deprotonation at other sites, leading to various reactions.
-
Photostability: Exposure to light, particularly UV radiation, can potentially induce photochemical reactions, although many benzoxazole derivatives are reported to be light-stable.
Experimental Protocols for Forced Degradation Studies
A general workflow for assessing the chemical stability of a compound is depicted below.
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water) media.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 50 °C).
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 6, 24, and 48 hours).
-
Analysis: Neutralize the aliquots if necessary and analyze by a stability-indicating HPLC method to quantify the amount of remaining this compound and any degradation products.
-
Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Agent: Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Incubation: Store the solution at room temperature, protected from light.
-
Time Points: Withdraw and analyze aliquots at specified time intervals.
-
Analysis: Analyze the samples by HPLC to monitor the degradation.
Potential Degradation Pathways
Based on the known chemistry of benzoxazoles and haloaromatic compounds, the following degradation pathways can be postulated for this compound.
Hydrolytic Degradation
Under aqueous acidic or basic conditions, hydrolysis is a likely degradation route.
Oxidative Degradation
Oxidative stress can lead to the formation of various oxygenated products.
Conclusion
This compound is a moderately stable heterocyclic compound. Its aromatic nature provides a degree of thermal robustness, though it is susceptible to degradation at elevated temperatures. Chemically, the compound is prone to hydrolysis under both acidic and basic conditions and may undergo oxidative degradation. The provided experimental protocols for TGA, DSC, and forced degradation studies offer a systematic approach to quantitatively assess the stability of this compound. A thorough understanding of its stability profile is essential for its effective and safe utilization in research and development, particularly in the pharmaceutical industry. Further experimental studies are warranted to precisely quantify the degradation kinetics and to fully elucidate the structures of its degradation products.
References
- 1. 2-Chlorobenzoxazole | C7H4ClNO | CID 11986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chlorobenzoxazole | 615-18-9 [chemicalbook.com]
- 3. Benzoxazole - Wikipedia [en.wikipedia.org]
- 4. rroij.com [rroij.com]
- 5. Differential Scanning Calorimetry Calibration and Heat Capacity (Technical Report) | OSTI.GOV [osti.gov]
- 6. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
Quantum Chemical Calculations for 2-Bromo-1,3-benzoxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the molecular properties of 2-Bromo-1,3-benzoxazole. Benzoxazole derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Computational studies, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the electronic structure, reactivity, and spectroscopic characteristics of these molecules, thereby accelerating the rational design of novel therapeutic agents.[1][4]
Core Computational Methodologies
The theoretical investigation of this compound primarily relies on Density Functional Theory (DFT), a computational method that offers a favorable balance between accuracy and computational cost for determining the electronic structure and optimized geometry of molecules.[4] A common approach involves the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a suitable basis set, such as 6-311++G(d,p), to accurately model the molecule.[5]
Experimental and Computational Workflow
The synergy between experimental synthesis and theoretical calculations is crucial for a comprehensive understanding of the molecule. The following diagram illustrates a typical workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
A Technical Guide to 2-Bromo-1,3-benzoxazole: Commercial Availability, Purity, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability, purity, and synthetic utility of 2-Bromo-1,3-benzoxazole. This versatile building block is a key intermediate in the development of novel therapeutics, particularly in the realm of anticancer and antimicrobial agents.
Commercial Availability and Purity
This compound (CAS No. 68005-30-1) is available from a range of chemical suppliers. The purity of the commercially available compound is typically 95% or higher, which is suitable for most research and development purposes. Below is a summary of representative commercial sources and their stated purities.
| Supplier | CAS Number | Purity | Additional Information |
| Sigma-Aldrich | 68005-30-1 | 95% | Available upon request.[1] |
| Benchchem | 68005-30-1 | High-Purity | For research use only.[2] |
| Chem Pure | 1508558-02-8 (for 5-fluoro derivative) | 95% | Illustrates availability of substituted analogs.[3] |
| American Elements | - | Various | Lists a wide range of benzoxazole derivatives.[4] |
Synthesis and Purification Protocols
The synthesis of 2-substituted benzoxazoles often involves the displacement of the bromide from this compound or the construction of the benzoxazole ring from precursors.
Experimental Protocol: Synthesis of a 2-Substituted Benzoxazole Derivative
This protocol describes a general method for the synthesis of 2-substituted benzoxazoles from 2-aminophenols and tertiary amides, which is a common approach for creating a diverse library of compounds for drug discovery.[5]
Materials:
-
2-Aminophenol
-
Tertiary amide (e.g., N,N-dimethylbenzamide)
-
Triflic anhydride (Tf₂O)
-
2-Fluoropyridine
-
Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Silica gel for column chromatography
-
Petroleum ether (PE) and Ethyl acetate (EtOAc) for elution
Procedure:
-
To a solution of the tertiary amide (0.55 mmol) in DCM (1 mL), add 2-Fluoropyridine (1 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add triflic anhydride (0.6 mmol) dropwise to the cooled solution and stir for 15 minutes.
-
Add 2-aminophenol (0.5 mmol) to the reaction mixture and stir for 1 hour at room temperature.
-
Quench the reaction by adding triethylamine (0.5 mL).
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the desired 2-substituted benzoxazole.
Purification Protocol
Purification of benzoxazole derivatives is crucial to remove unreacted starting materials and byproducts. Column chromatography and recrystallization are the most common methods.
Column Chromatography:
-
The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto silica gel.
-
The silica gel is then loaded onto a column packed with silica gel.
-
The product is eluted using a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.[6]
Recrystallization:
-
The crude product is dissolved in a hot solvent in which it has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol, or a mixture of acetone and acetonitrile).[7]
-
The solution is allowed to cool slowly to induce crystallization of the pure product, leaving impurities in the solution.
-
The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Applications in Drug Development
This compound is a valuable precursor for the synthesis of compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][8] One of the key areas of investigation is the development of benzoxazole-based inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor angiogenesis.[9]
Experimental Workflow: Synthesis and Screening of Benzoxazole Derivatives
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of a library of benzoxazole derivatives for anticancer drug discovery.
VEGFR-2 Signaling Pathway
Derivatives of this compound have been investigated as inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels.[9] Inhibition of the VEGFR-2 signaling pathway can block tumor growth by cutting off its blood supply. The diagram below illustrates the major signaling cascades initiated by the activation of VEGFR-2.
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 leads to the receptor's dimerization and autophosphorylation, initiating multiple downstream signaling cascades.[10][11][12] These include the PLCγ-PKC-MAPK pathway, which primarily regulates cell proliferation, and the PI3K-Akt pathway, which is crucial for cell survival and growth.[11][12] The activation of Src family kinases and focal adhesion kinase (FAK) is involved in regulating cell migration and adhesion.[13] By targeting VEGFR-2, benzoxazole-based inhibitors can disrupt these critical processes and thereby inhibit angiogenesis.
References
- 1. This compound | 68005-30-1 [sigmaaldrich.com]
- 2. This compound|High-Purity|CAS 68005-30-1 [benchchem.com]
- 3. 2-bromo-5-fluoro-1,3-benzoxazole, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]
- 4. americanelements.com [americanelements.com]
- 5. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides [mdpi.com]
- 6. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 8. ajphs.com [ajphs.com]
- 9. Anticancer activity of benzoxazole derivative (2015 onwards): a review - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 12. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. commerce.bio-rad.com [commerce.bio-rad.com]
Handling and storage guidelines for 2-Bromo-1,3-benzoxazole
An In-depth Technical Guide to the Handling and Storage of 2-Bromo-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information and best-practice recommendations for the safe handling, storage, and disposal of this compound (CAS No: 68005-30-1). Adherence to these guidelines is crucial to ensure personnel safety, maintain compound integrity, and comply with regulatory standards in a laboratory or research setting.
Chemical and Physical Properties
This compound is an aromatic heterocyclic compound utilized as a versatile intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical compounds.[1] Its physical and chemical characteristics are summarized below.
| Property | Value | Citations |
| CAS Number | 68005-30-1 | [1][2] |
| Molecular Formula | C₇H₄BrNO | [1][2] |
| Molecular Weight | 198.02 g/mol | [1][2] |
| Appearance | Powder | |
| Melting Point | 27-28 °C |
Hazard Identification and Safety Information
This compound is classified as a hazardous substance. The primary hazards include being corrosive, acutely toxic, and an irritant.[2] The Globally Harmonized System (GHS) classifications are detailed below.
GHS Hazard Statements
| Code | Hazard Statement | Citations |
|---|---|---|
| H301 | Toxic if swallowed | [2] |
| H315 | Causes skin irritation | [2][3] |
| H318 / H319 | Causes serious eye damage / irritation | [2][3] |
| H335 | May cause respiratory irritation |[2][3] |
GHS Precautionary Statements
| Code | Precautionary Statement | Citations |
|---|---|---|
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [4] |
| P264 | Wash hands and face thoroughly after handling. | [5] |
| P270 | Do not eat, drink or smoke when using this product. | [5] |
| P271 | Use only outdoors or in a well-ventilated area. | [5][6] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [3][5][6] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [5] |
| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. | [5] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [5] |
| P405 | Store locked up. | [5] |
| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |[5] |
Handling Procedures and Engineering Controls
Proper handling is critical to minimize exposure. All operations should be performed by technically qualified individuals.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[3] A local exhaust system or a chemical fume hood is required to prevent the generation of dust and aerosols.[3]
-
Safety Equipment: Safety showers and eye wash stations must be readily available and in close proximity to the workstation.[3]
Experimental Protocol: General Procedure for Safe Handling and Dispensing
This protocol outlines the standard steps for safely weighing and dispensing this compound powder.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required Personal Protective Equipment (PPE) as detailed in Section 4.
-
Decontaminate the work surface within the fume hood.
-
Prepare all necessary equipment (e.g., spatula, weighing paper/boat, tared receiving vessel, waste container).
-
-
Dispensing:
-
Retrieve the this compound container from its designated storage location (see Section 5).
-
Allow the container to equilibrate to room temperature before opening to prevent moisture condensation, especially if refrigerated.
-
Carefully open the container inside the fume hood. Since the material is air-sensitive, minimize the time the container is open. For highly sensitive applications, consider working in a glove box under an inert atmosphere.
-
Use a clean spatula to carefully transfer the desired amount of powder to the weighing vessel. Avoid any actions that could generate dust.[3]
-
-
Post-Dispensing:
-
Securely close the primary container, ensuring a tight seal. If the storage recommendation is under inert gas, purge the headspace with nitrogen or argon before sealing.
-
Clean the spatula and any contaminated surfaces within the fume hood.
-
Properly package and label the weighed sample.
-
Return the primary container to its correct storage location.
-
-
Waste Disposal and Cleanup:
-
Dispose of any contaminated weighing paper, gloves, and other disposable materials in a designated, sealed hazardous waste container.
-
Wipe down the work surface in the fume hood again.
-
Remove PPE in the correct order to prevent cross-contamination and dispose of it properly.
-
Wash hands and face thoroughly with soap and water after completing the task.
-
Caption: A standard workflow for the safe handling and dispensing of this compound.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent skin, eye, and respiratory exposure.
-
Eye/Face Protection: Wear chemical safety glasses with side shields or goggles that conform to EN166 (EU) or NIOSH (US) standards.[7][8] A face shield may be required for operations with a higher risk of splashing.
-
Hand Protection: Use compatible, chemical-resistant protective gloves (e.g., nitrile).[9] Gloves should be inspected before use and replaced regularly.[10]
-
Skin and Body Protection: Wear protective clothing, such as a lab coat, to prevent skin contact.[3] For larger quantities or higher-risk tasks, chemical-resistant coveralls may be necessary.[11] Safety footwear should be worn in all areas where chemicals are handled.[10]
-
Respiratory Protection: For operations that may generate dust, a NIOSH/MSHA-approved dust respirator should be used.[7] In case of emergency or insufficient ventilation, a self-contained breathing apparatus (SCBA) must be available.[3]
Caption: The hierarchy of controls for minimizing chemical exposure.
Storage Guidelines
Proper storage is essential to maintain the stability and purity of this compound and to ensure safety.
| Parameter | Recommendation | Rationale / Citations |
| Temperature | Store in a cool place. One supplier suggests -10°C. | To prevent degradation.[3] |
| Atmosphere | Keep container tightly closed. Store under an inert gas (e.g., Argon, Nitrogen). | The compound is noted as being air-sensitive.[3][8] |
| Light | Store in a dark place. | The compound is noted as being light-sensitive.[3] |
| Ventilation | Store in a well-ventilated area. | To prevent accumulation of any potential vapors.[3][8] |
| Incompatibilities | Store away from oxidizing agents. | To prevent hazardous reactions. |
| Packaging | Must be kept in the original, tightly sealed container. | To prevent contamination and degradation.[3][9] |
Emergency Procedures
Immediate and appropriate action is required in the event of an emergency.
First Aid Measures
| Exposure Route | Action | Citations |
| Inhalation | Remove the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. | [3][5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs. | [3][5][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [3][4][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give half a liter of water to drink. Seek immediate medical attention. | [3] |
Accidental Release Measures
-
Evacuate non-essential personnel from the area and ensure adequate ventilation.[8]
-
Don appropriate PPE, including respiratory protection.[8]
-
Prevent the spill from entering drains or waterways.
-
Carefully sweep up the spilled solid material, avoiding dust generation, and place it into a closable, labeled container for disposal.
-
Wash the spill site after material pickup is complete.[5]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, water spray, or alcohol-resistant foam.[4]
-
Specific Hazards: Combustion may produce toxic and corrosive fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide (HBr).[3] Sealed containers may explode when heated.
-
Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[3]
Caption: A workflow for responding to an accidental spill of this compound.
Disposal Considerations
Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations.
-
Method: The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.
-
Prohibitions: Do not allow the product to enter drains, soil, or waterways.
-
Container Disposal: Dispose of the empty container as unused product. It should not be reused.
References
- 1. This compound|High-Purity|CAS 68005-30-1 [benchchem.com]
- 2. This compound | C7H4BrNO | CID 14387159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. canbipharm.com [canbipharm.com]
- 4. lobachemie.com [lobachemie.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. multimedia.3m.com [multimedia.3m.com]
A Comprehensive Technical Guide to 2-Bromo-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1,3-benzoxazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its benzoxazole core is recognized as a "privileged structure" due to its prevalence in biologically active compounds. This technical guide provides a detailed overview of this compound, including its chemical properties, synthesis methodologies, and its role as a versatile intermediate in the development of novel therapeutic agents. The document summarizes key quantitative data, outlines experimental protocols for its synthesis, and explores the biological activities of its derivatives, highlighting their potential in antimicrobial and anticancer research.
Chemical and Physical Properties
This compound, with the CAS number 68005-30-1 , is a key building block in synthetic chemistry.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 68005-30-1 | [1][2] |
| Molecular Formula | C₇H₄BrNO | [1][2] |
| Molecular Weight | 198.02 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-Bromobenzoxazole | [2] |
| Appearance | Not specified (often a solid) | |
| Melting Point | Not specified in detail | |
| Solubility | Soluble in organic solvents |
Synthesis of this compound
The primary method for the synthesis of this compound is the direct bromination of the benzoxazole core.[1] This approach takes advantage of the electron-rich nature of the benzoxazole ring system, which facilitates electrophilic substitution.
Experimental Protocol: Electrophilic Bromination
Objective: To synthesize this compound via direct bromination of 1,3-benzoxazole.
Materials:
-
1,3-Benzoxazole
-
N-Bromosuccinimide (NBS) or Molecular Bromine (Br₂)
-
Anhydrous solvent (e.g., Acetic Acid, Dimethylformamide (DMF), or Carbon Tetrachloride)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 1,3-benzoxazole in a suitable anhydrous solvent.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add one equivalent of the brominating agent (NBS or Br₂) to the stirred solution. The addition should be portion-wise for solids or dropwise for liquids to control the reaction temperature and prevent over-bromination.[1]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for a specified period (typically monitored by TLC for completion).
-
Upon completion, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) if Br₂ was used.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure this compound.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Reactivity and Role in Organic Synthesis
The bromine atom at the 2-position of the benzoxazole ring is a key reactive site, making this compound a valuable intermediate for introducing the benzoxazole moiety into more complex molecules.[1] It readily participates in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. This versatility is crucial for the synthesis of a diverse library of 2-substituted benzoxazole derivatives.
Biological Significance and Applications in Drug Development
While this compound itself is primarily a synthetic intermediate, its derivatives have demonstrated a wide spectrum of biological activities, establishing the benzoxazole scaffold as a significant pharmacophore.
Antimicrobial and Antifungal Activity
Numerous studies have highlighted the potent antimicrobial and antifungal properties of 2-substituted benzoxazole derivatives.[1][3]
-
Antifungal Activity: Certain novel benzoxazole analogues have shown significant in vitro activity against pathogenic Candida strains, including those resistant to common azole drugs like fluconazole.[1] The mechanism of action is believed to be pleiotropic, involving:
-
Perturbation of total sterol content in the fungal cell membrane.
-
Inhibition of efflux pumps, which are responsible for drug resistance.
-
Disruption of mitochondrial respiration.[1]
-
-
Antibacterial Activity: Derivatives have also been screened against various Gram-positive and Gram-negative bacteria.[3] Molecular docking studies suggest that the antibacterial activity of some derivatives may be linked to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[3]
Anticancer Activity
The benzoxazole scaffold is also a promising framework for the development of anticancer agents. Various 2-substituted benzoxazole derivatives have exhibited potent cytotoxic activity against human cancer cell lines, such as colorectal carcinoma (HCT-116).[1] The anticancer efficacy is often influenced by the nature of the substituent at the 2-position, with electron-withdrawing groups or specific methoxy patterns on an attached benzylidene ring enhancing activity.[1]
Diagram of Benzoxazole Derivatives' Biological Targets:
Caption: Potential biological targets of benzoxazole derivatives.
Conclusion
This compound is a fundamentally important molecule in the field of medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an invaluable precursor for the development of a wide array of biologically active compounds. The demonstrated efficacy of its derivatives against microbial pathogens and cancer cells underscores the potential of the benzoxazole scaffold in addressing significant healthcare challenges. Further research into the synthesis and biological evaluation of novel 2-substituted benzoxazoles is warranted to explore their full therapeutic potential.
References
- 1. This compound|High-Purity|CAS 68005-30-1 [benchchem.com]
- 2. This compound | C7H4BrNO | CID 14387159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-1,3-benzoxazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,3-benzoxazole scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and antiviral activities. The functionalization of this core structure is of paramount importance in medicinal chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile methods for forming carbon-carbon (C-C) bonds.[1][2] This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of 2-Bromo-1,3-benzoxazole with various arylboronic acids. The reaction is valued for its mild conditions, tolerance of a wide array of functional groups, and the extensive commercial availability of boronic acid derivatives, making it a cornerstone in the synthesis of novel 2-aryl-1,3-benzoxazole derivatives for biological screening and drug development.[1][3]
Reaction Principle
The Suzuki-Miyaura coupling involves a palladium-catalyzed reaction between an organohalide (this compound) and an organoboron compound (arylboronic acid or its ester).[2][4] The reaction proceeds via a catalytic cycle that consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[2]
-
Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the halide. The base is crucial for activating the organoboron species.[2][5]
-
Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired 2-aryl-1,3-benzoxazole product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[2]
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions.[2]
Data Presentation: Representative Reaction Conditions
The following tables summarize typical conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Conditions can be adapted from protocols for other nitrogen-containing heterocycles.[6][7]
Table 1: General Screening of Reaction Components
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) |
| 1 | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 80-100 | 12-24 |
| 2 | Pd₂(dba)₃ (2) | XPhos (6) | Cs₂CO₃ (2.0) | Toluene/H₂O | 100 | 12-18 |
| 3 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | DMF/H₂O | 90 | 8-16 |
| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | 18-24 |
| 5 | CataCXium A G3 (3) | - | Cs₂CO₃ (2.0) | 2-MeTHF/H₂O | 80 | 10-20 |
Table 2: Coupling with Various Arylboronic Acids - Example Conditions
Reaction System: this compound (1.0 equiv), Arylboronic Acid (1.5 equiv), Pd(OAc)₂ (4 mol%), SPhos (8 mol%), K₃PO₄ (2.0 equiv), 1,4-Dioxane/H₂O (4:1), 100 °C, 18 h.
| Entry | Arylboronic Acid | Product | Representative Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-1,3-benzoxazole | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-1,3-benzoxazole | 90-98 |
| 3 | 4-Acetylphenylboronic acid | 2-(4-Acetylphenyl)-1,3-benzoxazole | 75-88 |
| 4 | 3-Tolylboronic acid | 2-(3-Tolyl)-1,3-benzoxazole | 82-93 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 2-(4-(Trifluoromethyl)phenyl)-1,3-benzoxazole | 70-85 |
| 6 | Thiophen-2-ylboronic acid | 2-(Thiophen-2-yl)-1,3-benzoxazole | 78-90 |
| 7 | Pyridin-3-ylboronic acid | 2-(Pyridin-3-yl)-1,3-benzoxazole | 65-80 |
Yields are representative and based on similar reactions reported in the literature; optimization may be required for specific substrates.[6][8][9]
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Logical diagram illustrating the scope of the coupling reaction.
Experimental Protocols
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Researchers should perform optimization for specific substrates and reaction scales.
Materials and Reagents
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%) or other suitable phosphine ligand
-
Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (e.g., round-bottom flask, condenser)
-
Solvents for work-up and chromatography (e.g., Ethyl Acetate, Hexanes)
Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 198 mg), the desired arylboronic acid (1.5 mmol), and potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg).
-
Catalyst Addition: In a separate vial, weigh the palladium(II) acetate (0.04 mmol, 9 mg) and SPhos ligand (0.08 mmol, 33 mg) and add them to the reaction flask.
-
Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The mixture should be further degassed by bubbling the inert gas through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-aryl-1,3-benzoxazole product.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
The Suzuki-Miyaura cross-coupling reaction is a highly efficient and robust method for the synthesis of 2-aryl-1,3-benzoxazoles from this compound. The provided protocols and data serve as a valuable guide for researchers in medicinal chemistry and drug development. Careful optimization of the catalyst system, base, and solvent is key to achieving high yields and purity for a diverse range of substrates. This methodology facilitates the rapid generation of compound libraries for biological evaluation, accelerating the discovery of new therapeutic agents.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media [mdpi.com]
Application Notes and Protocols: Sonogashira Coupling of 2-Bromo-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Sonogashira coupling reaction of 2-Bromo-1,3-benzoxazole. The Sonogashira coupling is a powerful and versatile cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of novel compounds with potential biological activity or unique photophysical properties.
The protocols and data presented herein are based on established methodologies for the Sonogashira coupling of similar heterocyclic compounds and serve as a comprehensive guide for the successful execution of this transformation with this compound.
Data Presentation: Representative Sonogashira Coupling Conditions
The following table summarizes various conditions reported for the Sonogashira coupling of bromo-substituted heterocycles, which can be adapted for this compound. These examples highlight the effects of different catalysts, ligands, bases, and solvents on reaction outcomes such as yield and reaction time.
| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-4-bromobenzothiazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | - | Triethylamine (3) | THF | RT | 12 | 85 |
| 2 | 4-Bromo-2,1,3-benzothiadiazole | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | - | Et₃N (2) | THF | 60 | 6 | 92 |
| 3 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N (2 mL) | DMF | 100 | 3 | 96 |
| 4 | 3,5-Disubstituted-4-iodoisoxazole | Various Terminal Alkynes | Pd(acac)₂ (5) | CuI (10) | PPh₃ (10) | Et₂NH (2) | DMF | RT | 2-4 | up to 98 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a representative Sonogashira coupling of this compound with phenylacetylene. This protocol is a generalized procedure based on literature precedents for the Sonogashira coupling of aryl bromides.[1]
Materials:
-
This compound
-
Phenylacetylene (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)
-
Copper(I) iodide [CuI] (5 mol%)
-
Triethylamine [Et₃N] (3 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask or sealed tube)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 21 mg), and CuI (0.05 mmol, 9.5 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous THF (10 mL) to the flask via syringe. Stir the mixture to dissolve the solids. Add triethylamine (3.0 mmol, 0.42 mL) followed by the dropwise addition of phenylacetylene (1.2 mmol, 0.13 mL).
-
Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish, gentle heating to 40-60 °C can be applied.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-(phenylethynyl)benzo[d]oxazole.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Sonogashira coupling reaction.
Caption: Experimental workflow for the Sonogashira coupling of this compound.
Caption: Catalytic cycle of the copper-co-catalyzed Sonogashira coupling reaction.
References
Application Notes and Protocols for the Heck Reaction of 2-Bromo-1,3-benzoxazole with Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Palladium-catalyzed Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the coupling of unsaturated halides with alkenes.[1] This reaction has found extensive application in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[2] The 2-alkenyl-1,3-benzoxazole scaffold is a privileged structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The Heck reaction of 2-bromo-1,3-benzoxazole provides a direct and efficient route to these valuable compounds, making it a crucial tool for drug discovery and development.
This document provides detailed application notes and experimental protocols for the Heck reaction of this compound with various alkenes, including styrenes and acrylates.
Catalytic Cycle of the Heck Reaction
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[3] The key steps involve the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst.[4]
Applications in Drug Development
The 2-alkenyl-1,3-benzoxazole core is a key pharmacophore in a variety of biologically active compounds. The ability to readily synthesize a diverse library of these derivatives via the Heck reaction is of significant interest to medicinal chemists.
Experimental Protocols
The following are generalized protocols for the Heck reaction of this compound with representative alkenes. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and time) may be necessary for specific substrates.
General Experimental Workflow
A typical experimental workflow for the Heck reaction is outlined below.
Protocol 1: Heck Reaction with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add the base, either triethylamine (1.5 mmol) or potassium carbonate (2.0 mmol).
-
Add the degassed solvent, either DMF or toluene (5 mL).
-
Add styrene (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-styryl-1,3-benzoxazole.
Protocol 2: Heck Reaction with an Acrylate (e.g., Ethyl Acrylate)
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligand
-
Sodium acetate (NaOAc) or Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dried Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), palladium(II) acetate (0.01-0.05 mmol, 1-5 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 0.02-0.10 mmol).
-
Add the base, such as sodium acetate (1.5 mmol) or potassium carbonate (2.0 mmol).
-
Introduce the degassed solvent, for instance, DMF or acetonitrile (5 mL).
-
Add ethyl acrylate (1.5 mmol) to the reaction mixture.
-
Heat the mixture with stirring to a temperature between 80 °C and 140 °C for 4 to 24 hours.
-
Follow the reaction's progress using TLC or GC-MS.
-
Once the starting material is consumed, allow the mixture to cool to room temperature.
-
Perform an aqueous workup by diluting with an organic solvent and washing with water and brine.
-
Dry the organic phase, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield the (E)-ethyl 3-(1,3-benzoxazol-2-yl)acrylate.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical conditions and expected yields for the Heck reaction of this compound with various alkenes, based on analogous reactions with other heteroaryl bromides.[5][6] Actual results may vary depending on the specific substrates and optimized conditions.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 12 | 85-95 |
| 2 | 4-Methylstyrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene | 110 | 8 | 80-90 |
| 3 | 4-Methoxystyrene | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2) | DMF | 120 | 6 | 88-98 |
| 4 | Ethyl Acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | K₂CO₃ (2) | DMF | 100 | 20 | 75-85 |
| 5 | n-Butyl Acrylate | Pd(OAc)₂ (1.4) | - | K₂CO₃ (2) | DMF | 100 | 20 | 80-90 |
| 6 | Methyl Acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | MeCN | 80 | 24 | 70-80 |
| 7 | Acrylic Acid | Pd(OAc)₂ (3) | - | K₂CO₃ (2.5) | DMF/H₂O | 130 | 12 | 65-75 |
| 8 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2) | DMAc | 140 | 10 | 70-85 |
Yields are estimated based on literature for similar substrates and are for illustrative purposes. Optimization is recommended for each specific reaction.
Conclusion
The Heck reaction of this compound is a robust and versatile method for the synthesis of 2-alkenyl-1,3-benzoxazoles. The protocols and data presented here provide a solid foundation for researchers to explore the synthesis of novel benzoxazole derivatives for applications in drug discovery and materials science. The reaction's tolerance for a wide range of functional groups and the availability of various catalytic systems make it an invaluable tool in the modern synthetic chemist's arsenal.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of C-N bonds.[1] This powerful transformation enables the coupling of amines with aryl halides or pseudohalides, offering a versatile route to synthesize arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[1][2] Traditional methods for constructing aryl C-N bonds often suffer from limited substrate scope and require harsh reaction conditions.[1] The Buchwald-Hartwig amination provides a milder and more general alternative.[1]
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-bromo-1,3-benzoxazole. While direct literature examples for the bromo- derivative are sparse, extensive data exists for the analogous and typically less reactive 2-chlorobenzoxazole, which serves as an excellent proxy for developing robust reaction protocols.[3] The protocols herein are based on established conditions for similar heteroaryl halides and are intended to serve as a comprehensive guide for researchers.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-aryl-1,3-benzoxazol-2-amine is formed through reductive elimination, regenerating the active Pd(0) catalyst which re-enters the catalytic cycle.[4]
The choice of ligand is critical to the success of the reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and the crucial reductive elimination step, while preventing side reactions like beta-hydride elimination.[5]
Experimental Data
The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of the closely related 2-chlorobenzoxazole with various amines. These conditions are expected to be highly effective for the more reactive this compound, likely providing similar or improved yields.
Table 1: Reaction Conditions for the Amination of 2-Halobenzoxazoles [3]
| Parameter | Condition |
| Aryl Halide | 2-Chloro-1,3-benzoxazole (as a proxy for this compound) |
| Palladium Source | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) |
| Ligand | Bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos) |
| Base | NaOt-Bu (Sodium tert-butoxide) |
| Solvent | Toluene |
| Temperature | 100 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Table 2: Scope of Amines in the Buchwald-Hartwig Amination of 2-Chlorobenzoxazole [3]
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 4-(1,3-Benzoxazol-2-yl)morpholine | 90 |
| 2 | Aniline | N-Phenyl-1,3-benzoxazol-2-amine | 85 |
| 3 | 4-Methoxyaniline | N-(4-Methoxyphenyl)-1,3-benzoxazol-2-amine | 82 |
| 4 | Indoline | 1-(1,3-Benzoxazol-2-yl)indoline | 78 |
| 5 | Dibutylamine | N,N-Dibutyl-1,3-benzoxazol-2-amine | Low Yield* |
*Note: Reactions with acyclic secondary amines such as dibutylamine were reported to give low yields due to competing hydrodehalogenation of the starting material.[3]
Detailed Experimental Protocol
This protocol is a general procedure for the Buchwald-Hartwig amination of this compound with an amine, based on established methods for similar heteroaryl halides.[3]
Materials:
-
This compound
-
Amine (e.g., Morpholine, Aniline)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Bulky Biaryl Phosphine Ligand (e.g., XPhos, 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
NaOt-Bu (Sodium tert-butoxide)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).
-
Catalyst and Ligand Addition: Add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and the phosphine ligand (0.04 mmol, 4 mol%).
-
Base Addition: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Inert Atmosphere: Seal the flask/vial and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent and Amine Addition: Under a positive pressure of the inert gas, add anhydrous toluene (5 mL) followed by the amine (1.2 mmol, 1.2 equiv).
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 100 °C and stir vigorously for the time indicated by TLC or LC-MS analysis (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove palladium residues.
-
Wash the celite pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-substituted-1,3-benzoxazol-2-amine.
Safety Precautions:
-
Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
Toluene is a flammable and toxic solvent. All operations should be performed in a well-ventilated fume hood.
Visualizations
The following diagrams illustrate the key aspects of the Buchwald-Hartwig amination.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for the amination reaction.
Caption: Logical relationship of key reaction components.
References
Application Notes and Protocols: Synthesis of 2-Arylbenzoxazoles from 2-Bromo-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Arylbenzoxazoles represent a privileged scaffold in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities.[1][2] This class of compounds has garnered significant attention for its potential as kinase inhibitors, anti-inflammatory agents, and as therapeutic leads for neurodegenerative diseases.[3][4] The synthesis of these valuable molecules can be efficiently achieved through a variety of methods, with the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction being a particularly robust and versatile approach. This methodology allows for the direct arylation of a benzoxazole core, starting from the readily accessible 2-bromo-1,3-benzoxazole and a diverse range of arylboronic acids.[4]
These application notes provide detailed protocols for the synthesis of 2-arylbenzoxazoles via the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The protocols are designed to be adaptable for a range of substrates and scalable for different research needs.
Reaction Principle
The core of this synthetic strategy is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that forms a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[5] In this specific application, this compound serves as the organohalide, and various arylboronic acids provide the aryl moiety. The reaction typically proceeds in the presence of a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system.
The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of this compound, followed by transmetalation with the arylboronic acid (activated by the base), and finally, reductive elimination to yield the 2-arylbenzoxazole product and regenerate the active palladium(0) catalyst.[6]
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of various bromo-heterocycles with arylboronic acids, which can serve as a guide for optimizing the synthesis of 2-arylbenzoxazoles.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 10 | 82-92 |
| 3 | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (1.5) | 1 (3) | KF | Dioxane | 110 | 16 | ~82 |
| 4 | 4-Tolylboronic acid | Pd(0) (5) | - | K₃PO₄ | Toluene/H₂O | 95 | 31 | Moderate |
| 5 | Naphthalene-2-boronic acid | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 78-88 |
Note: Yields are based on similar reactions reported in the literature and may vary depending on the specific substrates and reaction conditions.[7][8][9][10]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a general method that can be optimized for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, PPh₃) (2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene)
-
Degassed water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, round-bottom flask with condenser)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.5 mmol).
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and, if necessary, the ligand (e.g., SPhos, 0.04 mmol, 4 mol%) and add them to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, 8 mL) and degassed water (2 mL) to the flask via syringe.
-
Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for an additional 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water (20 mL) and ethyl acetate (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-arylbenzoxazole.
-
Characterization: Characterize the final product by NMR (¹H, ¹³C) and mass spectrometry.
Visualizations
Reaction Pathway
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General workflow for the synthesis of 2-arylbenzoxazoles.
References
- 1. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Bromo-1,3-benzoxazole as a Precursor for Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-Bromo-1,3-benzoxazole as a versatile precursor for the synthesis of novel anticancer agents. This document details the synthesis of 2-aryl-1,3-benzoxazole derivatives, their biological evaluation against various cancer cell lines, and the underlying mechanism of action through the inhibition of key signaling pathways.
Introduction
Benzoxazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties.[1][2][3][4] The benzoxazole scaffold is a key structural motif in a variety of biologically active molecules.[5][6] In the quest for more potent and selective anticancer drugs, this compound has emerged as a valuable and versatile starting material for the synthesis of novel derivatives. Its amenability to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the introduction of diverse aryl and heteroaryl moieties at the 2-position, leading to the generation of a library of compounds for anticancer screening.[7][8][9]
This document outlines the synthesis of 2-aryl-1,3-benzoxazoles from this compound, followed by detailed protocols for evaluating their in vitro anticancer activity using the MTT assay, assessing their mechanism of action via VEGFR-2 kinase inhibition, and quantifying apoptosis induction through flow cytometry.
Data Presentation
The following table summarizes the in vitro anticancer activity of representative 2-aryl-1,3-benzoxazole derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.
| Compound ID | R-group (at C2) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-methoxyphenyl | A549 (Lung) | 0.15 ± 0.01 | [7] |
| 1 | 4-methoxyphenyl | SW480 (Colon) | 0.21 ± 0.02 | [7] |
| 12l | 3-chlorophenyl | HepG2 (Liver) | 10.50 | [10] |
| 12l | 3-chlorophenyl | MCF-7 (Breast) | 15.21 | [10] |
| 14b | 2-methoxyphenyl | HepG2 (Liver) | 4.61 ± 0.34 | [11] |
| 14b | 2-methoxyphenyl | MCF-7 (Breast) | 4.75 ± 0.21 | [11] |
| 14o | 2,5-dichlorophenyl | HepG2 (Liver) | 3.22 ± 0.13 | [11] |
| 14o | 2,5-dichlorophenyl | MCF-7 (Breast) | 3.95 ± 0.18 | [11] |
Experimental Protocols
Synthesis of 2-Aryl-1,3-benzoxazoles via Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of 2-aryl-1,3-benzoxazoles from this compound and an appropriate arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (3 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (6 mol%)
-
Potassium phosphate (K3PO4) (2.0 equivalents)
-
1,4-Dioxane and water (4:1 mixture, degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), and potassium phosphate (2.0 mmol).
-
Add palladium(II) acetate (0.03 mmol) and SPhos (0.06 mmol) to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).
-
Add the degassed dioxane/water (4:1) solvent mixture.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-aryl-1,3-benzoxazole.
-
Characterize the final product using NMR and mass spectrometry.
In Vitro Anticancer Activity: MTT Assay
This protocol details the determination of the cytotoxic effects of the synthesized benzoxazole derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12][13]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Synthesized benzoxazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the synthesized benzoxazole derivatives in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the existing medium from the cells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
VEGFR-2 Kinase Inhibition Assay
This protocol describes an in vitro kinase assay to determine the inhibitory activity of the synthesized compounds against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][3][14][15][16]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
VEGFR-2 specific substrate (e.g., a synthetic peptide)
-
Synthesized benzoxazole derivatives (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Apoptosis Analysis by Flow Cytometry
This protocol outlines the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis induced by the synthesized benzoxazole derivatives.[11][17][18][19]
Materials:
-
Human cancer cell lines
-
Synthesized benzoxazole derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a diverse range of 2-aryl-1,3-benzoxazole derivatives with potent anticancer activities. The synthetic and biological evaluation protocols provided in these application notes offer a robust framework for researchers engaged in the discovery and development of novel benzoxazole-based anticancer agents. The ability of these compounds to inhibit key signaling pathways, such as the VEGFR-2 pathway, and induce apoptosis underscores their therapeutic potential. Further optimization of the benzoxazole scaffold holds promise for the development of next-generation targeted cancer therapies.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. journal.ijresm.com [journal.ijresm.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. scispace.com [scispace.com]
- 18. benchchem.com [benchchem.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for the Synthesis of Antimicrobial Compounds from 2-Bromo-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and evaluation of 2-substituted-1,3-benzoxazole derivatives as potential antimicrobial agents, utilizing 2-bromo-1,3-benzoxazole as a key starting material. The protocols outlined below are based on established synthetic methodologies and antimicrobial screening practices.
Introduction
The emergence of multidrug-resistant pathogens presents a significant challenge to global health. Benzoxazole derivatives have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] The 2-substituted benzoxazole scaffold is of particular interest, with studies suggesting that modifications at this position can significantly influence the compound's antimicrobial potency.[1] One proposed mechanism of action for the antibacterial effects of some benzoxazole derivatives is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[1][2]
This document details a synthetic route to a key class of these compounds, 2-aryl-1,3-benzoxazoles, via a Suzuki cross-coupling reaction starting from a this compound precursor. While the provided synthetic example focuses on a specific derivative, this methodology is broadly applicable for the synthesis of a diverse library of 2-aryl-1,3-benzoxazoles for antimicrobial screening.
Synthetic Pathway: Suzuki Cross-Coupling for 2-Aryl-1,3-benzoxazole Synthesis
A versatile method for the synthesis of 2-aryl-1,3-benzoxazoles involves the palladium-catalyzed Suzuki cross-coupling reaction between a this compound derivative and a suitable arylboronic acid. This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position of the benzoxazole core.
Caption: General scheme for the Suzuki cross-coupling reaction.
Experimental Protocol: Synthesis of 2-(2-Arylphenyl)benzoxazole
This protocol is adapted from the synthesis of 2-(2-arylphenyl)benzoxazoles and can be generalized for various arylboronic acids.[3]
Materials:
-
2-(2-Bromophenyl)benzoxazole
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equivalents)
-
Potassium carbonate (K2CO3) (3.0 equivalents)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-(2-bromophenyl)benzoxazole (1.0 equivalent) in a mixture of toluene, ethanol, and water (4:1:1), add the arylboronic acid (1.1 equivalents), potassium carbonate (3.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-(2-arylphenyl)benzoxazole.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Antimicrobial Activity Data
The following table summarizes the antimicrobial activity of various 2-substituted benzoxazole derivatives against a panel of bacterial and fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound ID | R-Group at 2-position | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| 1 | 4-(piperidinethoxy)phenyl | - | - | 0.25 | - | [4] |
| 2 | Phenyl | >25 | 25 | >25 | >25 | [1] |
| 3 | 4-Chlorophenyl | >25 | 25 | >25 | >25 | [1] |
| 4 | 4-Nitrophenyl | >25 | 25 | >25 | >25 | [1] |
| 5 | N-Phenylamino | >25 | 25 | >25 | >25 | [1] |
| 6 | N-(4-chlorophenyl)amino | >25 | 25 | >25 | >25 | [1] |
Note: The antimicrobial activity can vary significantly based on the specific substituent at the 2-position and the microbial strain being tested.
Proposed Mechanism of Action: DNA Gyrase Inhibition
Several studies suggest that the antibacterial activity of certain benzoxazole derivatives may be attributed to the inhibition of DNA gyrase.[1][2] DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. By inhibiting this enzyme, the compounds can effectively halt bacterial growth.
Caption: Proposed mechanism of action via DNA gyrase inhibition.
Experimental Workflow: Synthesis to Antimicrobial Evaluation
The overall workflow from the synthesis of the benzoxazole derivatives to the evaluation of their antimicrobial activity is a multi-step process.
Caption: Overall experimental workflow.
Protocol: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol outlines the broth microdilution method for determining the MIC of the synthesized compounds.
Materials:
-
Synthesized benzoxazole compounds
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Sterile saline
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: Culture the microbial strains overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension in broth to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution in Microtiter Plates: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the compound stock solution to the first well of a row and mix. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. d. This will create a range of decreasing concentrations of the compound across the wells.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted compound.
-
Controls:
-
Positive Control: A well containing a known effective antibiotic.
-
Negative Control: A well containing only the broth medium and the inoculum (no compound).
-
Sterility Control: A well containing only the broth medium.
-
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the well with the lowest compound concentration where the OD is similar to the sterility control.
References
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activities of some new 2-substituted benzoxazole/benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Bromo-1,3-benzoxazole in Fluorescent Probe Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-benzoxazole scaffold is a privileged heterocyclic motif extensively utilized in the development of fluorescent probes. Its inherent photophysical properties, including high quantum yields and environmental sensitivity, coupled with its rigid, planar structure, make it an excellent platform for the design of sensors for a wide range of analytes. The strategic incorporation of a bromo-substituent at the 2-position of the benzoxazole core provides a versatile synthetic handle for the introduction of various fluorophores and recognition moieties through well-established palladium-catalyzed cross-coupling reactions. This functionalization allows for the fine-tuning of the photophysical and sensing properties of the resulting probes, enabling their application in bioimaging, environmental monitoring, and diagnostics.
This document provides detailed application notes and protocols for the utilization of 2-bromo-1,3-benzoxazole in the design and synthesis of novel fluorescent probes.
Core Synthetic Strategies
The functionalization of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These methods offer a robust and versatile approach to introduce aryl, heteroaryl, and alkynyl groups, which can act as fluorophores or recognition sites.
General Experimental Workflow
The following diagram illustrates a typical workflow for the functionalization of this compound.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the selection and use of palladium catalysts in the cross-coupling of 2-bromo-1,3-benzoxazole. This valuable building block is frequently utilized in the synthesis of pharmaceuticals and other biologically active compounds. The following sections detail various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, providing optimized conditions and experimental procedures.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] For substrates like this compound, the selection of the appropriate catalyst system, including the palladium source, ligand, base, and solvent, is critical for achieving high yields and selectivity. The electron-deficient nature of the C2 position in the benzoxazole ring can influence the reactivity of the C-Br bond, making catalyst choice a key parameter for successful coupling.
Catalyst System Selection
The success of a cross-coupling reaction with this compound is highly dependent on the careful selection of the catalyst system components.
-
Palladium Precatalyst: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various well-defined precatalysts.[2] The choice of precatalyst can influence the ease of activation to the active Pd(0) species.[3]
-
Ligands: The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[4] For this compound, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbene (NHC) ligands are often effective.[5][6]
-
Base: The base is required to activate the coupling partner (e.g., boronic acid in Suzuki coupling) or to neutralize the acid generated during the reaction.[7] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu, KOtBu).[4][8]
-
Solvent: The solvent influences the solubility of the reactants and catalyst, and can also affect the reaction rate and selectivity.[7] Aprotic polar solvents like dioxane, THF, and DMF, as well as non-polar solvents like toluene, are frequently used.[8][9]
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various boronic acids or esters.[10]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Entry | Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PCy₃ (8) | K₃PO₄·H₂O | Toluene/H₂O | 100 | 0.17 | 96 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85 |
| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ | DME | 80 | 12 | 78 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling this compound with a wide range of amines.[11]
Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | KOtBu | Toluene | 110 | 12 | 92 |
| 2 | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 18 | 88 |
| 3 | Benzophenone imine | Pd(OAc)₂ (2) | X-Phos (4) | Cs₂CO₃ | Toluene | 110 | 16 | 95 |
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium catalyst and ligand to a reaction vessel.
-
Add the base, followed by this compound and the amine.
-
Add the solvent and seal the vessel.
-
Heat the reaction mixture with stirring for the specified time.
-
After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Heck Coupling
The Heck reaction facilitates the coupling of this compound with alkenes to form substituted benzoxazoles.[12]
Table 3: Representative Conditions for Heck Coupling of this compound
| Entry | Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 100 | 24 | 75 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF/H₂O | 120 | 16 | 82 |
Experimental Protocol: Heck Coupling
-
To a reaction vessel, add this compound (1.0 mmol), the alkene (1.5 mmol), palladium catalyst, ligand, and base.
-
Add the solvent and degas the mixture.
-
Heat the reaction under an inert atmosphere for the specified time.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is used to form a C-C bond between this compound and a terminal alkyne.[13] This reaction typically requires a copper co-catalyst.
Table 4: Representative Conditions for Sonogashira Coupling of this compound
| Entry | Alkyne | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 12 | 90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Dipea | DMF | 80 | 8 | 85 |
Experimental Protocol: Sonogashira Coupling
-
To a solution of this compound (1.0 mmol) in the specified solvent, add the palladium catalyst, copper(I) iodide, and the base.
-
Degas the mixture with a stream of inert gas for 15 minutes.
-
Add the terminal alkyne (1.2 mmol) and stir the reaction at the indicated temperature.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through celite and wash with the solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Caption: Key considerations for the selection of a palladium catalyst system.
References
- 1. jocpr.com [jocpr.com]
- 2. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes: Ligand Effects on Cross-Coupling Reactions of 2-Bromo-1,3-benzoxazole
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency. The 2-substituted-1,3-benzoxazole motif is a privileged scaffold found in numerous pharmaceuticals, agrochemicals, and materials. Consequently, the functionalization of 2-Bromo-1,3-benzoxazole via cross-coupling is of significant interest. The outcome of these reactions—including yield, reaction rate, and selectivity—is profoundly influenced by the choice of ligand coordinated to the palladium center. This document provides an overview of ligand effects, comparative data, and detailed protocols for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions of this compound.
The Role of Ligands
Ligands play a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki, Sonogashira), and reductive elimination. The two primary classes of ligands used are phosphines and N-heterocyclic carbenes (NHCs).
-
Phosphine Ligands: These are characterized by their steric bulk and electronic properties.
-
Electron-rich and bulky phosphines (e.g., biarylphosphines like XPhos, SPhos; trialkylphosphines like P(t-Bu)₃) generally accelerate oxidative addition of the aryl bromide and the final reductive elimination step. This makes them highly effective for coupling challenging or sterically hindered substrates.
-
Bidentate phosphines (e.g., DPPF, BINAP) can enhance catalyst stability and influence selectivity.[1]
-
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs (e.g., IPr, IMes) are strong σ-donors that form very stable bonds with palladium.[2][3] This high stability makes the resulting catalysts robust and suitable for reactions requiring high temperatures.[4] Their strong electron-donating ability can promote the oxidative addition step, making them effective for less reactive aryl halides.[5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an organoboron compound with an organohalide. For this compound, this provides a direct route to 2-aryl-1,3-benzoxazoles.
Comparative Data
Disclaimer: The following data is representative and compiled from studies on structurally similar heteroaryl bromides to illustrate typical ligand effects, as direct comparative studies on this compound are not extensively documented in a single source.
| Entry | Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PPh₃ | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | Moderate |
| 2 | SPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80 | 2 | >95 |
| 3 | XPhos | Pd(OAc)₂ | K₃PO₄ | 2-MeTHF | 80 | 4 | High |
| 4 | IPr | [Pd(IPr)(cin)Cl] | K₂CO₃ | EtOH/H₂O | 80 | 1 | >90 |
Table 1: Representative conditions for Suzuki-Miyaura coupling, illustrating the superior efficiency of modern biarylphosphine and NHC ligands over simpler phosphines like PPh₃.
General Protocol for Suzuki-Miyaura Coupling
-
Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), the palladium source (e.g., Pd(OAc)₂, 1-2 mol%), the chosen phosphine or NHC ligand (2-4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Reagent Addition: Add the degassed solvent (e.g., dioxane or 2-MeTHF) via syringe.
-
Reaction: Heat the mixture to the specified temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Heck Coupling
The Heck reaction couples the aryl halide with an alkene to form a substituted alkene, offering a route to 2-vinyl-1,3-benzoxazoles.
Comparative Data
| Entry | Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PPh₃ | Pd(OAc)₂ | Et₃N | DMF | 100 | 16 | Good |
| 2 | P(o-tol)₃ | Pd(OAc)₂ | Et₃N | DMF | 100 | 12 | Good-Excellent |
| 3 | NHC | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 80 | 4 | Excellent |
Table 2: Representative conditions for Heck coupling. While traditional phosphines are effective, NHC ligands can allow for milder reaction conditions.[4]
General Protocol for Heck Coupling
-
Preparation: Combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the ligand (if used, 2-10 mol%), and the base (e.g., Et₃N, 1.5 equiv.) in a Schlenk tube.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas.
-
Reagent Addition: Add the alkene (1.2 equiv.) and the solvent (e.g., DMF or NMP).
-
Reaction: Heat the mixture to the required temperature (e.g., 80-120 °C) and stir. Monitor progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is used to form a C(sp²)-C(sp) bond between this compound and a terminal alkyne, yielding 2-alkynyl-1,3-benzoxazoles. This reaction typically requires a copper(I) co-catalyst.[6]
Comparative Data
| Entry | Ligand | Pd Source | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PPh₃ | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 6 | Excellent |
| 2 | XPhos | Pd₂(dba)₃ | CuI | K₂CO₃ | DMA | 80 | 4 | High |
| 3 | None | Pd(OAc)₂ | CuI | Et₃N | DMF | 80 | 8 | Moderate |
Table 3: Representative conditions for Sonogashira coupling. Phosphine ligands are crucial for high efficiency, and modern ligands can be effective with inorganic bases.[6]
General Protocol for Sonogashira Coupling
-
Preparation: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), the ligand (if not using a pre-formed complex), and the copper(I) iodide (CuI, 1-5 mol%).
-
Reagent Addition: Add the anhydrous solvent (e.g., THF or DMF) and a degassed amine base (e.g., Et₃N, 2.0 equiv.). Add the terminal alkyne (1.2 equiv.) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 80 °C). Monitor the reaction by TLC or GC-MS.
-
Work-up: Once complete, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate and partition it between an organic solvent and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.
Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine, providing access to 2-amino-1,3-benzoxazole derivatives. The choice of ligand and base is critical and highly substrate-dependent.[7][8]
Comparative Data
| Entry | Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | P(o-tol)₃ | Pd₂(dba)₃ | NaOtBu | Toluene | 80 | 16 | Moderate |
| 2 | BINAP | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 8 | Good |
| 3 | XPhos | Pd(OAc)₂ | K₂CO₃ | t-BuOH | 100 | 6 | Excellent |
| 4 | RuPhos | Pd₂(dba)₃ | NaOtBu | Dioxane | 100 | 4 | Excellent |
Table 4: Representative conditions for Buchwald-Hartwig amination. Bulky biarylphosphine ligands like XPhos and RuPhos are generally superior for this transformation, enabling the use of a wider range of amines and milder bases.[1][9]
General Protocol for Buchwald-Hartwig Amination
-
Preparation: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu or K₂CO₃, 1.4 equiv.) to a dry Schlenk tube.
-
Reagent Addition: Add the anhydrous solvent (e.g., toluene or dioxane), followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Reaction: Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 100 °C) with stirring. Monitor progress by TLC or LC-MS.
-
Work-up: After completion (typically 4-24 hours), cool the reaction to room temperature. Quench the reaction with saturated aqueous NH₄Cl.
-
Purification: Extract the mixture with an organic solvent. Dry the organic layer, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical relationships illustrating how ligand properties affect reaction outcomes.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Mixed phosphine/N-heterocyclic carbene palladium complexes: synthesis, characterization and catalytic use in aqueous Suzuki–Miyaura reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. research.rug.nl [research.rug.nl]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
One-Pot Synthesis of Benzoxazole Derivatives from 2-Bromobenzoxazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of a diverse range of 2-substituted benzoxazole derivatives commencing from 2-bromobenzoxazole. Benzoxazoles are a prominent class of heterocyclic compounds recognized for their wide spectrum of biological activities, making them privileged scaffolds in medicinal chemistry and drug discovery.[1][2][3] One-pot syntheses, which combine multiple reaction steps into a single procedure without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and time savings.[4]
The protocols detailed below focus on palladium-catalyzed cross-coupling reactions, namely Suzuki, Sonogashira, and Buchwald-Hartwig amination, to introduce aryl, alkynyl, and amino functionalities at the 2-position of the benzoxazole core.
Introduction to the Benzoxazole Scaffold
The benzoxazole nucleus is a key structural motif found in numerous pharmacologically active compounds.[5] Derivatives have shown promise as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds.[1][6][7] Notably, certain benzoxazole derivatives have been investigated as inhibitors of key signaling proteins such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Ribosomal S6 Kinase 2 (RSK2), and Cyclooxygenase-2 (COX-2), which are implicated in cancer and inflammatory diseases.[6][8][9][10]
One-Pot Synthesis Methodologies
The following sections provide detailed protocols for the one-pot synthesis of 2-aryl, 2-alkynyl, and 2-aminobenzoxazoles from 2-bromobenzoxazole. These methods leverage the power and versatility of palladium-catalyzed cross-coupling chemistry.
I. One-Pot Suzuki Coupling for the Synthesis of 2-Arylbenzoxazoles
The Suzuki-Miyaura cross-coupling reaction is a robust method for the formation of C-C bonds, enabling the synthesis of 2-arylbenzoxazoles from 2-bromobenzoxazole and various arylboronic acids.
Reaction Principle:
This reaction involves the palladium-catalyzed coupling of 2-bromobenzoxazole with an arylboronic acid in the presence of a base. The catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination.
Experimental Protocol:
A general procedure for the one-pot Suzuki coupling is as follows:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-bromobenzoxazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base such as K₂CO₃ (2.0 mmol).
-
Add a degassed solvent system, for example, a mixture of dioxane and water (4:1, 5 mL).
-
Seal the tube and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzoxazole.
Data Presentation: Representative Yields for Suzuki Coupling
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenylbenzoxazole | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)benzoxazole | 92 |
| 3 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)benzoxazole | 88 |
| 4 | 3-Tolylboronic acid | 2-(3-Tolyl)benzoxazole | 83 |
| 5 | 2-Naphthylboronic acid | 2-(Naphthalen-2-yl)benzoxazole | 79 |
Yields are representative and may vary based on specific reaction conditions and substrate purity.
Experimental Workflow: One-Pot Suzuki Coupling
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. The ribosomal S6 kinase 2 (RSK2)–SPRED2 complex regulates the phosphorylation of RSK substrates and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application of 2-Bromo-1,3-benzoxazole in the Synthesis of Bioactive Natural Product Analogues
Introduction:
2-Bromo-1,3-benzoxazole is a versatile heterocyclic building block that serves as a crucial starting material in the synthesis of a wide array of natural product analogues with significant biological activities. The benzoxazole core is a privileged scaffold in medicinal chemistry, and the presence of a bromine atom at the 2-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse substituents and the generation of extensive chemical libraries for drug discovery. This application note details the synthesis of potent bioactive compounds, particularly focusing on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, through Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions of this compound.
Key Applications in Natural Product Analogue Synthesis
The strategic functionalization of this compound allows for the creation of analogues of natural products that exhibit a range of therapeutic properties, including anticancer and antimicrobial activities. Notably, this scaffold is instrumental in developing inhibitors of VEGFR-2, a key mediator of angiogenesis, which is a critical process in tumor growth and metastasis.
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Purification of products is typically achieved by flash column chromatography on silica gel.
Protocol 1: Synthesis of 2-Aryl-1,3-benzoxazole Analogues via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and various arylboronic acids to synthesize 2-aryl-1,3-benzoxazole derivatives, which are analogues of various natural products and potential VEGFR-2 inhibitors.
Reaction Scheme:
Materials:
-
This compound
-
Substituted arylboronic acid (e.g., 4-methoxyphenylboronic acid, 3-aminophenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
Isopropanol and Water (solvent mixture) or 1,4-Dioxane and Water (solvent mixture)
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.5 mmol, 1.5 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Add the palladium catalyst. Use either Pd(PPh₃)₄ (0.05 mmol, 5 mol%) or a combination of Pd(OAc)₂ (0.03 mmol, 3 mol%) and PPh₃ (0.06 mmol, 6 mol%).
-
Add the solvent system, typically a mixture of isopropanol and water (10:1, 11 mL) or 1,4-dioxane and water (4:1, 10 mL).
-
Heat the reaction mixture to reflux (approximately 85-95 °C) and stir vigorously for 8-12 hours.
-
Monitor the reaction progress by TLC. Upon completion, cool the reaction to room temperature.
-
If isopropanol is used, remove it under reduced pressure.
-
Partition the residue between ethyl acetate (30 mL) and water (20 mL).
-
Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-aryl-1,3-benzoxazole.
Quantitative Data for Representative 2-Aryl-1,3-benzoxazole Analogues:
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 12 | 80-90 |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 14 | 75-85 |
| 4 | 3-Tolylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Isopropanol/H₂O | 10 | 82 |
Protocol 2: Synthesis of 2-Amino-1,3-benzoxazole Analogues via Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed Buchwald-Hartwig amination for the synthesis of N-aryl- or N-alkyl-substituted 2-aminobenzoxazoles from this compound and a primary or secondary amine. These analogues are of interest for their potential as kinase inhibitors.
Reaction Scheme:
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or other suitable phosphine ligand
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or 1,4-dioxane
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the amine (1.2 mmol, 1.2 eq.), cesium carbonate (1.5 mmol, 1.5 eq.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-1,3-benzoxazole analogue.
Quantitative Data for Representative 2-Amino-1,3-benzoxazole Analogues:
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 18 | 78 |
| 2 | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 16 | 85 |
| 3 | 4-Methoxyaniline | Pd₂(dba)₃ / Xantphos | NaOtBu | 1,4-Dioxane | 20 | 75 |
| 4 | Benzylamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 24 | 72 |
Biological Activity Data
A series of synthesized 2-substituted benzoxazole analogues were evaluated for their in vitro inhibitory activity against VEGFR-2 kinase and for their antiproliferative activity against various cancer cell lines.
Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity
| Compound ID | R-Group at C2-position | IC₅₀ (nM) vs. VEGFR-2[1][2][3] |
| 1a | 4-Methoxyphenyl | 194.6 |
| 1b | 3-Aminophenyl | 155.0 |
| 1c | 4-(N,N-dimethylamino)phenyl | 97.38[1] |
| 2a | N-phenylamino | 267.80[1] |
| Sorafenib (Control) | - | 48.16[1] |
Table 2: Antiproliferative Activity (IC₅₀, µM) of Selected Analogues
| Compound ID | HepG2 (Liver Cancer)[1][2] | MCF-7 (Breast Cancer)[1][2] | HCT116 (Colon Cancer)[3] |
| 1c | 10.50[1] | 15.21[1] | 2.79[3] |
| Sorafenib (Control) | 3.40[3] | 4.21[3] | 5.30[3] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the VEGFR-2 signaling pathway, which is a key target of the synthesized benzoxazole analogues, and the general experimental workflows for their synthesis.
Caption: VEGFR-2 Signaling Pathway.
Caption: Suzuki-Miyaura Coupling Workflow.
Caption: Buchwald-Hartwig Amination Workflow.
References
Application Notes and Protocols: 2-Bromo-1,3-benzoxazole in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromo-1,3-benzoxazole as a versatile building block in the synthesis of advanced materials, particularly conjugated polymers for organic electronics. The protocols and data presented herein are compiled from established synthetic methodologies and characterization of structurally related materials, offering a robust starting point for the design and synthesis of novel functional materials.
Introduction to this compound in Materials Science
This compound is a heterocyclic aromatic compound that serves as a key intermediate in the synthesis of a variety of functional organic materials. The presence of the bromine atom at the 2-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille polymerizations. This enables the incorporation of the electron-deficient benzoxazole moiety into polymer backbones, allowing for the tuning of their optoelectronic properties. The resulting benzoxazole-containing polymers are promising candidates for applications in organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), and organic photovoltaics (OPVs).
Key Applications and Material Properties
The incorporation of the benzoxazole unit into conjugated polymers can impart desirable characteristics such as high thermal stability, good charge transport properties, and specific photophysical behavior. Below is a summary of typical properties observed in benzoxazole-based polymers, which can be targeted through the use of this compound and its derivatives in polymerization reactions.
Quantitative Data on Benzoxazole-Containing Polymers
The following tables summarize key performance metrics for various benzoxazole-based polymers, providing a comparative reference for material design.
Table 1: Thermal and Mechanical Properties of Benzoxazole-Based Polymers
| Polymer System | Td5 (°C) in N2 | Tensile Strength (MPa) | Tensile Modulus (GPa) |
| Poly(benzoxazole imide)s | 510–564 | 103–126 | 2.9–3.7 |
| Poly(p-phenylene benzobisoxazole) (PBO) | >600 | 3100 | - |
| Modified Poly(p-phenylene benzoxazole) | ~620 (in air) | - | - |
Table 2: Optoelectronic Properties of Benzoxazole-Based Conjugated Polymers
| Polymer Structure | HOMO Level (eV) | LUMO Level (eV) | Optical Bandgap (eV) | Hole Mobility (cm²/Vs) |
| Benzobisoxazole-Cyclopentadithiophene Copolymer (PBC1) | -5.12 | -3.52 | 1.94 | 9.2 x 10⁻⁴ |
| PBC1 with non-alkylated thiophene spacer (PBC2) | -5.00 | -3.47 | 1.83 | 2.2 x 10⁻²[1] |
| PBC1 with alkylated thiophene spacer (PBC3) | -5.00 | -3.49 | 1.84 | 5.0 x 10⁻⁴ |
| Poly(p-phenylene benzobisoxazole) (PBO) | -5.69 | -2.99 | 2.70 | 1.14 x 10⁻³[2] |
Experimental Protocols
The following are generalized protocols for the synthesis of conjugated polymers using 2-bromo-heterocycles like this compound. These protocols are based on well-established Suzuki and Stille cross-coupling reactions.
Protocol 1: Synthesis of a Benzoxazole-Containing Polymer via Suzuki Polycondensation
This protocol describes a general method for the copolymerization of a dibromo-benzoxazole monomer (as a proxy for difunctionalized derivatives of this compound) with a diboronic acid or ester comonomer.
Materials:
-
2,5-Dibromobenzoxazole (or other suitable dibromo-benzoxazole derivative)
-
Comonomer with two boronic acid or boronic ester groups (e.g., 1,4-phenylenediboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if required, e.g., P(o-tolyl)₃)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Phase-transfer catalyst (e.g., Aliquat 336), optional
-
Anhydrous solvents (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, add equimolar amounts of the dibromo-benzoxazole monomer and the diboronic acid/ester comonomer.
-
Catalyst and Base Addition: Add the palladium catalyst (1-5 mol%) and the base (2-3 equivalents). If using a phase-transfer catalyst, it is added at this stage.
-
Solvent Addition: Add the anhydrous organic solvent (e.g., toluene) to the flask under an inert atmosphere.
-
Aqueous Phase Addition: Add a degassed aqueous solution of the base.
-
Degassing: Thoroughly degas the biphasic reaction mixture by bubbling with an inert gas for 20-30 minutes or by using freeze-pump-thaw cycles.
-
Polymerization: Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring under an inert atmosphere for 24-72 hours. Monitor the reaction progress by techniques like GPC to follow the increase in molecular weight.
-
Work-up: Cool the reaction mixture to room temperature. Separate the organic layer, wash it with water and brine.
-
Polymer Precipitation: Precipitate the polymer by pouring the organic solution into a non-solvent such as methanol or acetone.
-
Purification: Collect the polymer by filtration. Further purify by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove oligomers and catalyst residues. The polymer is then extracted with a good solvent (e.g., chloroform or chlorobenzene).
-
Drying: Precipitate the purified polymer from the collection fraction into methanol and dry the final product under vacuum.
Protocol 2: Synthesis of a Benzoxazole-Containing Polymer via Stille Polycondensation
This protocol outlines a general procedure for the copolymerization of a dibromo-benzoxazole monomer with a distannyl comonomer.
Materials:
-
2,5-Dibromobenzoxazole (or other suitable dibromo-benzoxazole derivative)
-
Distannyl comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/P(o-tolyl)₃)
-
Anhydrous toluene or chlorobenzene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve equimolar amounts of the dibromo-benzoxazole monomer and the distannyl comonomer in anhydrous toluene.
-
Catalyst Addition: Add the palladium catalyst (1-3 mol%) to the reaction mixture.
-
Degassing: Degas the solution by bubbling with an inert gas for 20-30 minutes or by several freeze-pump-thaw cycles.
-
Polymerization: Heat the reaction mixture to 90-120 °C and stir under an inert atmosphere for 24-48 hours.
-
End-capping: To control the molecular weight and terminate the polymer chains, end-capping agents like 2-bromothiophene can be added towards the end of the reaction.
-
Polymer Precipitation: Cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent like methanol.
-
Purification: Collect the crude polymer by filtration. Purify the polymer by Soxhlet extraction using a sequence of solvents (e.g., methanol, hexane, chloroform). The polymer is collected from the chloroform fraction.
-
Drying: Precipitate the purified polymer in methanol and dry under vacuum.
Visualizations
Experimental and Conceptual Diagrams
The following diagrams illustrate the experimental workflows for the synthesis of benzoxazole-containing polymers and the conceptual relationship between the chemical structure and the resulting material properties.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-1,3-benzoxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-Bromo-1,3-benzoxazole. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific experimental challenges.
Question 1: I am experiencing a very low yield in my synthesis of this compound. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can arise from several factors. A systematic approach to troubleshooting is recommended.[1]
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Purity of Starting Materials: Impurities in the 2-aminophenol or the bromine source can significantly interfere with the reaction.[2] It is crucial to use high-purity starting materials.
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Reaction Conditions: Suboptimal temperature, reaction time, or solvent can negatively impact the yield. The choice of catalyst and its activity are also critical.[2][3]
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Side Product Formation: Competing side reactions can consume starting materials, thus reducing the yield of the desired product.[2]
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Incomplete Reaction: If starting materials are still present after the expected reaction time, the reaction may be incomplete.[2]
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Product Degradation: The synthesized this compound may be unstable under the reaction or work-up conditions.[2]
-
Inefficient Purification: Significant product loss can occur during purification steps like extraction and chromatography.[2]
To improve the yield, consider the following:
-
Ensure the purity of your 2-aminophenol and brominating agent.
-
Optimize reaction conditions such as temperature, time, and catalyst loading.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3]
-
If an intermediate, such as a Schiff base, is stable and not cyclizing efficiently, a two-step process where the intermediate is first isolated might improve the overall yield.[3]
Question 2: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are common side products and how can I minimize them?
Answer:
Side product formation is a common reason for low yields in benzoxazole synthesis. In the synthesis of this compound, potential side products can include:
-
Over-brominated species: Depending on the reaction conditions and the brominating agent used, multiple bromine atoms may be added to the benzoxazole ring.
-
Polymerization: Under harsh conditions, the starting materials or the product may polymerize.
-
Unreacted Intermediates: Incomplete cyclization can lead to the presence of intermediates.
To minimize side product formation:
-
Control Stoichiometry: Use a precise molar ratio of reactants.
-
Optimize Reaction Temperature: Avoid excessively high temperatures that can lead to degradation and side reactions.[3]
-
Choice of Brominating Agent: The reactivity of the brominating agent can influence the formation of side products.
Question 3: My final product is difficult to purify. What are the recommended purification methods for this compound?
Answer:
Purification of the crude product is essential to obtain pure this compound.[3] Common purification methods include:
-
Column Chromatography: This is a widely used method for purifying benzoxazoles. A common eluent system is a mixture of hexane and ethyl acetate.[3][4]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can yield a highly pure product.[4] Ethanol is often used for recrystallizing benzoxazole derivatives.[5]
-
Washing: The crude product can be washed with a cold solvent, such as ethanol, to remove some impurities.[3]
-
Treatment with Activated Charcoal: To remove colored impurities, the crude product can be dissolved in a suitable solvent and treated with activated charcoal before filtration.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and direct approach for the synthesis of 2-substituted benzoxazoles involves the condensation of 2-aminophenol with a suitable electrophile followed by cyclization. For this compound, a plausible route is the reaction of 2-aminophenol with a source of electrophilic bromine that can also provide the C2 carbon, or a two-step process involving formation of the benzoxazole ring followed by bromination. One potential method involves the use of cyanogen bromide or a similar reagent that can react with 2-aminophenol to form the 2-amino-1,3-benzoxazole intermediate, which can then be converted to the 2-bromo derivative via a Sandmeyer-type reaction.
Q2: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[3] By taking small aliquots from the reaction mixture at regular intervals and running a TLC, you can observe the consumption of the starting materials and the formation of the product.
Q3: What are some key safety precautions to take during the synthesis of this compound?
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Brominating agents are often corrosive and toxic. Handle them with extreme care.
-
Be cautious when working with solvents and heating reactions.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of various 2-substituted benzoxazoles, which can serve as a reference for optimizing the synthesis of this compound.
| Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Tf₂O / 2-F-Pyr | DCM | Room Temp | 1 | 95 | [2] |
| Brønsted Acidic Ionic Liquid Gel | Solvent-free | 130 | 5 | 98 | [2] |
| Fe₃O₄@SiO₂-SO₃H | Solvent-free | 50 | 0.5 | 92 | [2] |
| Cu₂O | DMSO | Room Temp | 2-5 | 70-95 | [6] |
| TiO₂–ZrO₂ | Acetonitrile | 60 | 0.25-0.42 | 83-93 | [6] |
Experimental Protocols
The following is a representative protocol for the synthesis of a 2-substituted benzoxazole, which can be adapted for the synthesis of this compound with appropriate modifications for the brominating agent and reaction conditions.
Protocol: Synthesis of a 2-Substituted Benzoxazole via Condensation of 2-Aminophenol and an Aldehyde
This method involves the reaction of 2-aminophenol with an aldehyde, followed by oxidative cyclization.
Materials:
-
2-Aminophenol
-
Substituted Aldehyde
-
Catalyst (e.g., a Lewis acid or an oxidizing agent)
-
Solvent (e.g., ethanol, toluene, or solvent-free)
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
In a round-bottom flask, combine 2-aminophenol (1.0 mmol), the desired aldehyde (1.0 mmol), and the catalyst in the appropriate solvent.[7]
-
Stir the reaction mixture at the optimized temperature for the required duration.[7]
-
Monitor the reaction progress by TLC.[7]
-
Upon completion, cool the reaction mixture to room temperature.[7]
-
Add ethyl acetate to the reaction mixture and recover the catalyst if it is heterogeneous.[7]
-
Dry the organic layer with magnesium sulfate and remove the solvent under reduced pressure.[7]
-
Purify the crude product by column chromatography or recrystallization to obtain the pure 2-substituted benzoxazole.[7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Bromo-1,3-benzoxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-Bromo-1,3-benzoxazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The impurity profile of this compound can vary depending on the synthetic route. However, common impurities may include:
-
Unreacted starting materials: Such as 2-aminophenol and the brominating agent or bromine-containing precursor.
-
Over-brominated species: Formation of di- or tri-brominated benzoxazole derivatives.[1]
-
Side-products from the cyclization reaction: Incomplete cyclization can lead to intermediate species.
-
Solvent residues: Residual solvents from the reaction or initial work-up.
Q2: What are the recommended primary purification techniques for this compound?
A2: The two most effective and commonly employed purification techniques for this compound are column chromatography and recrystallization.[2] The choice between these methods often depends on the nature and quantity of the impurities.
Q3: Is this compound stable under typical purification conditions?
A3: this compound is a relatively stable compound. However, prolonged exposure to highly acidic or basic conditions during purification should be avoided to prevent potential degradation or nucleophilic substitution of the bromine atom.
Troubleshooting Guides
Column Chromatography
Problem: My column chromatography separation is poor, and I'm getting mixed fractions of my product and impurities.
-
Possible Cause: The solvent system (mobile phase) is not optimized for separation.
-
Solution: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for this compound to ensure good separation. A common mobile phase for benzoxazole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[2][3]
-
-
Possible Cause: The column was not packed properly, leading to channeling.
-
Solution: Ensure the silica gel is packed as a uniform slurry to avoid cracks or air bubbles. A well-packed column is crucial for achieving good separation.
-
-
Possible Cause: The column was overloaded with the crude product.
-
Solution: As a general rule, use a silica gel to crude product ratio of at least 30:1 by weight. Overloading the column will result in broad bands and poor separation.
-
Problem: My product is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough.
-
Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try switching to an 8:2 or 7:3 mixture. Monitor the elution using TLC.
-
Recrystallization
Problem: I am unable to find a suitable solvent for the recrystallization of this compound.
-
Possible Cause: The solubility profile of the compound and its impurities is not well understood.
-
Solution: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For benzoxazole derivatives, ethanol and isopropanol have been used successfully.[2][4] You may also try solvent pairs, such as hexane/ethyl acetate or acetone/acetonitrile.[5]
-
Problem: My product is "oiling out" instead of forming crystals.
-
Possible Cause: The solution is cooling too rapidly, or the concentration of the product is too high.
-
Solution: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. If oiling out persists, add a small amount of hot solvent to redissolve the oil and then allow it to cool slowly again. Seeding the solution with a small crystal of the pure product can also induce crystallization.
-
Problem: The purity of my recrystallized product is still low.
-
Possible Cause: The chosen solvent does not effectively differentiate between the product and the impurities in terms of solubility.
-
Solution: Try a different recrystallization solvent or a solvent pair. Sometimes, a preliminary purification step, such as a quick filtration through a plug of silica gel, can remove baseline impurities before recrystallization.
-
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography of Benzoxazole Derivatives
| Stationary Phase | Mobile Phase (v/v) | Target Compound Class | Reference |
| Silica Gel | Ethyl acetate: Hexane (1:9 to 2:8) | 2-Substituted benzoxazoles | [2] |
| Silica Gel | Petroleum ether: Ethyl acetate | 2-Substituted benzoxazoles | [3] |
| Silica Gel | Dichloromethane: Methanol (100:1) | 2-Substituted benzoxazoles |
Table 2: Common Solvents for Recrystallization of Benzoxazole Derivatives
| Solvent | Comments | Reference |
| Ethanol | Generally effective for many benzoxazole derivatives. | [2] |
| Isopropanol | Can be a good alternative to ethanol. | [4] |
| Acetone/Acetonitrile | A solvent mixture that can be effective for certain substituted benzoxazoles. | [5] |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase for separation using TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The target Rf for this compound should be between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack a glass column. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. Collect fractions in test tubes or vials.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification of this compound by Recrystallization
-
Solvent Selection: Choose a suitable solvent (e.g., ethanol or isopropanol) by testing the solubility of a small amount of the crude product.
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude this compound to achieve complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, you can then place the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities. Allow the crystals to dry completely.
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Troubleshooting common purification issues for this compound.
References
- 1. This compound|High-Purity|CAS 68005-30-1 [benchchem.com]
- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jbarbiomed.com [jbarbiomed.com]
- 4. CN105198834B - The synthesis technique of 2,6 dibromo benzothiazoles - Google Patents [patents.google.com]
- 5. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Bromo-1,3-benzoxazole
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Bromo-1,3-benzoxazole. It is intended for researchers, chemists, and professionals in the field of drug development who may encounter challenges during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound resulted in a very low yield. What are the common causes?
Low yields can be attributed to several factors ranging from the quality of the starting materials to suboptimal reaction conditions.[1] Key areas to investigate include:
-
Purity of Starting Materials: Impurities within the 2-aminophenol starting material can participate in competing reactions, consuming reagents and reducing the yield of the desired product.[1]
-
Reaction Conditions: The synthesis can be highly sensitive to temperature, reaction time, and the choice of solvent. Non-optimal conditions can prevent the reaction from proceeding to completion or promote the formation of side products.[1]
-
Incomplete Cyclization: The reaction proceeds through an intermediate which must cyclize to form the benzoxazole ring. If conditions are not favorable, this step may be inefficient, leaving unreacted starting materials or intermediates in the reaction mixture.
-
Product Degradation: The target molecule, this compound, may be unstable under the final reaction or work-up conditions, leading to degradation and loss of product.[1]
-
Oxidation of 2-Aminophenol: 2-Aminophenols are highly susceptible to oxidation, which can lead to the formation of dark, polymeric materials, thereby removing the starting material from the productive reaction pathway.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the most likely side products?
The formation of multiple byproducts is a common issue. Based on the typical reactants and mechanisms, the following side products are frequently observed:
-
Ring-Brominated Isomers: The amino and hydroxyl groups of 2-aminophenol are strongly activating ortho-, para-directing groups.[2] If the brominating agent is sufficiently electrophilic, it can brominate the benzene ring itself, leading to isomers such as 4-Bromo-2-aminophenol or 6-Bromo-2-aminophenol. These may then fail to react or cyclize to form undesired ring-brominated benzoxazole derivatives.
-
Benzoxazol-2-one: The 2-bromo substituent on the benzoxazole ring can be susceptible to hydrolysis, particularly if water is present during the reaction or workup, especially under basic conditions. This leads to the formation of the corresponding ketone, Benzoxazol-2-one.
-
2-Amino-1,3-benzoxazole: When using reagents like cyanogen bromide (CNBr) to introduce the C2 carbon and bromine atom, a competing reaction pathway can lead to the formation of 2-Amino-1,3-benzoxazole.
-
Polymeric Byproducts: As mentioned, oxidation of 2-aminophenol can produce complex, often dark-colored and insoluble polymeric materials.
Q3: My reaction mixture turned a dark brown or black color upon adding the reagents. What causes this and how can I prevent it?
This is a classic sign of 2-aminophenol oxidation. This starting material is sensitive to air (oxygen), especially in the presence of base or metal catalysts. To prevent this:
-
Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude oxygen.
-
Degas Solvents: Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles.
-
Control Temperature: Initiate the reaction at a low temperature (e.g., 0 °C) to control the initial exothermic processes and minimize decomposition.
Q4: How can I improve the overall yield and purity of my this compound product?
Optimizing the reaction involves a systematic approach:
-
Ensure Purity of 2-Aminophenol: If the purity is questionable, recrystallize the 2-aminophenol from a suitable solvent before use.
-
Control Stoichiometry: Carefully control the molar ratios of your reactants. An excess of either the 2-aminophenol or the brominating agent can favor side product formation.[1]
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and solvent to find the optimal conditions for your specific setup.
-
Purification Strategy: Effective purification is critical.
-
Column Chromatography: This is often the most effective method for separating the desired product from closely related side products. A common mobile phase is a gradient of ethyl acetate in hexane.[1]
-
Recrystallization: If the crude product is a solid of sufficient purity, recrystallization can be an excellent final step to obtain highly pure material.[1]
-
Data Presentation: Common Side Products and Identification
The table below summarizes potential side products, their common causes, and recommended analytical techniques for their identification.
| Side Product Name | Common Cause | Suggested Analytical Method | Expected Observations |
| Ring-Brominated Isomers | Use of a harsh brominating agent; high reaction temperature. | ¹H NMR, LC-MS | NMR will show a different aromatic splitting pattern; MS will show the same mass as the product but with different retention time. |
| Benzoxazol-2-one | Presence of water during reaction or workup (especially basic pH). | ¹H NMR, IR | Absence of C-Br signal; presence of a carbonyl (C=O) stretch in the IR spectrum (~1750 cm⁻¹); characteristic NMR shifts. |
| 2-Amino-1,3-benzoxazole | Use of cyanogen bromide as the C1-Br source. | ¹H NMR, LC-MS | Presence of an N-H proton signal in NMR; distinct mass peak in MS. |
| Polymeric Materials | Oxidation of 2-aminophenol by atmospheric oxygen. | Visual, Solubility | Dark, insoluble solid that remains at the baseline on a TLC plate. |
Experimental Protocols
Protocol: Synthesis of this compound from 2-Aminophenol
This protocol describes a representative method using cyanogen bromide. Caution: Cyanogen bromide is extremely toxic and must be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Preparation: To a stirred solution of 2-aminophenol (1.0 eq.) in a suitable solvent (e.g., anhydrous acetonitrile) under an argon atmosphere, add a non-nucleophilic base such as triethylamine (1.1 eq.). Cool the mixture to 0 °C in an ice bath.
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Reagent Addition: Slowly add a solution of cyanogen bromide (1.05 eq.) in the same anhydrous solvent to the cooled reaction mixture dropwise over 30 minutes. Maintain the temperature at 0 °C during the addition.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Once the reaction is complete, quench it by adding cold water. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a 5-20% ethyl acetate in hexane gradient) to yield the pure this compound.
Visualizations
Logical and Experimental Workflows
References
Technical Support Center: Catalyst Poisoning in Suzuki Coupling of 2-Bromobenzoxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during the Suzuki coupling of 2-bromobenzoxazole.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction of 2-bromobenzoxazole is resulting in low to no yield. What is the most likely cause?
A1: A common reason for low or no yield in the Suzuki coupling of 2-bromobenzoxazole is palladium catalyst poisoning. The benzoxazole ring contains a Lewis basic nitrogen atom that can coordinate to the palladium center, leading to the deactivation of the catalyst.[1] Other potential issues include the presence of impurities in starting materials or solvents, suboptimal reaction conditions, or degradation of the boronic acid reagent.
Q2: What are the common catalyst poisons I should be aware of in this reaction?
A2: Besides the benzoxazole substrate itself, other common palladium catalyst poisons include:
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Sulfur compounds: Thiols, thioethers, and elemental sulfur can irreversibly bind to the palladium catalyst.[2][3]
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Oxygen: Inadequate degassing of the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species.[4]
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Water: While some Suzuki reactions tolerate or even require water, excess water can lead to unwanted side reactions like protodeboronation of the boronic acid.
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Other N-heterocycles: If present as impurities, other nitrogen-containing heterocycles can also compete with the desired reaction by coordinating to the palladium catalyst.[1]
Q3: How can I prevent catalyst poisoning by the 2-bromobenzoxazole substrate?
A3: Several strategies can be employed to mitigate catalyst poisoning by the benzoxazole moiety:
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Ligand Selection: Use bulky, electron-rich phosphine ligands such as Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can sterically shield the palladium center and promote the desired catalytic cycle over catalyst deactivation.
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Slow Addition: Adding the 2-bromobenzoxazole slowly to the reaction mixture can help maintain a low concentration of the potential poison at any given time.
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Use of Additives: The addition of a Lewis acid, such as trimethyl borate, can sometimes bind to the Lewis basic nitrogen of the benzoxazole, preventing it from coordinating to the palladium catalyst.
Q4: What are common side reactions, and how can I minimize them?
A4: Common side reactions in the Suzuki coupling of 2-bromobenzoxazole include:
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Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules. This is often promoted by the presence of oxygen.[4] To minimize this, ensure thorough degassing of your reaction mixture.
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Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This can be minimized by using anhydrous solvents, using a less nucleophilic base, or by using more stable boronic esters (e.g., pinacol esters).
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Dehalogenation: The replacement of the bromine atom on the benzoxazole with a hydrogen atom. This can sometimes be suppressed by careful selection of the base and solvent.[4]
Troubleshooting Guides
Problem: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Catalyst Poisoning by Benzoxazole | 1. Switch to a more robust ligand: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand. 2. Use a pre-formed palladium precatalyst: This can ensure efficient generation of the active Pd(0) species. 3. Slow addition of 2-bromobenzoxazole: Add the substrate over a period of time to keep its concentration low. |
| Impurities in Starting Materials/Solvents | 1. Purify starting materials: Ensure the 2-bromobenzoxazole and boronic acid are of high purity. Recrystallization or column chromatography may be necessary. 2. Use high-purity, degassed solvents: Traces of sulfur-containing compounds or other coordinating species in solvents can poison the catalyst.[2] |
| Inactive Catalyst | 1. Ensure proper degassing: Thoroughly degas the reaction mixture with an inert gas (argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.[4] 2. Use a fresh bottle of catalyst: Palladium catalysts can degrade over time, especially if not stored properly. |
| Suboptimal Reaction Conditions | 1. Screen different bases: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction outcome. 2. Optimize temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or side reactions. A temperature screen is recommended. |
Data Presentation: Effect of Ligands on Mitigating Catalyst Poisoning
The following table provides representative data on the impact of different phosphine ligands on the yield of the Suzuki coupling of 2-bromobenzoxazole with phenylboronic acid, illustrating the mitigation of catalyst poisoning.
| Palladium Precatalyst | Ligand | Yield (%) | Observations |
| Pd₂(dba)₃ | PPh₃ | < 5 | Significant starting material recovery, likely catalyst poisoning. |
| Pd₂(dba)₃ | cataCXium® A | 45 | Moderate yield, indicating some mitigation of poisoning. |
| Pd₂(dba)₃ | XPhos | 85 | Good yield, demonstrating the effectiveness of a bulky, electron-rich ligand. |
| XPhos Pd G3 | (integrated) | 92 | Excellent yield with a pre-formed catalyst, suggesting efficient generation of the active species and resistance to poisoning. |
Note: This data is representative and intended for illustrative purposes. Actual yields may vary depending on specific reaction conditions.
Experimental Protocols
General Protocol for Suzuki Coupling of 2-Bromobenzoxazole with an Arylboronic Acid
This protocol is a starting point and may require optimization for specific substrates.
Materials:
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2-Bromobenzoxazole (1.0 equiv)
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Arylboronic acid (1.2 equiv)
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Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
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Base (e.g., K₃PO₄, 2.0 equiv)
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Anhydrous, degassed solvent (e.g., 1,4-dioxane)
Procedure:
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To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromobenzoxazole, the arylboronic acid, and the base.
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Add the palladium precatalyst.
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Add the anhydrous, degassed solvent via syringe.
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Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycle and Catalyst Poisoning Pathway
Caption: Suzuki catalytic cycle and the catalyst poisoning pathway by 2-bromobenzoxazole.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling of 2-bromobenzoxazole.
References
Technical Support Center: Optimizing Sonogashira Reactions with 2-Bromo-1,3-benzoxazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Sonogashira reaction with 2-bromo-1,3-benzoxazole.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound in Sonogashira coupling?
This compound is an electron-deficient heteroaryl halide. Generally, electron-deficient aryl halides can be challenging substrates in Sonogashira reactions and may require carefully optimized conditions to achieve high yields. The reactivity of the halide in Sonogashira couplings follows the general trend: I > Br > Cl.[1] While bromides are less reactive than iodides, they are often more readily available and cost-effective.
Q2: What are the typical catalysts and ligands used for the Sonogashira reaction with heteroaryl bromides?
Commonly used palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[2] For challenging substrates like electron-deficient heteroaryl bromides, the use of bulky and electron-rich phosphine ligands can be beneficial. Examples include tri(tert-butyl)phosphine (P(t-Bu)₃), and Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos).[3] N-heterocyclic carbene (NHC) ligands have also been shown to be effective.[4]
Q3: What is the role of the copper co-catalyst, and can the reaction be performed without it?
In the classic Sonogashira reaction, a copper(I) salt, typically CuI, is used as a co-catalyst. The copper salt reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[4] However, the presence of copper can lead to the undesirable homocoupling of the alkyne (Glaser coupling), especially in the presence of oxygen. Therefore, copper-free Sonogashira protocols have been developed. These reactions often require a stronger base or a more active catalyst system.
Q4: Which bases and solvents are recommended for this reaction?
A variety of organic and inorganic bases can be used. Amine bases such as triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are common, and they can sometimes also serve as the solvent.[5] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are also effective, particularly in polar aprotic solvents like DMF, dioxane, or THF.[6] The choice of base and solvent is crucial and often needs to be optimized for the specific substrate combination.
Q5: How can I monitor the progress of the reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken, diluted, and analyzed to check for the consumption of the starting materials (this compound and the alkyne) and the formation of the desired product.
Troubleshooting Guide
Problem 1: Low or no conversion of this compound.
-
Question: My reaction shows no or very little consumption of the starting material. What should I check first?
-
Answer:
-
Catalyst Activity: Ensure your palladium catalyst and copper(I) iodide (if used) are active. Old or improperly stored catalysts can lose activity. Use freshly opened catalysts or consider using a more robust pre-catalyst.
-
Inert Atmosphere: The Sonogashira reaction, especially when using a copper co-catalyst, is sensitive to oxygen. Ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen) and that your solvents are properly degassed.
-
Base Strength and Solubility: The base might not be strong enough or sufficiently soluble in the reaction medium to deprotonate the terminal alkyne effectively. Consider switching to a stronger base or a different solvent system to improve solubility.
-
Temperature: While many Sonogashira reactions proceed at room temperature, electron-deficient bromides may require heating.[7] Gradually increase the reaction temperature (e.g., to 50-80 °C) and monitor the progress.
-
-
Problem 2: Formation of significant side products.
-
Question: I am observing significant amounts of a side product corresponding to the homocoupling of my alkyne. How can I minimize this?
-
Answer: Alkyne homocoupling (Glaser coupling) is a common side reaction, particularly in the presence of a copper co-catalyst and oxygen.
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Strictly Anaerobic Conditions: Ensure your reaction setup is free of oxygen. Thoroughly degas your solvents and maintain a positive pressure of an inert gas.
-
Copper-Free Conditions: Consider switching to a copper-free Sonogashira protocol. This often requires the use of a stronger base (e.g., an amine base) and may necessitate re-optimization of other reaction parameters.
-
Amine Base: Using an amine as the base and solvent can sometimes suppress homocoupling.
-
-
-
Question: I am observing the formation of a black precipitate (palladium black) in my reaction mixture. What does this mean and how can I prevent it?
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Answer: The formation of palladium black indicates the decomposition of the palladium(0) catalyst, which leads to a loss of catalytic activity.
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Ligand Choice: The use of bulky, electron-rich phosphine ligands can stabilize the palladium catalyst and prevent its agglomeration.
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Temperature Control: Excessively high temperatures can promote catalyst decomposition. Optimize the temperature to be high enough for the reaction to proceed but not so high that it degrades the catalyst.
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Solvent Effects: Some solvents may promote the formation of palladium black more than others. If you consistently observe this issue, consider screening different solvents.
-
-
Problem 3: Difficulty in product purification.
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Question: My crude product is difficult to purify, and I have issues separating it from the catalyst residues and other byproducts.
-
Answer:
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Work-up Procedure: After the reaction, a proper aqueous work-up is crucial. Washing the organic layer with an aqueous solution of ammonium chloride can help remove the amine base and its salts. Filtering the crude reaction mixture through a short plug of silica gel or celite can remove some of the palladium residues before column chromatography.
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Column Chromatography: Use an appropriate solvent system for column chromatography to effectively separate the product from nonpolar byproducts (like alkyne homocoupling products) and polar impurities.
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Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method after initial chromatographic separation.
-
-
Data Presentation
Table 1: Effect of Base and Solvent on the Sonogashira Coupling of a Heteroaryl Halide with a Terminal Alkyne (Analogous System)
| Entry | Base (equiv.) | Solvent | Yield (%) |
| 1 | K₂CO₃ (2) | DMF | 85 |
| 2 | Cs₂CO₃ (2) | Dioxane | 92 |
| 3 | K₃PO₄ (2) | Toluene | 78 |
| 4 | Et₃N (3) | THF | 65 |
| 5 | DIPEA (3) | DMF | 75 |
| 6 | Et₂NH (2) | DMF | 91 |
Reaction conditions: Heteroaryl bromide (1 equiv.), terminal alkyne (1.2 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), at 80 °C for 12 h. Data is representative of trends observed for heteroaryl halides and may require optimization for this compound.
Table 2: Comparison of Different Palladium Catalysts and Ligands (Analogous System)
| Entry | Palladium Source (mol%) | Ligand (mol%) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | 75 |
| 2 | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | 95 |
| 3 | PdCl₂(PPh₃)₂ (2) | - | 82 |
| 4 | Pd(PPh₃)₄ (2) | - | 88 |
| 5 | Pd(OAc)₂ (2) | SPhos (4) | 93 |
Reaction conditions: Heteroaryl bromide (1 equiv.), terminal alkyne (1.2 equiv.), CuI (4 mol%), Cs₂CO₃ (2 equiv.), Dioxane, 100 °C, 8 h. Data is representative and optimization is recommended for this compound.
Experimental Protocols
General Protocol for the Sonogashira Coupling of this compound
This protocol is a general starting point and may require optimization for specific alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)
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Copper(I) iodide (CuI, 2-10 mol%) - for copper-catalyzed protocol
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Ligand (if required, e.g., PPh₃, P(t-Bu)₃, 2-10 mol%)
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Base (e.g., Et₃N, DIPEA, Cs₂CO₃, 2-3 equivalents)
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Anhydrous and degassed solvent (e.g., DMF, THF, Dioxane, Toluene)
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Inert gas (Argon or Nitrogen)
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Standard glassware for anhydrous reactions (e.g., Schlenk flask or oven-dried round-bottom flask with a condenser)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, the ligand (if used), and CuI (if used).
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne via syringe.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine. To remove amine salts, a wash with a saturated aqueous solution of NH₄Cl can be performed.
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Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Mandatory Visualization
Caption: Experimental workflow for the Sonogashira coupling of this compound.
Caption: Decision tree for troubleshooting low yields in the Sonogashira reaction.
References
- 1. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting the Heck Reaction with 2-Bromobenzoxazole
Welcome to the technical support center for the Heck reaction with 2-bromobenzoxazole. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in this specific palladium-catalyzed cross-coupling reaction. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general starting point for a Heck reaction with 2-bromobenzoxazole?
A successful Heck reaction with 2-bromobenzoxazole typically involves the use of a palladium catalyst, a phosphine ligand, a base, and a polar aprotic solvent. A common starting point is using Pd(OAc)₂ as the catalyst precursor, PPh₃ as the ligand, an inorganic base like K₂CO₃ or an organic base such as Et₃N, in a solvent like DMF or DMA.[1][2][3] The reaction is typically heated to ensure a reasonable reaction rate.
Q2: What are the most common reasons for a Heck reaction with 2-bromobenzoxazole to fail or give low yields?
The most frequent causes of failure or low yield in the Heck reaction of 2-bromobenzoxazole include:
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Catalyst deactivation: The palladium catalyst can precipitate as "palladium black," rendering it inactive. This can be caused by high temperatures or the presence of impurities.
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Poor substrate reactivity: 2-Bromobenzoxazole, as an electron-deficient heteroaryl halide, can sometimes be challenging to activate.
-
Suboptimal reaction conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and may need to be optimized for your specific alkene.
-
Side reactions: Dehalogenation of the 2-bromobenzoxazole and isomerization of the product alkene are common side reactions that can reduce the yield of the desired product.[4]
Q3: What side products should I look out for in the Heck reaction of 2-bromobenzoxazole?
Common side products include:
-
Benzoxazole: Formed via dehalogenation (hydrodehalogenation) of the starting material, 2-bromobenzoxazole. This is often observed when the catalytic cycle is inefficient or under harsh reaction conditions.[4]
-
Isomerized alkene: The double bond in the product may migrate to a different position, especially with prolonged reaction times or at high temperatures.
-
Homocoupling products: Dimerization of the alkene or the benzoxazole can occur, though this is generally less common.
Troubleshooting Guide
Problem 1: No or very low conversion of 2-bromobenzoxazole
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure your palladium source is of good quality. If using a Pd(II) precursor like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species. The presence of a phosphine ligand often facilitates this.[5] Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Heck reactions often require heating, typically in the range of 80-140 °C.[3] |
| Inappropriate Ligand | The choice of ligand is crucial. While PPh₃ is a good starting point, for more challenging couplings, consider more electron-rich and sterically bulky phosphine ligands like P(o-tol)₃ or Buchwald-type ligands. |
| Incorrect Base | The base plays a key role in regenerating the catalyst. If an organic base like triethylamine (Et₃N) is not effective, try an inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3][6] |
| Solvent Effects | Polar aprotic solvents like DMF, DMA, or NMP are generally preferred. Ensure the solvent is anhydrous, as water can sometimes interfere with the reaction. |
Problem 2: Formation of significant amounts of benzoxazole (dehalogenation)
| Possible Cause | Suggested Solution |
| High Reaction Temperature or Prolonged Reaction Time | Reduce the reaction temperature and monitor the reaction progress closely by TLC or GC to avoid over-running the reaction. |
| Inefficient Catalytic Cycle | The dehalogenation can occur if the oxidative addition is slow or if the subsequent steps of the catalytic cycle are hindered. Trying a different ligand or base combination can help to improve the efficiency of the desired coupling pathway. |
| Presence of Protic Impurities | Ensure all reagents and the solvent are dry, as protic species can contribute to the hydrodehalogenation side reaction. |
Problem 3: Product mixture contains isomers of the desired alkene
| Possible Cause | Suggested Solution |
| High Temperature and Long Reaction Time | Similar to dehalogenation, alkene isomerization is often promoted by prolonged heating. Minimize the reaction time by closely monitoring its progress. |
| Reversible β-Hydride Elimination | The β-hydride elimination step in the Heck mechanism can be reversible, leading to double bond migration. The addition of certain salts, like silver salts, can sometimes suppress this isomerization by promoting the desired reductive elimination step. |
Experimental Protocols
Below are representative experimental protocols for the Heck reaction of 2-bromobenzoxazole with different types of alkenes. These should be considered as starting points and may require optimization for specific substrates.
Table 1: Heck Reaction of 2-Bromobenzoxazole with Styrene
| Parameter | Condition |
| Catalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | PPh₃ (4 mol%) |
| Base | K₂CO₃ (2 equivalents) |
| Solvent | DMF |
| Temperature | 120 °C |
| Time | 12-24 h |
| Typical Yield | 70-90% |
General Procedure: In a flame-dried Schlenk tube, 2-bromobenzoxazole (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol) are combined. The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous DMF (5 mL) is then added via syringe. The reaction mixture is stirred and heated at 120 °C for 12-24 hours, monitoring the progress by TLC. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Table 2: Heck Reaction of 2-Bromobenzoxazole with an Acrylate Ester
| Parameter | Condition |
| Catalyst | Pd(OAc)₂ (1 mol%) |
| Ligand | P(o-tol)₃ (2 mol%) |
| Base | Et₃N (1.5 equivalents) |
| Additive | TBAB (1 equivalent) |
| Solvent | NMP |
| Temperature | 140 °C |
| Time | 12 h |
| Typical Yield | 60-80% |
General Procedure: To a sealed tube are added 2-bromobenzoxazole (1.0 mmol), the acrylate ester (1.5 mmol), Pd(OAc)₂ (0.01 mmol), P(o-tol)₃ (0.02 mmol), Et₃N (1.5 mmol), and TBAB (1.0 mmol). The tube is flushed with an inert gas, and anhydrous NMP (5 mL) is added. The tube is sealed and the mixture is heated at 140 °C for 12 hours. After cooling, the reaction mixture is diluted with a suitable organic solvent and washed with water. The organic phase is dried, concentrated, and the product is purified by chromatography.
Visualizing the Heck Reaction and Troubleshooting
The Heck Catalytic Cycle
The following diagram illustrates the fundamental steps of the Heck reaction catalytic cycle.
Caption: The catalytic cycle of the Heck reaction.
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting common Heck reaction failures with 2-bromobenzoxazole.
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Minimizing homocoupling in Sonogashira reactions of 2-bromobenzoxazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing homocoupling and other side reactions during the Sonogashira coupling of 2-bromobenzoxazole.
Troubleshooting Guide
Problem 1: Significant formation of a homocoupled alkyne byproduct (Glaser coupling).
This is the most common side reaction in Sonogashira couplings. Below is a workflow to diagnose and resolve this issue.
Caption: Troubleshooting workflow for minimizing homocoupling.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Oxygen promotes the oxidative dimerization of copper acetylides, which is the primary mechanism for Glaser homocoupling.[1] It is critical to maintain strictly anaerobic conditions throughout the reaction.[2] Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen). Maintain a positive pressure of the inert gas during the entire experiment. |
| Copper(I) Co-catalyst | The copper(I) co-catalyst is a major contributor to homocoupling.[2] Switching to a copper-free Sonogashira protocol is a highly effective strategy to avoid this side reaction.[3] These protocols often utilize bulky, electron-rich phosphine ligands to facilitate the catalytic cycle without copper. |
| High Alkyne Concentration | A high concentration of the terminal alkyne can favor the bimolecular homocoupling reaction.[2] To circumvent this, consider the slow addition of the terminal alkyne to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the alkyne low, favoring the cross-coupling pathway.[2] |
| Trace Copper Contamination | Even in copper-free protocols, trace amounts of copper in reagents or on glassware can catalyze homocoupling. Use high-purity reagents and consider acid-washing glassware to remove any metal residues. |
| High Reaction Temperature | For some substrates, elevated temperatures can promote homocoupling. If possible, attempt the reaction at a lower temperature, even if it requires a longer reaction time. |
Problem 2: Low or no yield of the desired coupled product.
If you are experiencing low or no conversion of your 2-bromobenzoxazole, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low product yield.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Inactive Catalyst System | 2-Bromobenzoxazole is an electron-deficient heterocycle, which can make the oxidative addition step of the catalytic cycle challenging.[4] Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active.[2] Consider using more robust catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[2][5] |
| Insufficient Reaction Temperature | While many Sonogashira reactions proceed at room temperature, the coupling of less reactive aryl bromides often requires heating.[4] If you are running the reaction at room temperature with no success, gradually increase the temperature to 60-80 °C. For particularly challenging couplings, temperatures up to 100 °C in a sealed tube may be necessary.[4] |
| Inappropriate Solvent or Base | The choice of solvent and base can significantly impact the reaction outcome. Ensure your 2-bromobenzoxazole is soluble in the chosen solvent. Common solvents include THF, DMF, and acetonitrile.[4][6] The base is crucial for neutralizing the HBr byproduct and for the deprotonation of the alkyne.[7] While triethylamine is common, other bases like diisopropylamine or inorganic bases such as Cs₂CO₃ or K₂CO₃ can be more effective in certain cases.[2][7] |
| Poor Reagent Quality | Ensure that all reagents, including the 2-bromobenzoxazole, terminal alkyne, palladium catalyst, and any additives, are of high purity and, where necessary, anhydrous. Degraded reagents can inhibit the catalyst and lead to poor results. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of homocoupling in the Sonogashira reaction?
A1: The primary cause of homocoupling, also known as Glaser coupling, is the copper(I) co-catalyst in the presence of oxygen.[1] The copper acetylide intermediate, which is crucial for the cross-coupling catalytic cycle, can undergo oxidative dimerization when exposed to oxygen, leading to the formation of a diyne byproduct.[1]
Q2: How can I completely avoid homocoupling?
A2: The most effective way to eliminate copper-mediated homocoupling is to employ a copper-free Sonogashira protocol.[3][8][9] These methods have been developed specifically to avoid the formation of Glaser byproducts and often rely on more active palladium catalysts with specialized ligands to drive the reaction.[3][9]
Q3: I am performing a copper-free Sonogashira reaction but still observe homocoupling. Why is this happening?
A3: Even in the absence of an intentionally added copper co-catalyst, trace amounts of copper impurities in your reagents or on your glassware can be sufficient to catalyze the homocoupling reaction.[5] Additionally, under certain conditions, a palladium-mediated homocoupling pathway can also occur, although this is generally less significant than the copper-catalyzed route. To mitigate this, use high-purity reagents and consider acid-washing your glassware.
Q4: Can the choice of base influence the extent of homocoupling?
A4: Yes, the choice and amount of base can play a role. While the primary function of the base is to neutralize the hydrogen halide byproduct, it can also influence the catalytic cycle. Some reports suggest that secondary amines like diisopropylamine may be more effective than tertiary amines like triethylamine in certain systems. However, an excessive amount of any amine can sometimes promote side reactions.
Q5: My 2-bromobenzoxazole is not very reactive. What are the best catalyst systems to try?
A5: For less reactive aryl bromides like 2-bromobenzoxazole, more active catalyst systems are often required.[2] Consider using palladium precatalysts in combination with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[5] N-heterocyclic carbene (NHC) palladium complexes are also highly effective for challenging couplings.[5] A recently developed air-stable, monoligated precatalyst, [DTBNpP]Pd(crotyl)Cl, has shown promise for room-temperature, copper-free couplings of challenging aryl bromides.[1]
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a general starting point and may require optimization for 2-bromobenzoxazole.
Caption: Experimental workflow for a standard Sonogashira coupling.
Materials:
-
2-Bromobenzoxazole (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., triethylamine, diisopropylamine) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., THF, DMF, toluene)[6]
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromobenzoxazole, the palladium catalyst, and copper(I) iodide.[6]
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent and the amine base via syringe.[6]
-
Add the terminal alkyne dropwise to the reaction mixture.[6]
-
Stir the reaction at the desired temperature (start at room temperature and increase if necessary) and monitor its progress by TLC or LC-MS.[6]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is designed to minimize or eliminate homocoupling.
Materials:
-
2-Bromobenzoxazole (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, SPhos) (2-4 mol%)
-
Inorganic base (e.g., Cs₂CO₃, K₂CO₃) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., acetonitrile, 1,4-dioxane)
Procedure:
-
In a glovebox or under a strong flow of inert gas, add 2-bromobenzoxazole, the palladium precatalyst, the phosphine ligand, and the inorganic base to a dry reaction tube.
-
Add the anhydrous, degassed solvent and the terminal alkyne via syringe.[2]
-
Seal the tube and stir the mixture at an elevated temperature (e.g., 80-100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary
The following tables provide a general overview of reaction parameters that can be optimized to minimize homocoupling. Specific yields for 2-bromobenzoxazole will be substrate-dependent and require experimental determination.
Table 1: Effect of Catalyst System on Homocoupling
| Catalyst System | Ligand | Co-catalyst | Expected Homocoupling |
| Pd(PPh₃)₄ | PPh₃ | CuI | Can be significant |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | Can be significant |
| Pd(OAc)₂ | XPhos | None | Minimal |
| Pd₂(dba)₃ | SPhos | None | Minimal |
| [DTBNpP]Pd(crotyl)Cl[1] | DTBNpP | None | Very low |
Table 2: Influence of Reaction Parameters on Homocoupling
| Parameter | Condition to Reduce Homocoupling | Rationale |
| Atmosphere | Strictly anaerobic (Ar or N₂) | Prevents oxidative dimerization of copper acetylide.[1] |
| Co-catalyst | Copper-free | Eliminates the primary pathway for Glaser coupling.[3][8] |
| Alkyne Addition | Slow addition (syringe pump) | Keeps the instantaneous alkyne concentration low.[2] |
| Temperature | As low as possible for a reasonable reaction rate | May disfavor the homocoupling pathway. |
| Base | Screen different bases (e.g., Et₃N, i-Pr₂NH, Cs₂CO₃) | The optimal base can vary depending on the substrate. |
References
- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Yield of Buchwald-Hartwig Amination with 2-Bromobenzoxazole
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the Buchwald-Hartwig amination of 2-bromobenzoxazole.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of 2-bromobenzoxazole is giving a low yield. What are the most common causes?
Low yields in the amination of 2-bromobenzoxazole can stem from several factors. The most common issues include suboptimal choice of ligand, base, or solvent, catalyst deactivation, and poor quality of reagents. The electronic properties of the amine coupling partner can also significantly influence the reaction outcome.
Q2: Which palladium source is best for this reaction?
Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) precursors such as Pd(OAc)₂ are commonly used. However, for consistency and to ensure a sufficient concentration of the active Pd(0) catalyst, using a pre-formed catalyst or a Pd(0) source is often advantageous.
Q3: What type of ligand is most effective for the amination of a heteroaryl bromide like 2-bromobenzoxazole?
For heteroaromatic substrates, bulky, electron-rich phosphine ligands are generally the most successful. Ligands like XPhos, RuPhos, and tBuXPhos have shown great efficacy in the coupling of N-heterocycles. While bidentate ligands like BINAP can be effective, monodentate ligands often provide better results for challenging substrates.
Q4: Can the choice of base impact the reaction with 2-bromobenzoxazole?
Absolutely. The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are frequently used to promote the reaction. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher temperatures or longer reaction times.
Q5: What is the ideal solvent for this reaction?
Aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are the most common choices. The primary consideration is the solubility of all reaction components, including the 2-bromobenzoxazole, the amine, the base, and the palladium complex. Poor solubility is a frequent cause of low conversion.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Buchwald-Hartwig amination of 2-bromobenzoxazole.
Issue 1: Low or No Conversion
If you observe minimal or no formation of the desired 2-aminobenzoxazole product, consider the following troubleshooting steps:
-
Catalyst and Ligand:
-
Ligand Screening: The choice of ligand is critical. If one ligand is not effective, screen a panel of bulky, electron-rich phosphine ligands.
-
Catalyst Loading: For challenging substrates, increasing the catalyst loading (from 1-2 mol% to 5 mol%) can improve conversion.
-
Pre-catalyst: Consider using a pre-formed palladium pre-catalyst (e.g., XPhos Pd G3) for more reliable generation of the active catalytic species.
-
-
Base and Solvent:
-
Base Strength: If using a weak base, a switch to a stronger base like NaOtBu or LHMDS may be necessary.
-
Solubility: Ensure all reagents are fully dissolved in the chosen solvent at the reaction temperature. If solubility is an issue, consider a different solvent or a solvent mixture.
-
-
Reaction Conditions:
-
Temperature: Most Buchwald-Hartwig reactions require heating, typically between 80-110 °C. If the reaction is sluggish, a moderate increase in temperature may be beneficial.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are properly degassed and anhydrous.
-
Issue 2: Formation of Side Products (e.g., Hydrodehalogenation)
The formation of benzoxazole (from the reduction of 2-bromobenzoxazole) is a common side reaction known as hydrodehalogenation.
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Optimize Ligand-to-Palladium Ratio: A higher ligand-to-palladium ratio can sometimes suppress reductive dehalogenation.
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Choice of Base: The choice of base can influence the rate of side reactions. Screening different bases may help to minimize hydrodehalogenation.
-
Lower Reaction Temperature: If the desired reaction proceeds at a reasonable rate at a lower temperature, reducing the heat can sometimes minimize the formation of side products.
Data Presentation
The following tables provide a summary of reaction conditions that have been successful for the Buchwald-Hartwig amination of various aryl bromides. While this data is not specific to 2-bromobenzoxazole, it serves as an excellent starting point for reaction optimization.
Table 1: Ligand Screening for the Amination of a Brominated Benzodiazepine with Aniline [1]
| Ligand | Conversion (%) |
| XPhos | 100 |
| RuPhos | 95 |
| SPhos | 88 |
| DavePhos | 85 |
| JohnPhos | 75 |
| BINAP | 45 |
Reaction Conditions: 1.0 eq. of aryl bromide, 1.2 eq. of aniline, 5 mol% Pd₂(dba)₃, 10 mol% ligand, 1.4 eq. of KOtBu in toluene at 90 °C.
Table 2: Base and Solvent Screening for the Amination of Bromobenzene with Secondary Amines
| Base | Solvent | Conversion (%) |
| t-BuOLi | Toluene | 98 |
| t-BuONa | Toluene | 97 |
| Cs₂CO₃ | Toluene | 96 |
| t-BuONa | Dioxane | 95 |
| t-BuONa | THF | 85 |
Reaction conditions will vary depending on the specific amine and ligand used.
Experimental Protocols
The following is a general protocol for the Buchwald-Hartwig amination of a heteroaryl bromide, which can be adapted for 2-bromobenzoxazole.
General Procedure for the Synthesis of 2-(Arylamino)benzoxazole:
-
To a dry Schlenk tube under an inert atmosphere (argon), add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).
-
Add 2-bromobenzoxazole (1.0 mmol) and the desired amine (1.2 mmol) to the Schlenk tube.
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Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aminobenzoxazole derivative.
Visualization
The following diagrams illustrate key aspects of the Buchwald-Hartwig amination to aid in understanding the reaction and troubleshooting.
References
Technical Support Center: Column Chromatography Purification of 2-Arylbenzoxazoles
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 2-arylbenzoxazoles using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying 2-arylbenzoxazoles? A1: Silica gel is the most widely used stationary phase for the column chromatography of 2-arylbenzoxazoles due to its effectiveness in separating compounds of moderate polarity.[1][2] Alumina can also be used, particularly if the target compound is sensitive to the acidic nature of silica gel.[3]
Q2: How do I select an appropriate mobile phase (solvent system)? A2: The ideal mobile phase is typically determined by first performing Thin-Layer Chromatography (TLC).[1][4] A good solvent system will provide a retention factor (Rf) of approximately 0.25-0.35 for the desired 2-arylbenzoxazole.[4] Common solvent systems are binary mixtures of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.[5][6]
Q3: What are the common impurities encountered during the purification of 2-arylbenzoxazoles? A3: Common impurities include unreacted starting materials (e.g., 2-aminophenol and the corresponding aryl aldehyde or carboxylic acid) and side products.[7] A significant side product can be the stable Schiff base intermediate, which may not have fully cyclized to form the benzoxazole ring.[7]
Q4: Can I use a single solvent as the mobile phase? A4: While possible, it is generally less effective than a two-component system. Using a single solvent provides no ability to create a gradient elution.[8] A binary mixture allows for fine-tuning of the solvent polarity to achieve optimal separation. For complex mixtures, a gradient elution, where the polarity of the mobile phase is gradually increased, can be highly effective.[4]
Q5: My 2-arylbenzoxazole is very polar and won't move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do? A5: For highly polar compounds, a more polar solvent system is required. Consider using a mixture of methanol and dichloromethane.[6] Typically, starting with a small percentage of methanol (e.g., 1-5%) is recommended. Be aware that using more than 10% methanol in dichloromethane can risk dissolving the silica gel stationary phase.[6] Alternatively, reverse-phase chromatography could be an option.[3]
Troubleshooting Guide
This section addresses specific problems that may be encountered during the column chromatography purification of 2-arylbenzoxazoles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | 1. Inappropriate solvent system. 2. Column was poorly packed (channeling). 3. Column was overloaded with crude product. | 1. Optimize the solvent system using TLC to achieve a clear separation between spots. 2. Repack the column carefully, ensuring a level and uniform stationary phase bed. 3. Reduce the amount of sample loaded. For silica gel, a sample-to-adsorbent weight ratio of 1:30 to 1:100 is typical.[2] |
| Product Elutes Too Quickly (High Rf) | 1. The mobile phase is too polar. | 1. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. |
| Product Won't Elute from the Column | 1. The mobile phase is not polar enough. 2. The compound may have decomposed on the silica gel.[3] 3. The compound has very low solubility in the chosen eluent. | 1. Gradually increase the polarity of the mobile phase. 2. Test compound stability on a TLC plate by spotting and letting it sit for an hour before developing. If decomposition occurs, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a base (e.g., triethylamine).[3][6] 3. Change to a solvent system in which the compound is more soluble. |
| Broad or Tailing Bands | 1. Sample was loaded in too large a volume of solvent. 2. Poor sample solubility in the eluent. 3. The column was overloaded. | 1. Dissolve the crude product in the absolute minimum volume of solvent for loading.[9] Consider dry loading if solubility is low in the mobile phase. 2. Switch to a solvent system that better dissolves the compound. 3. Use less crude material for the amount of stationary phase. |
| All Fractions are Mixed | 1. The compound is degrading on the column, creating a continuous stream of impurity.[3] 2. The initial TLC result was misleading. | 1. Perform a 2D TLC to check for stability. If unstable, switch to a different stationary phase (e.g., alumina) or deactivate the silica.[3] 2. Try developing the TLC plate in different solvent systems to find one that resolves the mixture. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification of 2-Arylbenzoxazoles
This protocol provides a generalized methodology for the purification of a typical 2-arylbenzoxazole using silica gel.
-
Solvent System Selection:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate using various ratios of a non-polar solvent (hexane or petroleum ether) and a polar solvent (ethyl acetate).
-
The optimal eluent for the column will give the target 2-arylbenzoxazole an Rf value of ~0.3.
-
-
Column Preparation:
-
Select a column of appropriate size for the amount of crude material.
-
Secure the column vertically to a retort stand. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles. Allow the silica to settle, creating a uniform bed.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[9]
-
Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in the minimum possible volume of the eluent or a slightly more polar solvent.[9] Carefully pipette the solution onto the top of the sand layer. Allow the sample to absorb completely into the silica bed.
-
Dry Loading: If the crude product has poor solubility, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[9] Carefully add this powder to the top of the column bed.
-
-
Elution and Fraction Collection:
-
Carefully add the prepared mobile phase to the top of the column.
-
Begin collecting fractions in test tubes or vials as the solvent drips from the column outlet.
-
If separation is difficult, a gradient elution can be performed by gradually increasing the percentage of the polar solvent in the mobile phase.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure 2-arylbenzoxazole.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.
-
Data Presentation
Table 1: Example Solvent Systems for TLC Analysis of a 2-Arylbenzoxazole
| Solvent System (Hexane:Ethyl Acetate) | Rf of 2-Arylbenzoxazole (Product) | Rf of Aryl Aldehyde (Impurity) | Rf of 2-Aminophenol (Impurity) | Assessment |
| 9:1 | 0.55 | 0.65 | 0.10 | Poor separation between product and aldehyde. |
| 8:2 | 0.35 | 0.50 | 0.05 | Good starting point for column chromatography. |
| 7:3 | 0.20 | 0.35 | < 0.05 | Product moves slowly; good for difficult separations. |
| 1:1 | < 0.1 | 0.15 | < 0.05 | Eluent is too polar. |
Note: Rf values are representative and will vary based on the specific structure of the 2-arylbenzoxazole and its substituents.[10]
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: A decision tree for troubleshooting poor separation issues.
Caption: Relationship between TLC Rf values and column performance.
References
- 1. rroij.com [rroij.com]
- 2. Column chromatography - Wikipedia [en.wikipedia.org]
- 3. Purification [chem.rochester.edu]
- 4. web.uvic.ca [web.uvic.ca]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Recrystallization of 2-Substituted Benzoxazoles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-substituted benzoxazoles via recrystallization.
Experimental Protocols & Data
Recrystallization is a critical technique for the purification of solid organic compounds, including the diverse family of 2-substituted benzoxazoles. The selection of an appropriate solvent system is paramount for achieving high purity and yield. The ideal solvent should dissolve the benzoxazole derivative readily at elevated temperatures but poorly at lower temperatures.
General Recrystallization Workflow
The process of recrystallization follows a systematic workflow to ensure optimal purification.
Common Solvents and Typical Conditions
Quantitative solubility data for the wide array of 2-substituted benzoxazoles is not extensively tabulated in the literature. However, based on common laboratory practices, the following table summarizes frequently used solvent systems and qualitative solubility characteristics.
| 2-Substituted Benzoxazole Type | Common Solvent(s) | Hot Solubility | Cold Solubility | Notes |
| 2-Arylbenzoxazoles (e.g., 2-phenylbenzoxazole) | Ethanol, Ethanol/Water | High | Low | A common and effective system. The water acts as an anti-solvent.[1] |
| Acetone/Acetonitrile | High | Low | Used for specific derivatives, may require careful optimization of the solvent ratio.[2] | |
| Ethyl Acetate/Heptane | High | Low | Heptane serves as the anti-solvent. | |
| 2-Alkylbenzoxazoles | Ethanol, Methanol | Moderate to High | Low | Generally more soluble than their aryl counterparts. |
| Hexane/Acetone | High | Low | A good choice for less polar derivatives. | |
| 2-Aminobenzoxazoles | Dioxane, THF | Moderate | Low | Often purified by column chromatography, but recrystallization is possible.[1] |
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of 2-substituted benzoxazoles.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for my 2-substituted benzoxazole?
A1: The ideal solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures. A good starting point is to test small amounts of your crude product in various solvents like ethanol, methanol, acetone, and ethyl acetate. If a single solvent is not ideal, a mixed-solvent system (e.g., ethanol/water) can be employed. In a mixed-solvent system, the compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent").
Q2: My compound has "oiled out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is too concentrated. To remedy this, you can try reheating the mixture to dissolve the oil, adding more of the "good" solvent to decrease saturation, and then allowing it to cool more slowly. Alternatively, selecting a lower-boiling solvent system is advisable.
Q3: I have a very low yield after recrystallization. How can I improve it?
A3: Low yield is a common problem and can be due to several factors. The most common reason is using too much solvent, which keeps a significant portion of your product dissolved even at low temperatures. To improve your yield, use the minimum amount of hot solvent necessary to dissolve your crude product. You can also try to recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling. Ensure that you are cooling the solution to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation.
Q4: No crystals are forming even after the solution has cooled. What can I do to induce crystallization?
A4: If crystals do not form spontaneously, the solution may be supersaturated but requires a nucleation site to begin crystallization. You can induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. This creates microscopic scratches that can serve as nucleation sites. Another effective method is to add a "seed crystal" – a tiny crystal of the pure compound – to the solution, which provides a template for crystal growth. If the solution is simply too dilute, you will need to evaporate some of the solvent and attempt to crystallize it again.
Q5: How does the substituent at the 2-position affect the choice of recrystallization solvent?
A5: The nature of the substituent at the 2-position significantly influences the polarity and solubility of the benzoxazole derivative.
-
Aromatic substituents (e.g., phenyl, tolyl) tend to make the molecule less polar, favoring solvents like ethanol, or mixed systems like ethyl acetate/heptane.
-
Alkyl substituents are also nonpolar and will have similar solvent preferences to aryl derivatives, though their solubility might be slightly higher.
-
Polar substituents (e.g., amino, hydroxyl) will increase the compound's polarity, potentially requiring more polar solvents or solvent mixtures. The presence of these groups can also lead to stronger intermolecular interactions, which can affect crystal lattice formation.
Q6: Can I reuse the filtrate (mother liquor) to recover more product?
A6: Yes, it is often possible to obtain a second crop of crystals from the mother liquor. The filtrate is saturated with your compound at the cold temperature. By evaporating some of the solvent to increase the concentration and then cooling the solution again, you can often recover more of your product. However, be aware that this second crop may be less pure than the first, as the concentration of impurities will also be higher.
References
Validation & Comparative
Reactivity of 2-Halo-1,3-Benzoxazoles in Suzuki Coupling: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 1,3-benzoxazole motif is a privileged structure found in numerous biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for introducing molecular complexity, and understanding the reactivity of the halogenated precursors is critical for efficient synthesis design. This guide provides a comparative analysis of the reactivity of 2-chloro-, 2-bromo-, and 2-iodo-1,3-benzoxazoles in Suzuki coupling reactions, supported by established chemical principles and analogous experimental data.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. The reactivity of the organohalide is a crucial factor influencing the reaction efficiency, with the general trend being I > Br > Cl. This trend is dictated by the carbon-halogen bond strength and the ease of oxidative addition to the palladium(0) catalyst, which is the rate-determining step in many cases.
Comparative Reactivity and Yields
While a direct, side-by-side experimental comparison of the three 2-halo-1,3-benzoxazoles under identical Suzuki coupling conditions is not extensively documented in a single report, the expected reactivity trend is well-established in the field of organic chemistry. Based on this principle and data from analogous heterocyclic systems, we can compile a representative comparison of expected yields.
The following table summarizes the anticipated yields for the Suzuki coupling of 2-halo-1,3-benzoxazoles with a generic arylboronic acid under standardized conditions. The data illustrates the expected trend in reactivity, with the 2-iodo derivative affording the highest yield in the shortest reaction time, while the 2-chloro derivative is the least reactive.
| 2-Halo-1,3-Benzoxazole | Halogen | Relative Reactivity | Expected Yield (%) | Reaction Time (h) |
| 2-Iodo-1,3-benzoxazole | Iodo | High | 85-95 | 2-4 |
| 2-Bromo-1,3-benzoxazole | Bromo | Medium | 70-85 | 6-12 |
| 2-Chloro-1,3-benzoxazole | Chloro | Low | 40-60 | 18-24 |
Note: The expected yields are estimates based on general reactivity principles and may vary depending on the specific arylboronic acid, catalyst system, and reaction conditions employed.
Experimental Protocols
A general and robust protocol for the Suzuki-Miyaura coupling of a 2-halo-1,3-benzoxazole is provided below. This procedure can be adapted for all three halogen derivatives, with the understanding that reaction times and, potentially, catalyst loading may need to be optimized for the less reactive chloro- and bromo-substrates.
General Procedure for the Suzuki Coupling of 2-Halo-1,3-Benzoxazole:
To a dried Schlenk flask is added the 2-halo-1,3-benzoxazole (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base, for instance, potassium carbonate (K₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1, 5 mL), is then added. The reaction mixture is heated to 80-100 °C and stirred for the appropriate time (see table above).
Upon completion, as monitored by thin-layer chromatography (TLC), the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-1,3-benzoxazole.
Visualizing the Process
To further elucidate the experimental and logical frameworks, the following diagrams are provided.
Caption: General workflow for the Suzuki coupling of 2-halo-1,3-benzoxazoles.
Caption: Reactivity trend of 2-halo-1,3-benzoxazoles in Suzuki coupling.
A Comparative Analysis of 2-Chloro-1,3-benzoxazole and 2-Bromo-1,3-benzoxazole in Cross-Coupling Reactions
A deep dive into the reactivity of 2-chloro-1,3-benzoxazole and 2-bromo-1,3-benzoxazole reveals a clear advantage for the bromo derivative in widely-used palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive comparison of their performance, supported by established chemical principles and illustrative experimental data, to inform researchers and drug development professionals in their synthetic strategies.
The functionalization of heterocyclic compounds is a cornerstone of modern medicinal chemistry. Among these, the 1,3-benzoxazole scaffold is a privileged structure found in numerous biologically active molecules. The introduction of substituents at the 2-position is a common strategy for modulating the pharmacological properties of these compounds. This is frequently achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, utilizing 2-halo-1,3-benzoxazoles as starting materials.
This guide focuses on the comparative reactivity of 2-chloro-1,3-benzoxazole and this compound in these key transformations. While direct, side-by-side comparative studies under identical conditions are not extensively documented in the literature, a clear trend emerges from the general principles of organic chemistry and data from analogous systems.
The Reactivity Hierarchy: Why Bromides Outperform Chlorides
In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The reactivity of the aryl halide is intrinsically linked to the carbon-halogen bond dissociation energy. The generally accepted trend for halide reactivity is I > Br > Cl > F. This is a direct consequence of the decreasing bond strength in the same order.
The Carbon-Bromine (C-Br) bond is weaker than the Carbon-Chlorine (C-Cl) bond, making it more susceptible to cleavage by the palladium catalyst. This translates to several practical advantages for this compound over its chloro-analogue:
-
Milder Reaction Conditions: Reactions with this compound can often be carried out at lower temperatures.
-
Shorter Reaction Times: The faster oxidative addition step leads to a quicker overall reaction.
-
Higher Yields: More efficient conversion to the desired product is typically observed.
-
Broader Catalyst Scope: A wider range of palladium catalysts, including less active ones, can be effectively employed.
While the electron-deficient nature of the C2 position on the benzoxazole ring enhances the reactivity of both halides towards oxidative addition, the inherent superiority of bromide as a leaving group maintains the reactivity advantage of the 2-bromo derivative.
Quantitative Comparison: Suzuki-Miyaura and Buchwald-Hartwig Reactions
To provide a clearer picture of the reactivity differences, the following tables summarize typical experimental outcomes for Suzuki-Miyaura and Buchwald-Hartwig reactions. It is important to note that these are representative examples, and specific yields can vary depending on the coupling partners and precise reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. In the context of 2-halobenzoxazoles, it is used to introduce various aryl and heteroaryl substituents.
| Feature | This compound | 2-Chloro-1,3-benzoxazole |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | More active catalysts often required, e.g., those with bulky, electron-rich phosphine ligands (XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. |
| Typical Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Stronger bases may be needed, such as K₃PO₄ or CsF. |
| Typical Temperature | 80-100 °C | 100-120 °C or higher |
| Typical Reaction Time | 2-12 hours | 12-24 hours or longer |
| Representative Yield | Good to Excellent (often >80%) | Moderate to Good (often 50-80%) |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds, allowing for the introduction of a wide range of amino groups.
| Feature | This compound | 2-Chloro-1,3-benzoxazole |
| Typical Catalyst | Pd₂(dba)₃ with ligands like BINAP or Xantphos. | More specialized and highly active catalyst systems are generally necessary, often employing bulky biarylphosphine ligands (e.g., G3-XPhos). |
| Typical Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Stronger bases like LiHMDS or NaOtBu are commonly used. |
| Typical Temperature | 90-110 °C | 110-130 °C |
| Typical Reaction Time | 4-18 hours | 18-36 hours |
| Representative Yield | Good to Excellent (often >75%) | Lower to Good (often 40-75%) |
Experimental Protocols
Below are detailed methodologies for representative Suzuki-Miyaura and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 198 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a dried Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add toluene and water to the tube.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-phenyl-1,3-benzoxazole.
Buchwald-Hartwig Amination of 2-Chloro-1,3-benzoxazole with Aniline
Materials:
-
2-Chloro-1,3-benzoxazole (1.0 mmol, 153.5 mg)
-
Aniline (1.2 mmol, 112 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg)
-
XPhos (0.03 mmol, 14.3 mg)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 134 mg)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, charge a dried Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add toluene, followed by 2-chloro-1,3-benzoxazole and aniline.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield 2-anilino-1,3-benzoxazole.
Visualizing the Process
To better understand the workflow and the underlying chemical principles, the following diagrams have been generated.
Conclusion
For researchers and professionals in drug development and synthetic chemistry, the choice between 2-chloro- and this compound as a starting material for cross-coupling reactions has significant practical implications. The higher reactivity of this compound generally makes it the preferred substrate, allowing for more efficient and milder reaction conditions. While 2-chloro-1,3-benzoxazole can be a more cost-effective starting material, its lower reactivity necessitates the use of more sophisticated and often more expensive catalyst systems, as well as potentially harsher conditions, which may not be compatible with sensitive functional groups on the coupling partner. Therefore, a careful consideration of cost, desired yield, reaction time, and functional group tolerance is essential when selecting the appropriate 2-halobenzoxazole for a given synthetic target.
A Comparative Guide to the Synthesis and Reactivity of 2-Iodo-1,3-benzoxazole for Drug Discovery and Development
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the synthesis of novel therapeutics. Among the versatile heterocyclic scaffolds, 2-substituted benzoxazoles are of significant interest. This guide provides an objective comparison of the synthesis and reactivity of 2-iodo-1,3-benzoxazole with its chloro and bromo analogs, supported by experimental data, to inform the efficient design of synthetic routes.
The 2-halo-1,3-benzoxazole motif serves as a valuable precursor for introducing molecular diversity through various cross-coupling reactions. The nature of the halogen atom at the 2-position significantly influences the substrate's reactivity, stability, and cost-effectiveness. While 2-iodobenzoxazole is anticipated to be the most reactive, a comprehensive understanding of its synthesis and a direct comparison with other 2-halobenzoxazoles is crucial for optimal synthetic planning.
Synthesis of 2-Halo-1,3-benzoxazoles
The synthesis of 2-iodo-1,3-benzoxazole can be effectively achieved through a Sandmeyer-type reaction starting from the readily available 2-aminobenzoxazole. This method involves the diazotization of the amino group followed by displacement with iodide. Alternative 2-halobenzoxazoles, such as the 2-chloro derivative, can be synthesized from benzoxazolinone.
Experimental Protocol: Synthesis of 2-Iodo-1,3-benzoxazole via Sandmeyer Reaction
This protocol is adapted from procedures for similar heterocyclic systems.
Materials:
-
2-Aminobenzoxazole
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Water (H₂O)
-
Diethyl ether
-
Sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice-salt bath
Procedure:
-
Suspend 2-aminobenzoxazole (10.0 mmol) in a mixture of water (50 mL) and concentrated hydrochloric acid (5 mL).
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (11.0 mmol) in water (10 mL) and cool it to 0-5°C.
-
Add the sodium nitrite solution dropwise to the stirred suspension of the aminobenzoxazole, maintaining the temperature below 5°C.
-
Stir the mixture for 30 minutes at 0-5°C after the addition is complete to ensure full diazotization.
-
In a separate flask, prepare a solution of potassium iodide (15.0 mmol) in water (40 mL).
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-3 hours.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain 2-iodo-1,3-benzoxazole.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The C-X bond at the 2-position of the benzoxazole ring is the key determinant of reactivity in palladium-catalyzed cross-coupling reactions. The bond strength decreases in the order C-Cl > C-Br > C-I, leading to a general reactivity trend of I > Br > Cl in the crucial oxidative addition step of the catalytic cycle. This trend allows for the selective functionalization of di-halogenated substrates and informs the choice of catalyst and reaction conditions.
The following sections provide a comparative overview of the reactivity of 2-iodo-, 2-bromo-, and 2-chloro-1,3-benzoxazole in Suzuki-Miyaura, Sonogashira, and Heck couplings. The data presented is a compilation from various sources and serves as a general guide. Actual yields may vary depending on the specific coupling partners and optimized reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. For 2-halobenzoxazoles, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.
Caption: General scheme for the Suzuki-Miyaura coupling of 2-halobenzoxazoles.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Halogen | Catalyst System (Example) | Relative Reactivity | Typical Yield Range (%) | Notes |
| Iodo | Pd(OAc)₂, SPhos, K₂CO₃ | Highest | 85-95 | Most reactive, often proceeds under milder conditions. Prone to dehalogenation as a side reaction. |
| Bromo | XPhos Pd G2, K₃PO₄ | High | 80-93 | Offers a good balance between reactivity and stability. A commonly used starting material. |
| Chloro | Pd(OAc)₂, SPhos, K₃PO₄ | Moderate | 60-95 | Requires more active catalyst systems with bulky, electron-rich ligands and often higher temperatures. |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to 2-alkynylbenzoxazoles, which are valuable intermediates for further transformations.
Caption: General scheme for the Sonogashira coupling of 2-halobenzoxazoles.
Table 2: Comparative Performance in Sonogashira Coupling
| Halogen | Catalyst System (Example) | Relative Reactivity | Typical Yield Range (%) | Notes |
| Iodo | PdCl₂(PPh₃)₂, CuI, Et₃N | Highest | 70-90 | The most reactive halide for this transformation, often allowing for room temperature reactions. |
| Bromo | Pd(PPh₃)₄, CuI, Et₃N | Moderate | 50-80 | Less reactive than the iodo analog and may require elevated temperatures for good conversion. |
| Chloro | Pd₂(dba)₃, XPhos, CuI, Cs₂CO₃ | Low | 30-60 | Generally challenging and requires highly active, specialized catalyst systems to achieve reasonable yields. |
Heck Coupling
The Heck reaction forms a C-C bond between an aryl halide and an alkene, leading to the synthesis of 2-vinylbenzoxazoles. These products can participate in various subsequent chemical transformations.
Caption: General scheme for the Heck coupling of 2-halobenzoxazoles.
Table 3: Comparative Performance in Heck Coupling
| Halogen | Catalyst System (Example) | Relative Reactivity | Typical Yield Range (%) | Notes |
| Iodo | Pd(OAc)₂, P(o-tol)₃, Et₃N | Highest | 75-90 | Highly reactive, often providing good yields under standard Heck conditions. |
| Bromo | Pd(OAc)₂, PPh₃, Na₂CO₃ | Moderate | 60-85 | A reliable substrate, though may require higher catalyst loading or temperatures than the iodo counterpart. |
| Chloro | Pd₂(dba)₃, P(t-Bu)₃, K₂CO₃ | Low | 40-70 | The least reactive of the three, necessitating highly active and often air-sensitive catalyst systems. |
Conclusion
The choice of 2-halo-1,3-benzoxazole for a synthetic campaign represents a trade-off between reactivity, stability, and cost. 2-Iodo-1,3-benzoxazole stands out as the most reactive substrate, enabling milder reaction conditions and often providing higher yields in a shorter timeframe. However, its synthesis may be more involved, and it can be more susceptible to side reactions. 2-Bromobenzoxazole offers a robust balance of reactivity and stability, making it a workhorse for many applications. While 2-chlorobenzoxazole is the most cost-effective and stable, its lower reactivity necessitates the use of more sophisticated and expensive catalyst systems. By understanding these nuances, researchers can make informed decisions to streamline their synthetic efforts in the pursuit of novel benzoxazole-based therapeutics.
A Researcher's Guide to Purity Determination of 2-Substituted Benzoxazoles: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of synthesized 2-substituted benzoxazoles is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity determination of this important class of heterocyclic compounds. Detailed experimental protocols and supporting data are presented to facilitate informed decisions on method selection.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Analysis
Reversed-phase HPLC (RP-HPLC) is the most widely employed technique for the purity analysis of 2-substituted benzoxazoles due to its versatility, robustness, and high resolving power for a broad range of non-volatile and thermally stable compounds.
Experimental Protocol: HPLC Analysis of 2-Aryl-Benzoxazoles
This protocol is a general guideline for the purity determination of 2-aryl-benzoxazoles. Optimization may be required for specific derivatives.
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A to 30% A over 20 min, then hold at 30% A for 5 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 278 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of the 2-substituted benzoxazole reference standard in the mobile phase (initial composition) to obtain a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Accurately weigh and dissolve the synthesized 2-substituted benzoxazole sample in the mobile phase to obtain a similar concentration to the standard solution.
Data Analysis:
Purity is typically calculated using the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Visualizing the HPLC Workflow
Caption: General workflow for HPLC purity analysis of 2-substituted benzoxazoles.
Comparative Analysis with Alternative Techniques
While HPLC is a powerful tool, alternative methods can offer complementary information or be more suitable for specific applications.
| Analytical Technique | Primary Application | Strengths | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Quantitative Purity & Impurity Profiling | High resolution, sensitivity, and reproducibility for a wide range of impurities. | Requires reference standards for impurity identification and quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of Volatile Impurities | High efficiency for separating volatile and thermally stable compounds; provides structural information from mass spectra. | Not suitable for non-volatile or thermally labile compounds like most 2-substituted benzoxazoles without derivatization. |
| Capillary Electrophoresis (CE) | Impurity Profiling & Chiral Separations | High separation efficiency, minimal sample consumption, and different selectivity compared to HPLC.[1][2] | Can have lower sensitivity and precision compared to HPLC.[3] |
| Quantitative NMR (qNMR) | Absolute Purity Determination & Structural Elucidation | Provides absolute purity without the need for a specific reference standard for each impurity; gives detailed structural information.[4][5] | Lower sensitivity compared to HPLC for trace impurity detection. |
In-Depth Look at Alternative Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the analysis of volatile and semi-volatile impurities that may be present in the starting materials or as by-products of the synthesis of 2-substituted benzoxazoles.
Instrumentation: A standard GC system coupled to a mass spectrometer.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line Temp. | 290 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-550 m/z |
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or methanol to a concentration of approximately 1 mg/mL.
Capillary Electrophoresis (CE)
CE offers an orthogonal separation mechanism to HPLC, making it a valuable tool for confirming purity and detecting impurities that may co-elute with the main peak in an HPLC analysis.[1]
Instrumentation: A capillary electrophoresis system with a UV detector.
Electrophoretic Conditions:
| Parameter | Recommended Setting |
| Capillary | Fused-silica, 50 µm ID, 50 cm total length |
| Background Electrolyte | 25 mM Sodium phosphate buffer, pH 7.0 |
| Voltage | 20 kV |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection | Hydrodynamic (50 mbar for 5 s) |
Sample Preparation: Dissolve the sample in the background electrolyte to a concentration of approximately 0.5 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a reference standard of the analyte.[5]
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
NMR Parameters:
| Parameter | Recommended Setting |
| Pulse Program | Standard 90° pulse sequence |
| Relaxation Delay (d1) | 30 seconds (to ensure full relaxation) |
| Number of Scans | 16 |
| Solvent | Deuterated solvent (e.g., DMSO-d6) |
| Internal Standard | A certified internal standard with a known purity (e.g., maleic anhydride) |
Sample Preparation:
-
Accurately weigh the 2-substituted benzoxazole sample and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent.
Data Analysis: Purity is calculated by comparing the integral of a specific proton signal of the analyte with the integral of a known proton signal of the internal standard.
Logical Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis. The following diagram illustrates a decision-making process for selecting the appropriate method.
References
- 1. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soeagra.com [soeagra.com]
- 3. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative NMR as a Versatile Tool for the Reference Material Preparation | MDPI [mdpi.com]
- 5. pubsapp.acs.org [pubsapp.acs.org]
A Comparative Guide to the Elemental Analysis of Novel Benzoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of elemental analysis techniques for the characterization of novel benzoxazole derivatives. The structural confirmation of newly synthesized compounds is a critical step in drug discovery and development, with elemental analysis serving as a fundamental method for verifying the empirical formula of a compound. This document outlines the predominant analytical methods, presents comparative data, details experimental protocols, and visualizes the analytical workflow.
Data Presentation: A Comparative Summary of Analytical Techniques
The determination of the elemental composition of novel benzoxazole derivatives is crucial for verifying their chemical structure. Combustion analysis is the most frequently employed method for this purpose.[1] The following table summarizes the key analytical techniques used for elemental analysis in organic chemistry.
| Technique | Elements Detected | Principle | Advantages | Limitations |
| Combustion Analysis (CHN/S/O) | C, H, N, S, O | The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂, SO₂) are measured. | Gold standard for CHNS content in organic compounds, high precision and accuracy.[1] | Not suitable for trace element analysis.[2] |
| Inductively Coupled Plasma (ICP-OES/MS) | Most elements | The sample is introduced into an argon plasma, which excites the atoms. The emitted light (OES) or the mass of the ions (MS) is measured. | Excellent for trace and ultra-trace element analysis, multi-element detection.[2] | Hydrogen cannot be detected.[2] |
| Atomic Absorption Spectroscopy (AAS) | ~70 elements, one at a time | Measures the absorption of light by free atoms in a gaseous state. | High sensitivity for specific metals.[1] | Can only detect one element at a time, making multi-element analysis sequential and time-consuming.[2] |
| X-ray Fluorescence (XRF) | Elements heavier than Sodium | The sample is irradiated with high-energy X-rays, causing it to emit characteristic secondary X-rays. | Non-destructive, requires minimal sample preparation.[1] | Less sensitive for lighter elements.[3] |
Quantitative Data for Benzoxazole Derivatives
The following table presents a representative summary of elemental analysis data for a series of hypothetical novel benzoxazole derivatives. In practice, the experimental values for Carbon (C), Hydrogen (H), and Nitrogen (N) are expected to be within ±0.4% of the theoretically calculated values.[4]
| Compound ID | Molecular Formula | Calculated (%) | Found (%) | Deviation (%) |
| C | H | N | ||
| BZ-001 | C₁₅H₁₂N₂O₂ | 68.17 | 4.58 | 10.60 |
| BZ-002 | C₁₆H₁₄N₂O₃ | 65.29 | 4.79 | 9.52 |
| BZ-003 | C₁₅H₁₁ClN₂O₂ | 60.72 | 3.74 | 9.44 |
| BZ-004 | C₁₆H₁₃FN₂O₂ | 64.42 | 4.39 | 9.39 |
| BZ-005 | C₁₇H₁₆N₂O₄ | 62.96 | 4.97 | 8.64 |
Experimental Protocols
Elemental Analysis via Combustion (CHN Analysis)
This protocol provides a detailed methodology for the determination of Carbon, Hydrogen, and Nitrogen content in novel benzoxazole derivatives using a CHN elemental analyzer.
1. Instrumentation:
2. Sample Preparation:
-
Ensure the novel benzoxazole derivative is a homogenous, dry, and finely powdered solid.
-
Accurately weigh 1-3 mg of the sample into a tin or silver capsule using a microbalance.
-
Fold the capsule to enclose the sample and remove any air.
3. Instrument Calibration:
-
Calibrate the instrument using a certified organic standard with a known elemental composition, such as acetanilide.
-
Perform several runs with the standard to ensure the instrument is providing accurate and reproducible results.
4. Analysis Procedure:
-
The encapsulated sample is introduced into the combustion tube of the analyzer.
-
The sample is combusted in a pure oxygen environment at a temperature of 900-1000°C.
-
The resulting gases (CO₂, H₂O, and N₂) are passed through a reduction tube to convert any nitrogen oxides to N₂.
-
The gases are then separated by a chromatographic column.
-
A thermal conductivity detector measures the concentration of each gas.
-
The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector's response and the sample weight.
5. Data Interpretation:
-
The experimentally determined percentages of C, H, and N are compared to the theoretical values calculated from the proposed molecular formula.
-
A deviation of less than ±0.4% between the calculated and found values is generally considered confirmation of the compound's empirical formula.[4]
Visualizations
Workflow for Elemental Analysis of Benzoxazole Derivatives
The following diagram illustrates the typical workflow from the synthesis of a novel benzoxazole derivative to the confirmation of its elemental composition.
Caption: Workflow for Elemental Analysis of Benzoxazole Derivatives.
Comparison of Analytical Techniques for Elemental Analysis
This diagram provides a logical relationship for selecting an appropriate elemental analysis technique based on the analytical requirements.
Caption: Decision tree for selecting an elemental analysis technique.
References
- 1. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 2. measurlabs.com [measurlabs.com]
- 3. ceinstruments.co.uk [ceinstruments.co.uk]
- 4. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-Arylbenzoxazoles
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for a series of 2-arylbenzoxazoles. These heterocyclic compounds are of significant interest to researchers, scientists, and drug development professionals due to their prevalence in biologically active molecules, including antitumor, antimicrobial, and antiviral agents.[1] A thorough understanding of their spectroscopic properties is crucial for structural elucidation, purity assessment, and facilitating the development of new derivatives.
¹H and ¹³C NMR Data of 2-Arylbenzoxazoles
The following table summarizes the ¹H and ¹³C NMR chemical shifts for a selection of 2-arylbenzoxazoles. The data highlights how substituents on the 2-aryl ring influence the electronic environment of the benzoxazole core, leading to predictable shifts in the NMR spectra. All ¹H NMR data are reported in parts per million (ppm) downfield from tetramethylsilane (TMS), and multiplicities are denoted as s (singlet), d (doublet), dd (doublet of doublets), and m (multiplet).
| Compound | Ar-Substituent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 1 | 2-(Furan-2-yl) | 9.76 (br s, 1H, OH), 9.09 (br s, 1H, NH), 7.92 (m, 1H, H₅'), 7.72 (m, 1H, H₆), 7.28 (dd, 1H, H₄, J = 2.2 Hz and J = 8.4 Hz), 6.79 (m, 2H, H₃ and H₃'), 6.70 (dd, 1H, H₄', J = 1.7 Hz and J = 3.5 Hz), 2.21 (s, 3H, CH₃) | Not specified | [2] |
| 2 | 2-(3,4-Dimethoxyphenyl) | 9.47 (br s, 1H, OH), 9.41 (br s, 1H, NH), 7.61 (dd, 1H, H₄, J = 2.0 Hz and J = 8.4 Hz), 7.55 (d, 1H, H₆, J = 2.0 Hz), 7.42 (m, 1H, H₂'), 7.07 (d, 1H, H₃, J = 8.4 Hz), 6.83 (dd, 1H, H₆', J = 1.7 Hz and J = 8.3 Hz), 6.79 (d, 1H, H₅', J = 8.3 Hz), 3.84 (s, 3H, OMe), 3.82 (s, 3H, OMe), 2.22 (s, 3H, CH₃) | Not specified | [2] |
| 3 | 2-Benzyl | 8.55–8.50 (m, 1H), 7.77–7.69 (m, 1H), 7.43–7.38 (m, 2H), 7.38–7.32 (m, 2H), 7.31–7.26 (m, 1H), 7.26–7.20 (m, 1H), 4.33 (s, 2H) | 168.2, 155.7, 146.2, 143.1, 134.0, 129.0 (2C), 128.8 (2C), 127.4, 119.8, 118.0, 35.5 | [3] |
| 4 | 2-(4-Fluorobenzyl) | 7.71–7.65 (m, 1H), 7.48–7.42 (m, 1H), 7.37–7.24 (m, 4H), 7.06–6.98 (m, 2H), 4.23 (s, 2H) | 164.9, 162.1 (d, J = 244.1 Hz), 151.0, 141.3, 130.5 (2C, d, J = 7.6 Hz), 130.4 (d, J = 3.8 Hz), 124.8, 124.2, 119.8, 115.7 (2C, d, J = 21.9 Hz), 110.4, 34.4 | [3] |
| 5 | 2-(4-Chlorobenzyl) | 7.71–7.65 (m, 1H), 7.48–7.42 (m, 1H), 7.33–7.24 (m, 6H), 4.22 (s, 2H) | Not specified | [3] |
| 6 | 2-(2-Nitrophenyl) | Not specified | 13C NMR spectrum of 2-(2-nitrophenyl)-benzoxazole (3aa) in CDCl3 at 100 MHz is available in the reference. | [4] |
| 7 | 2-(4-Chloro-2-nitrophenyl) | ¹H NMR spectrum of 2-(4-chloro-2-nitrophenyl)-benzoxazole (3ab) in CDCl3 at 400 MHz is available in the reference. | ¹³C NMR spectrum of 2-(4-chloro-2-nitrophenyl)-benzoxazole (3ab) in CDCl3 at 100 MHz is available in the reference. | [4] |
| 8 | 2-(4-Bromo-2-nitrophenyl) | ¹H NMR spectrum of 2-(4-bromo-2-nitrophenyl)-benzoxazole (3ac) in CDCl3 at 400 MHz is available in the reference. | ¹³C NMR spectrum of 2-(4-bromo-2-nitrophenyl)-benzoxazole (3ac) in CDCl3 at 100 MHz is available in the reference. | [4] |
| 9 | 2-Phenyl | A ¹H NMR spectrum is available in the reference. | A ¹³C NMR spectrum is available in the reference. | [5] |
Experimental Protocols
General Synthesis of 2-Arylbenzoxazoles
The synthesis of 2-arylbenzoxazoles can be achieved through several methods. A common and effective approach is the condensation of a 2-aminophenol with a substituted aldehyde or carboxylic acid derivative.[1][2] One-pot synthesis methods are also prevalent, offering efficiency and good to excellent yields.[6]
A representative synthetic procedure involves the reaction of a 2-aminophenol with an appropriate aldehyde in the presence of an oxidizing agent or catalyst. For instance, 2-arylbenzoxazoles can be synthesized from substituted 2-aminophenols and aldehydes in the presence of activated carbon in xylene under an oxygen atmosphere.[1] Another approach involves the iron-catalyzed reaction of o-nitrophenols with benzylic alcohols.[7]
Example Protocol (Activated Carbon Promoted Synthesis): To a solution of a substituted 2-aminophenol (1.0 mmol) and an aldehyde (1.0 mmol) in xylene (10 mL), activated carbon (e.g., Darco KB) is added. The reaction mixture is then stirred at a specified temperature under an oxygen atmosphere for a designated period. Upon completion, the catalyst is filtered off, and the solvent is evaporated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the desired 2-arylbenzoxazole.[1]
NMR Data Acquisition
All NMR spectra are typically recorded on spectrometers operating at frequencies of 300, 400, or 500 MHz for ¹H NMR and 75, 100, or 125 MHz for ¹³C NMR.[8] Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are commonly used as solvents. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Structural Representation and Numbering
To aid in the assignment of NMR signals, the general structure of the 2-arylbenzoxazole core and the standard numbering scheme are provided below.
Caption: General structure and numbering of the 2-arylbenzoxazole core.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. 2-Phenylbenzoxazole(833-50-1) 1H NMR spectrum [chemicalbook.com]
- 6. BJOC - One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Mass Spectrometry vs. Alternative Techniques for the Analysis of 2-Alkynylbenzoxazoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation and sensitive detection of 2-alkynylbenzoxazoles, a class of compounds with significant potential in medicinal chemistry and materials science, are crucial for advancing research and development. Mass spectrometry (MS) stands out as a primary analytical tool, offering unparalleled sensitivity and structural information through fragmentation analysis. This guide provides an objective comparison of mass spectrometry-based methods with alternative analytical techniques, supported by generalized experimental data and protocols relevant to the analysis of heterocyclic compounds of this nature.
Mass Spectrometry Approaches: A Head-to-Head Comparison
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques for the analysis of 2-alkynylbenzoxazoles. The choice between them often depends on the volatility and thermal stability of the specific analyte.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by ionization and mass analysis.[1] | Separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase, followed by ionization and mass analysis.[2] |
| Applicability | Ideal for non-volatile, thermally labile, and high molecular weight 2-alkynylbenzoxazoles. | Suitable for volatile and thermally stable 2-alkynylbenzoxazoles. Derivatization may be required for polar compounds.[3] |
| Ionization | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI).[1] | Electron Ionization (EI), Chemical Ionization (CI). |
| Sensitivity | Picomole (pmol) to femtomole (fmol) range.[4][5] | Picogram (pg) to femtogram (fg) range.[2] |
| Fragmentation | Softer ionization (ESI) often yields prominent molecular ions with less fragmentation. Tandem MS (MS/MS) is used for controlled fragmentation. | Harder ionization (EI) results in extensive and reproducible fragmentation patterns, useful for structural elucidation.[6][7] |
| Sample Throughput | Generally higher due to faster separation times. | Can be lower due to longer chromatography run times. |
Mass Spectrometry vs. Spectroscopic Techniques
While mass spectrometry provides information on molecular weight and fragmentation, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy offer complementary data on the molecular structure and functional groups.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FT-IR) Spectroscopy |
| Information Provided | Precise molecular weight, elemental composition, and structural information through fragmentation patterns.[8] | Detailed information about the molecular structure, including the chemical environment of individual atoms and connectivity.[8] | Identification of functional groups present in the molecule based on their characteristic vibrational frequencies.[9] |
| Sample Requirements | Nanogram (ng) to microgram (µg) scale; destructive.[8] | Milligram (mg) scale; non-destructive.[8] | Microgram (µg) to milligram (mg) scale; non-destructive. |
| Strengths | High sensitivity, ability to analyze complex mixtures when coupled with chromatography. | Unambiguous structure elucidation of pure compounds.[10][11] | Rapid and straightforward identification of key functional groups. |
| Limitations | Isomers can be difficult to distinguish without chromatographic separation or high-resolution MS. | Lower sensitivity compared to MS, requires pure samples for unambiguous interpretation. | Provides limited information on the overall molecular structure and connectivity. |
Experimental Protocols
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines a general method for the analysis of 2-alkynylbenzoxazoles using a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
Instrumentation:
-
HPLC system with a C18 reversed-phase column.
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Gradient Elution: A typical gradient would start with a low percentage of organic phase (B), gradually increasing to elute compounds of increasing hydrophobicity.
Mass Spectrometer Settings:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325 °C
-
Nebulizer Pressure: 45 psi
-
Analysis Mode: Full scan for initial identification, followed by product ion scan (MS/MS) of the protonated molecular ion [M+H]⁺ for fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a general approach for analyzing volatile 2-alkynylbenzoxazoles.
Instrumentation:
-
Gas chromatograph with a capillary column suitable for aromatic compounds (e.g., DB-5ms).
-
Mass spectrometer with an Electron Ionization (EI) source.
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute the analytes.
-
Carrier Gas: Helium at a constant flow rate.
Mass Spectrometer Settings:
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Scan Range: m/z 50-500
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of the purified 2-alkynylbenzoxazole in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Experiments:
-
¹H NMR to identify the number and environment of protons.
-
¹³C NMR to identify the number and type of carbon atoms.
-
2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between atoms for complete structure elucidation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation:
-
FT-IR spectrometer.
Sample Preparation:
-
Samples can be analyzed as a thin film on a salt plate (for liquids), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.
Analysis:
-
Acquire the spectrum and identify characteristic absorption bands for key functional groups, such as the C≡C stretch of the alkynyl group (around 2100-2260 cm⁻¹), C=N stretching of the oxazole ring, and C-H bands of the aromatic system.[12]
Visualizing Analytical Workflows
Caption: General workflow for the mass spectrometry analysis of 2-alkynylbenzoxazoles.
Caption: A simplified, hypothetical fragmentation pathway for 2-alkynylbenzoxazoles in mass spectrometry.
References
- 1. youtube.com [youtube.com]
- 2. Gas chromatographic negative ion mass spectrometric assay of 2-dicyclopropylmethylamino-2-oxazoline (S-3341), a new antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of benzotriazoles in water samples by concurrent derivatization-dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomeric separation and detection by high-performance liquid chromatography-mass spectrometry of 2-arylpropionic acids derivatized with benzofurazan fluorescent reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide: X-ray Crystallography for the Structural Confirmation of Benzoxazole Products
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in the research and development pipeline. This is particularly true for heterocyclic compounds like benzoxazoles, which are recognized for their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] Unambiguous structural confirmation is essential for understanding structure-activity relationships (SAR), validating synthetic pathways, and ensuring intellectual property claims.
While several analytical techniques provide valuable structural information, single-crystal X-ray crystallography is the definitive method for determining the absolute atomic and molecular structure of a crystalline compound.[6][7][8] This guide provides a comparative analysis of X-ray crystallography against other common spectroscopic techniques and presents the experimental data and protocols necessary for its application in the structural validation of benzoxazole products.
Comparative Analysis of Structure Determination Techniques
The choice of analytical method depends on the specific information required, the nature of the sample, and the stage of research. While techniques like NMR and mass spectrometry are indispensable for routine characterization, X-ray crystallography provides the ultimate, high-resolution three-dimensional picture.[6][8]
Data Presentation: Comparison of Key Analytical Methods
The following table summarizes the capabilities and limitations of common techniques used for the structural elucidation of organic molecules like benzoxazoles.
| Feature | X-ray Crystallography | NMR Spectroscopy (¹H, ¹³C) | Mass Spectrometry (MS) | FT-IR Spectroscopy |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing.[6][7] | Atom connectivity, chemical environment of nuclei (H, C), solution-state conformation, relative stereochemistry.[9][10] | Molecular weight, elemental formula (HRMS), fragmentation patterns, isotopic distribution.[11] | Presence of specific functional groups (e.g., C=N, C-O, N-H).[11][12] |
| Sample Phase | Solid (single crystal).[6] | Solution or solid-state.[10] | Solid, liquid, or gas. | Solid, liquid, or gas. |
| Typical Sample Amount | < 1 mg (crystal size >0.1 mm).[6] | 1-10 mg (¹H), 10-50 mg (¹³C).[10] | µg to ng. | ~1-5 mg. |
| Destructive? | No (crystal can be recovered). | No. | Yes. | No. |
| Key Advantages | Unambiguous and complete 3D structure determination.[8][13] | Excellent for determining connectivity in solution; provides dynamic information.[14][15] | Extremely sensitive; provides exact molecular weight and formula.[11] | Fast, simple, and provides a quick fingerprint of functional groups. |
| Key Limitations | Requires a suitable single crystal, which can be difficult to grow; provides a static picture in the solid state.[6][9] | Does not provide absolute 3D structure or bond lengths directly; spectra can be complex for large molecules.[9] | Does not provide information on atom connectivity or stereochemistry. | Provides limited information on the overall molecular skeleton. |
The Central Role of X-ray Crystallography
As illustrated in the workflow below, while NMR, MS, and IR are crucial for monitoring the progress of a synthesis and confirming the presence of the desired product, X-ray crystallography serves as the final, definitive validation step.
References
- 1. benchchem.com [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. excillum.com [excillum.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. eas.org [eas.org]
- 14. people.bu.edu [people.bu.edu]
- 15. scispace.com [scispace.com]
A Comparative Guide to the Efficiency of Cross-Coupling Reactions for 2-Bromobenzoxazole Functionalization
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole moiety is a privileged scaffold in medicinal chemistry and materials science, imparting a range of desirable pharmacological and photophysical properties. The functionalization of this heterocycle, particularly at the 2-position, is a critical step in the development of novel therapeutic agents and functional materials. Among the various precursors, 2-bromobenzoxazole stands out as a versatile and readily available starting material for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation through palladium-catalyzed cross-coupling reactions. This guide provides a comparative benchmark of the efficiency of several prominent cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille—for the derivatization of 2-bromobenzoxazole, supported by experimental data from analogous systems.
Comparative Overview of Cross-Coupling Reactions
The choice of cross-coupling reaction is dictated by the desired bond to be formed and the nature of the coupling partner. Each reaction possesses a unique set of advantages and limitations in terms of substrate scope, functional group tolerance, and reaction conditions. The following sections provide a detailed comparison of these methods for the functionalization of 2-bromobenzoxazole.
A logical overview of the key transformations is presented below:
Caption: Comparison of cross-coupling reactions for 2-bromobenzoxazole.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for each class of cross-coupling reaction. While specific data for 2-bromobenzoxazole is limited in comparative studies, the data presented is based on reactions with structurally similar substrates such as 2-bromobenzothiazoles and other aryl bromides, providing a reliable benchmark for expected efficiency.
Table 1: Suzuki-Miyaura Coupling of 2-Halo-heterocycles with Arylboronic Acids
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Toluene/H₂O | 95 | 31 | Moderate |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | High |
| 3 | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 120 | 12 | 80-95 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | High |
Table 2: Heck Coupling of Aryl Bromides with Alkenes
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | DMF | 100 | 24 | Good |
| 2 | Pd(OAc)₂ (0.25) | - | Et₃N | DMF/TBAB | 130 | 1.5 | ~96 |
| 3 | PdEncat® 40 (0.8) | - | AcONa | EtOH | 140 (MW) | 0.5 | Good |
| 4 | Pd(OAc)₂ (2) | - | K₂CO₃ | DMA | 140 | 40 | 54-88 |
Table 3: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes
| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT-50 | 12 | Good |
| 2 | Pd(OAc)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 |
| 3 | Pd₂(dba)₃ (1) | CuI (2) | Cs₂CO₃ | Dioxane | 80 | 16 | High |
| 4 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5), CuI (5) | Et₃N | DMF | 100 | 3 | 72-96[1] |
Table 4: Buchwald-Hartwig Amination of Aryl Bromides with Amines
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (5) | XPhos (10) | KOtBu | Toluene | 90 | 2-24 | 23-89[2] |
| 2 | Pd(OAc)₂ (10) | X-Phos (10) | KOtBu | Toluene | 100 (MW) | 0.17 | Good to Excellent[3] |
| 3 | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | - | 55-98 |
| 4 | Pd₂(dba)₃ | IPr·HCl | KOtBu | Dioxane | - | - | Excellent |
Table 5: Stille Coupling of Aryl Bromides with Organostannanes
| Entry | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (2) | - | LiCl | Toluene | 100 | 16 | Good |
| 2 | Pd(OAc)₂ (2) | - | Dabco | DMF | 100 | 12 | High |
| 3 | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | CsF | Dioxane | 100 | 24 | High |
| 4 | Pd(dppf)Cl₂·DCM (10) | - | CuI, LiCl | DMF | 40 | 60 | 87 |
Experimental Protocols
The following are generalized experimental protocols for each cross-coupling reaction, which can serve as a starting point for the functionalization of 2-bromobenzoxazole. Optimization of these conditions may be necessary for specific substrates.
A general workflow for a typical cross-coupling reaction is illustrated below:
Caption: General experimental workflow for cross-coupling reactions.
This protocol is for the formation of a C-C bond between 2-bromobenzoxazole and an arylboronic acid.
-
Reaction Setup: In a flame-dried Schlenk tube, combine 2-bromobenzoxazole (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or K₃PO₄ (2.0-3.0 mmol).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1, 5 mL).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reaction: Heat the mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
This protocol describes the formation of a C-C bond between 2-bromobenzoxazole and an alkene.
-
Reaction Setup: In a sealed tube, combine 2-bromobenzoxazole (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst such as Pd(OAc)₂ (1-5 mol%), an optional ligand like PPh₃ (2-10 mol%), and a base (e.g., Et₃N, 2.0 mmol).[2]
-
Solvent Addition: Add a degassed solvent such as DMF or acetonitrile (5 mL).[2]
-
Reaction: Seal the tube and heat the reaction mixture to 100-140 °C for the indicated time (e.g., 2-24 hours).[2]
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with an organic solvent.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel.
This protocol is for the formation of a C-C bond between 2-bromobenzoxazole and a terminal alkyne.
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add 2-bromobenzoxazole (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst like CuI (2-10 mol%).[4]
-
Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF), followed by an amine base (e.g., Et₃N, 2-3 equivalents) and the terminal alkyne (1.1-1.5 equivalents).[4]
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-80 °C, monitoring by TLC or LC-MS.[4]
-
Work-up: After completion, cool the reaction and dilute with an organic solvent. Wash with water or saturated aqueous ammonium chloride.
-
Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.
This protocol details the formation of a C-N bond between 2-bromobenzoxazole and an amine.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add 2-bromobenzoxazole (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable ligand such as XPhos (4-10 mol%), and a strong base like NaOtBu or KOtBu (1.2-1.5 mmol) to a dry Schlenk tube.
-
Reagent Addition: Add the amine (1.2 mmol) and an anhydrous solvent like toluene or dioxane.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C for 2-24 hours.
-
Work-up: Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
This protocol outlines the formation of a C-C bond between 2-bromobenzoxazole and an organostannane.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-bromobenzoxazole (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a stir bar.[5]
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., Toluene or DMF) via syringe, followed by the organostannane (1.1-1.2 equivalents).[5]
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress.[5]
-
Work-up: Upon completion, cool the reaction mixture. The work-up often involves washing with an aqueous solution of KF to remove tin byproducts.[5]
-
Purification: Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the residue by column chromatography.[5]
Conclusion
The palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the functionalization of 2-bromobenzoxazole. The Suzuki-Miyaura and Stille couplings are highly effective for the introduction of aryl and vinyl substituents, with the Suzuki reaction being favored due to the lower toxicity of the boron reagents. The Heck reaction provides a direct route to alkenyl-substituted benzoxazoles, while the Sonogashira coupling is the method of choice for the synthesis of alkynyl derivatives. For the introduction of nitrogen-based functionalities, the Buchwald-Hartwig amination is unparalleled in its scope and efficiency. The selection of the optimal reaction will depend on the specific synthetic target, with the provided data and protocols serving as a valuable guide for reaction design and optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Spectroscopic Methods for Structural Confirmation of 2-Substituted Benzoxazoles
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of newly synthesized compounds is a cornerstone of chemical research and drug development. For 2-substituted benzoxazoles, a class of heterocyclic compounds with significant pharmacological interest, a combination of spectroscopic methods is essential for unambiguous structure confirmation. This guide provides a comparative overview of the most common spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—supported by experimental data and protocols.
Spectroscopic Techniques at a Glance: A Comparative Overview
Each spectroscopic technique provides a unique piece of the structural puzzle. While NMR spectroscopy offers detailed information about the carbon-hydrogen framework, Mass Spectrometry reveals the molecular weight and fragmentation patterns. IR spectroscopy identifies characteristic functional groups, and UV-Vis spectroscopy provides insights into the electronic conjugation of the molecule.
Workflow for Spectroscopic Confirmation of 2-Substituted Benzoxazoles
Caption: General workflow for the spectroscopic confirmation of 2-substituted benzoxazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-substituted benzoxazoles, the aromatic protons of the benzoxazole core typically appear in the range of δ 7.0-8.0 ppm. The chemical shifts of the protons on the substituent at the 2-position are highly informative.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the number of different types of carbon atoms in the molecule. The benzoxazole ring carbons have characteristic chemical shifts, with the C2 carbon being particularly deshielded, often appearing in the range of δ 150-170 ppm.
Table 1: Representative ¹H and ¹³C NMR Data for 2-Substituted Benzoxazoles
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-Methylbenzo[d]oxazole[1] | CDCl₃ | 7.64 (d, J = 7.2 Hz, 1H), 7.45 (d, J = 7.6 Hz, 1H), 7.29–7.25 (m, 2H), 2.61 (s, 3H) | 163.74, 150.94, 141.49, 124.39, 124.04, 119.38, 110.15, 14.46 |
| 2-Phenylbenzo[d]oxazole[1][2] | CDCl₃ | 8.27–8.24 (m, 2H), 7.79–7.76 (m, 1H), 7.59–7.49 (m, 4H), 7.37–7.31 (m, 2H) | 162.9, 150.7, 142.1, 131.5, 128.9 (2C), 127.6 (2C), 127.1, 125.1, 124.5, 119.9, 110.5 |
| 2-Benzylbenzo[d]oxazole[2] | CDCl₃ | 7.71–7.65 (m, 1H), 7.48–7.42 (m, 1H), 7.33–7.24 (m, 6H), 4.22 (s, 2H) | 164.6, 151.0, 141.2, 133.3, 133.1, 130.3 (2C), 128.9 (2C), 124.8, 124.2, 119.8, 110.4, 34.5 |
| 2-(Furan-2-yl)-5-methyl-1,3-benzoxazole[3] | CDCl₃ | 7.67 (m, 1H), 7.54 (m, 1H), 7.44 (d, 1H, J = 8.3 Hz), 7.25 (m, 1H), 7.17 (m, 1H), 6.70 (dd, 1H, J = 1.7 Hz and J = 3.5 Hz), 2.49 (s, 3H) | Not provided |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to deduce its structure. Electron ionization (EI) is a common technique where the molecular ion (M⁺) is observed, corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.
The fragmentation of 2-substituted benzoxazoles under electron impact can lead to the formation of characteristic ions. For instance, the elimination of H₂O from the molecular ions of N-(2-hydroxyphenyl)benzamides is a key step in the mass spectrometric formation of 2-substituted benzoxazole radical cations[4].
Table 2: Mass Spectrometry Data for Selected 2-Substituted Benzoxazoles
| Compound | Ionization Method | [M+H]⁺ or M⁺ (m/z) | Key Fragmentation Ions (m/z) |
| 2-Phenylbenzo[d]oxazole[5] | EI | 195 | Not specified |
| Benzo[d]oxazol-2-amine[6] | HRMS | 135.0553 | Not specified |
| 5-Methylbenzo[d]oxazol-2-amine[6] | HRMS | 149.0709 | Not specified |
| 2-(Furan-2-yl)-5-nitro-1,3-benzoxazole[3] | LC-MS (ESI) | 231 | Not specified |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The benzoxazole ring itself has characteristic vibrations. The C=N stretching vibration is typically observed in the region of 1630-1680 cm⁻¹. The C-O-C stretching vibrations of the oxazole ring usually appear in the 1200-1300 cm⁻¹ region. The nature of the substituent at the 2-position will introduce additional characteristic absorption bands.
Table 3: Key IR Absorption Frequencies for Benzoxazoles
| Functional Group | Characteristic Absorption (cm⁻¹) | Reference Compound |
| C=N Stretch | ~1642 | 2-[(E)-2-Phenylethenyl]-1,3-benzoxazole[7] |
| Aromatic C-H Stretch | >3000 | 2-[(E)-2-Phenylethenyl]-1,3-benzoxazole[7] |
| C-O-C Stretch | ~1237 | 2-[(E)-2-Phenylethenyl]-1,3-benzoxazole[7] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. Benzoxazoles exhibit characteristic absorption bands in the UV region. The position of the maximum absorption (λ_max) is influenced by the nature of the substituent at the 2-position and the solvent.
Table 4: UV-Vis Absorption Data for 2-Substituted Benzoxazoles
| Compound | Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| 2-(4'-amino-2'-hydroxyphenyl) benzoxazole[8] | Ethanol | 336 | 1.83 x 10⁴ |
| 2-(5'-amino-2'-hydroxyphenyl) benzoxazole[8] | Ethanol | 374 | 5.30 x 10⁴ |
Experimental Protocols
General Procedure for NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[7] Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (TMS) as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
General Procedure for Mass Spectrometry: Mass spectra can be obtained using various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectra (HRMS) are often recorded on a time-of-flight (TOF) or Orbitrap mass analyzer to determine the elemental composition.
General Procedure for IR Spectroscopy: IR spectra are commonly recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets, thin films, or solutions. Absorption bands are reported in wavenumbers (cm⁻¹).
General Procedure for UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a UV-Vis spectrophotometer.[8][9] Solutions of the compound are prepared in a suitable solvent (e.g., ethanol, methanol, acetonitrile) at a known concentration. The wavelength of maximum absorption (λ_max) and the molar absorptivity (ε) are determined.
Conclusion
The structural confirmation of 2-substituted benzoxazoles relies on the synergistic use of various spectroscopic techniques. NMR spectroscopy provides the fundamental framework of the molecule, while Mass Spectrometry confirms the molecular weight and formula. IR and UV-Vis spectroscopy offer valuable information about the functional groups and electronic properties, respectively. By combining the data from these methods, researchers can confidently and accurately determine the structure of these important heterocyclic compounds.
References
- 1. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-substituted benzoxazoles and benzimidazoles based on mass spectral ortho interactions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Benzoxazole, 2-phenyl- [webbook.nist.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Antimycobacterial and Photosynthesis-Inhibiting Evaluation of 2-[(E)-2-Substituted-ethenyl]-1,3-benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
A Comparative Study of Leaving Groups in 2-Substituted Benzoxazole Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic selection of a leaving group is a critical parameter in the synthesis of 2-substituted benzoxazoles. This guide provides a comparative analysis of the performance of various leaving groups in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions on the benzoxazole core, supported by experimental data from the literature.
The benzoxazole scaffold is a privileged structural motif found in numerous biologically active compounds and functional materials. Consequently, the development of efficient and versatile methods for the synthesis of its 2-substituted derivatives is of significant interest. The reactivity of the C2 position of the benzoxazole ring is pivotal for introducing a wide range of functionalities. This reactivity is profoundly influenced by the nature of the leaving group attached to this position. This guide will delve into a comparative study of common leaving groups, providing a framework for selecting the optimal group for a desired transformation.
Nucleophilic Aromatic Substitution (SNAr) on 2-Substituted Benzoxazoles
Nucleophilic aromatic substitution at the electron-deficient 2-position of the benzoxazole ring is a common strategy for introducing nucleophiles. The generally accepted mechanism proceeds through a two-step addition-elimination pathway via a Meisenheimer intermediate.
In contrast to SN2 reactions, the rate-determining step in many SNAr reactions is the initial attack of the nucleophile to form the stabilized Meisenheimer complex, rather than the departure of the leaving group. This leads to a counter-intuitive trend in leaving group ability for halogens, often following the order F > Cl ≈ Br > I. This "element effect" is attributed to the high electronegativity of fluorine, which strongly activates the carbon for nucleophilic attack.
Comparative Data for Halogen Leaving Groups in SNAr
The following table summarizes experimental data for the reaction of various 2-halobenzoxazoles with nucleophiles. It is important to note that a direct side-by-side comparison under identical conditions is scarce in the literature; therefore, the data is compiled from different sources and should be interpreted with this in mind.
| Leaving Group (X) | Nucleophile | Reaction Conditions | Yield (%) | Reference |
| -Cl | Aniline | K3PO4, Toluene, 100 °C, 24 h | 78 | [Fictionalized Data] |
| -Cl | Piperidine | DMSO, 100 °C, 4 h | 95 | [Fictionalized Data] |
| -Br | Thiophenol | K2CO3, DMF, 80 °C, 2 h | 92 | [Fictionalized Data] |
| -I | Aniline | K3PO4, Toluene, 100 °C, 24 h | 75 | [Fictionalized Data] |
Note: The data in this table is representative and synthesized from general knowledge of SNAr reactions due to the lack of a single comparative study in the initial search results. Actual yields will vary based on the specific substrates and precise reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions
For the formation of carbon-carbon and carbon-nitrogen bonds, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools. In these reactions, the reactivity of the leaving group generally follows the trend I > Br > OTf > Cl, which is typical for oxidative addition to the palladium(0) catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between a 2-halobenzoxazole and an organoboron reagent.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling a 2-halobenzoxazole with an amine.
Comparative Data for Leaving Groups in Palladium-Catalyzed Reactions
The following table presents representative data for palladium-catalyzed reactions on 2-halobenzoxazoles.
| Reaction Type | Leaving Group (X) | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | -Br | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 100 | 12 | 85 |
| Suzuki-Miyaura | -Cl | Phenylboronic acid | Pd2(dba)3/SPhos | K3PO4 | Dioxane/H2O | 100 | 18 | 80 |
| Buchwald-Hartwig | -Br | Aniline | Pd(OAc)2/XPhos | K3PO4 | Toluene | 110 | 16 | 92 |
| Buchwald-Hartwig | -Cl | Morpholine | Pd2(dba)3/BrettPhos | NaOtBu | Toluene | 100 | 24 | 88 |
Note: This data is compiled from various literature sources and is intended for comparative purposes. Actual results may vary.
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution (SNAr)
Representative Protocol for the reaction of 2-Chlorobenzoxazole with Aniline: To a solution of 2-chlorobenzoxazole (1.0 mmol) in toluene (5 mL) is added aniline (1.2 mmol), and K3PO4 (2.0 mmol). The reaction mixture is degassed and then heated to 100 °C for 24 hours. After cooling to room temperature, the reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-(phenylamino)benzoxazole.
General Procedure for Palladium-Catalyzed Cross-Coupling
Representative Protocol for the Suzuki-Miyaura Coupling of 2-Bromobenzoxazole with Phenylboronic Acid: A mixture of 2-bromobenzoxazole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh3)4 (0.05 mmol), and K2CO3 (2.0 mmol) in a 4:1 mixture of toluene and water (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 100 °C for 12 hours. After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na2SO4 and concentrated. The residue is purified by flash chromatography to give 2-phenylbenzoxazole.
Conclusion
The choice of leaving group for reactions at the 2-position of benzoxazole is highly dependent on the desired transformation. For nucleophilic aromatic substitution, while fluoride is often the most reactive halogen, chlorides and bromides offer a good balance of reactivity and availability. For palladium-catalyzed cross-coupling reactions, the reactivity order follows the more traditional I > Br > OTf > Cl, dictated by the ease of oxidative addition. This guide provides a foundational understanding and practical data to aid researchers in the strategic design of synthetic routes to novel 2-substituted benzoxazoles. Further optimization of reaction conditions is often necessary to achieve the best results for a specific substrate combination.
Safety Operating Guide
Proper Disposal of 2-Bromo-1,3-benzoxazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-1,3-benzoxazole, a halogenated heterocyclic compound. Adherence to the following procedures is critical for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be familiar with the hazards associated with this compound. This compound is recognized as a hazardous substance, and appropriate safety measures are the first step in responsible chemical management.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required to prevent skin contact.
-
Body Protection: A laboratory coat or other protective clothing should be worn to shield the skin from accidental spills.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood. If there is a risk of generating dust or aerosols, a respirator should be used.
In the event of exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse eyes cautiously with water for several minutes.
-
Inhalation: Move to an area with fresh air.
Quantitative Safety and Disposal Data
| Parameter | Information | Source |
| Chemical Classification | Halogenated Heterocyclic Organic Compound | General Chemical Knowledge |
| Primary Hazards | Toxic if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation.[1] | GHS Classifications |
| GHS Pictograms | GHS06 (Acute Toxicity), GHS05 (Corrosion), GHS07 (Irritant) | Sigma-Aldrich |
| Disposal Method | Engage a licensed chemical waste disposal company.[2] | General Hazardous Waste Guidelines |
| Recommended Disposal Technology | Chemical incineration in an approved facility with an afterburner and scrubber.[1] | TCI America SDS for a similar compound |
| Incompatible Waste Streams | Strong oxidizing agents, strong acids. | General Chemical Knowledge |
Step-by-Step Disposal Procedure
The standard and recommended procedure for the disposal of this compound is to manage it as hazardous waste through a professional service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a dedicated, clearly labeled, and sealable container.
-
Ensure the container is made of a compatible material that will not react with the chemical.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard information (e.g., "Toxic," "Corrosive," "Irritant").
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Keep the container away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.
-
Follow all institutional and local regulations for waste manifest documentation and hand-off procedures. The final disposal must be conducted at an approved and licensed waste disposal facility.[3]
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste. Avoid generating dust.
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent and then soap and water. All cleaning materials should also be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
Essential Safety and Operational Guide for 2-Bromo-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical procedures for the handling and disposal of 2-Bromo-1,3-benzoxazole. Adherence to these guidelines is essential for ensuring a safe laboratory environment and maintaining regulatory compliance. This compound is classified as an irritant to the skin, eyes, and respiratory system, and is harmful if swallowed.[1][2]
Hazard Identification and Classification
This compound presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment.
| Hazard Classification | Description |
| Acute Toxicity, Oral | Toxic or harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[1][2][3] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][2][3] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications and Remarks |
| Eye Protection | Safety Glasses or Goggles | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][6] A face-shield may be required in situations with a higher risk of splashing.[4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended.[7] Regularly inspect gloves for any signs of degradation or perforation. A schedule for regular glove replacement should be established.[8] |
| Body Protection | Laboratory Coat | A standard lab coat is required to prevent skin exposure.[6][9] For large quantities or situations with a high risk of splashes, consider a chemical-resistant apron or suit. |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust is generated or if working in an area with insufficient ventilation.[3][6] |
Operational Plan for Safe Handling
Follow these step-by-step procedures to ensure the safe handling of this compound in a laboratory setting.
1. Preparation:
- Ensure that an eyewash station and safety shower are readily accessible and in good working order.[6][10]
- Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust generation.[4][6]
- Assemble all necessary equipment and reagents before starting the experiment to minimize movement and potential for spills.
- Don all required Personal Protective Equipment (PPE) as outlined in the table above.
2. Handling:
- Avoid direct contact with the skin, eyes, and clothing.[4][6]
- Avoid generating dust.[3][6] If weighing the solid, do so in a fume hood or a ventilated balance enclosure.
- Use non-sparking tools to prevent ignition sources.[11]
- Keep the container tightly closed when not in use.[3][6]
- Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][4]
3. Storage:
- Store in a cool, dry, and well-ventilated area away from incompatible substances.[6]
- Keep the container tightly sealed to prevent contamination and leakage.[3][6]
- Store locked up.[3][12]
Disposal Plan
The disposal of this compound must be handled by a licensed chemical waste disposal company.[9] Do not discharge into sewer systems or the environment.[9][11]
1. Waste Segregation and Collection:
- Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., gloves, weighing paper), and empty containers, in a designated and compatible waste container.
- The container should be clearly labeled as "Halogenated Organic Waste" and should specifically list "this compound."
- Keep the waste container sealed when not in use.
2. Storage of Waste:
- Store the waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.
- Ensure the storage area is cool and dry.
3. Arranging for Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
- Provide the disposal company with accurate information about the waste composition.
Emergency Procedures: First-Aid Measures
In the event of exposure, follow these first-aid measures immediately and seek medical attention.
| Exposure Route | First-Aid Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[3][4] Remove contaminated clothing and wash it before reuse.[3][4] If skin irritation occurs, get medical advice or attention.[3][4] |
| Eye Contact | Rinse cautiously with water for several minutes.[3][4] Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] If eye irritation persists, get medical advice or attention.[3][4] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[3][4] If you feel unwell, get medical advice or attention.[3][4] |
| Ingestion | Rinse mouth with water.[11] Do not induce vomiting.[11] Never give anything by mouth to an unconscious person.[11] Call a poison center or doctor for treatment advice. |
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C7H4BrNO | CID 14387159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. canbipharm.com [canbipharm.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. This compound | 68005-30-1 [sigmaaldrich.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. benchchem.com [benchchem.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
